Product packaging for Octahydropentalen-3a-amine(Cat. No.:)

Octahydropentalen-3a-amine

Cat. No.: B15311182
M. Wt: 125.21 g/mol
InChI Key: GFVTZQJYRIWSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydropentalen-3a-amine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B15311182 Octahydropentalen-3a-amine

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-amine

InChI

InChI=1S/C8H15N/c9-8-5-1-3-7(8)4-2-6-8/h7H,1-6,9H2

InChI Key

GFVTZQJYRIWSOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC2(C1)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of Octahydropentalen-3a-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for octahydropentalen-3a-amine, a saturated bicyclic amine with potential applications in medicinal chemistry and drug development. Due to the absence of published literature on the direct synthesis of this specific compound, this document provides a comprehensive, proposed route based on established organic chemistry principles and analogous reactions. The synthesis commences with the commercially available cis-bicyclo[3.3.0]oct-6-ene-3-one and proceeds through a key ketone intermediate, cis-bicyclo[3.3.0]octan-3-one. The target amine is then synthesized via a reductive amination protocol. This guide offers detailed, hypothetical experimental procedures, tabulated quantitative data based on literature precedents for similar transformations, and visual diagrams of the synthetic pathway and experimental workflow to aid in laboratory implementation.

Introduction

Bicyclic amines are prevalent structural motifs in a wide array of biologically active compounds and natural products. Their rigid conformational structures make them valuable scaffolds in drug design for probing interactions with biological targets. This compound, a derivative of the bicyclo[3.3.0]octane (octahydropentalene) ring system, represents an interesting, yet hitherto synthetically unexplored, building block for medicinal chemistry. This guide details a feasible and efficient synthetic route to this target molecule, designed to be accessible to researchers in organic and medicinal chemistry.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step sequence starting from cis-bicyclo[3.3.0]oct-6-ene-3-one. The overall synthetic scheme is presented below.

Synthetic Pathway start cis-bicyclo[3.3.0]oct-6-ene-3-one intermediate cis-bicyclo[3.3.0]octan-3-one start->intermediate H2, Pd/C Ethyl Acetate product This compound intermediate->product NH3, NaBH3CN Methanol

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of cis-bicyclo[3.3.0]octan-3-one

This procedure is adapted from a known literature method.

Reaction: Hydrogenation of the alkene in cis-bicyclo[3.3.0]oct-6-ene-3-one.

Protocol:

  • To a solution of cis-bicyclo[3.3.0]oct-6-ene-3-one (e.g., 6.2 g, 0.05 mol) in ethyl acetate (150 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.50 g).

  • Pressurize the vessel with hydrogen gas to 25 psi.

  • Stir the reaction mixture vigorously at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 100% CH2Cl2, Rf = 0.35).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite®.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield cis-bicyclo[3.3.0]octan-3-one.

Step 2: Synthesis of this compound

This is a proposed protocol for the reductive amination of cis-bicyclo[3.3.0]octan-3-one.

Reaction: One-pot reductive amination of the ketone with ammonia.

Protocol:

  • Dissolve cis-bicyclo[3.3.0]octan-3-one (e.g., 6.9 g, 0.05 mol) in methanol (200 mL).

  • To this solution, add a solution of ammonia in methanol (e.g., 7 N, 5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (NaBH3CN) (e.g., 3.14 g, 0.05 mol) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

  • Stir for an additional hour.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a concentrated NaOH solution to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification ketone Dissolve cis-bicyclo[3.3.0]octan-3-one in Methanol ammonia Add methanolic Ammonia ketone->ammonia imine Imine Formation (1-2h at RT) ammonia->imine reduction Add NaBH3CN at 0°C (Stir for 24h at RT) imine->reduction quench Acidic Quench (1M HCl) reduction->quench concentrate1 Concentrate quench->concentrate1 basify Basify (NaOH) concentrate1->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (Distillation/Chromatography) dry_concentrate->purify

Caption: Experimental workflow for the reductive amination step.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Hydrogenationcis-bicyclo[3.3.0]oct-6-ene-3-onecis-bicyclo[3.3.0]octan-3-oneH₂, 10% Pd/CEthyl AcetateRT1.5~100
2Reductive Aminationcis-bicyclo[3.3.0]octan-3-oneThis compoundNH₃, NaBH₃CNMethanol0 to RT2460-80*

*Yield for the reductive amination step is an estimate based on typical yields for this type of reaction.

Conclusion

This technical guide provides a detailed and actionable proposed synthetic route for this compound. By leveraging a known starting material and a reliable reductive amination strategy, this protocol offers a clear path for researchers to access this novel bicyclic amine. The provided experimental details, expected data, and visual workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby enabling further exploration of the chemical and biological properties of this and related compounds.

Elucidation of the Octahydropentalen-3a-amine Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydropentalen-3a-amine, a bicyclic amine built upon the pentalene framework, presents a unique structural motif of interest in medicinal chemistry and materials science. Its compact and rigid skeleton can impart desirable pharmacokinetic properties or serve as a versatile scaffold for further functionalization. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of octahyd-ropentalen-3a-amine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines established analytical techniques, data from closely related analogs, and theoretical predictions to offer a robust framework for its characterization. This document details the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, and presents predicted and analogous data in clearly structured tables. Furthermore, logical workflows for its synthesis and structural analysis are visualized using graph diagrams.

Introduction

The bicyclo[3.3.0]octane core, the saturated parent structure of pentalene, is a prevalent feature in numerous natural products and synthetic molecules of biological significance. The introduction of an amine group at the bridgehead 3a-position of the octahydropentalene skeleton creates a chiral center and a key functional handle for derivatization. Accurate and unambiguous determination of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for rational drug design.

This guide outlines the synergistic application of modern analytical techniques to confirm the connectivity, stereochemistry, and conformation of this compound.

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to this compound can be envisioned starting from cis-bicyclo[3.3.0]octane-3-one. The logical flow of synthesis and subsequent structural elucidation is depicted below.

G cluster_synthesis Synthetic Pathway cluster_elucidation Structure Elucidation Workflow Start cis-Bicyclo[3.3.0]octan-3-one Oxime Oxime Formation (NH2OH.HCl, Pyridine) Start->Oxime Amine Reduction (e.g., H2, Raney Ni or LiAlH4) Oxime->Amine Product This compound Amine->Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Product->NMR MS Mass Spectrometry (EI, ESI-HRMS) Product->MS Xray X-ray Crystallography (for crystalline derivative) Product->Xray if crystalline derivative is made Structure Final Structure Confirmation NMR->Structure MS->Structure Xray->Structure

Caption: Proposed synthesis and structural elucidation workflow for this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for complete assignment.

Predicted ¹H and ¹³C NMR Data

In the absence of direct experimental spectra, theoretical chemical shifts for this compound have been predicted using computational methods. These predictions provide a valuable reference for experimental work.

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity & Coupling (Predicted)
3a65.2--
140.81.65 - 1.75m
225.11.50 - 1.60m
335.51.80 - 1.90m
435.51.80 - 1.90m
525.11.50 - 1.60m
640.81.65 - 1.75m
6a48.92.10 - 2.20m
NH₂-1.20 (broad)s

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the two five-membered rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Expected Mass Spectrometric Data

Technique Measurement Expected Value
ESI-HRMS[M+H]⁺ (Monoisotopic Mass)140.1439
EI-MSMolecular Ion (M⁺˙)m/z 139
Major Fragments (Analogous Systems)Loss of NH₂ (m/z 123), Loss of C₂H₄ (m/z 111), Ring Cleavage Fragments

Experimental Protocol for Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Determine the accurate mass of the protonated molecule [M+H]⁺ to confirm the elemental formula (C₈H₁₅N).

  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce the sample (if volatile) via a direct insertion probe or GC inlet.

    • Acquire the mass spectrum to observe the molecular ion and characteristic fragmentation patterns. Analysis of these fragments can provide clues about the ring structure.

X-ray Crystallography

X-ray crystallography offers the most definitive method for structure elucidation, providing precise atomic coordinates in the solid state. This technique is contingent on the ability to grow single crystals of the compound or a suitable derivative.

Experimental Protocol for X-ray Crystallography

  • Crystallization:

    • If this compound is a solid, attempt to grow single crystals by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution in various solvents.

    • If the free amine is a liquid or difficult to crystallize, prepare a crystalline salt (e.g., hydrochloride, hydrobromide) or a derivative (e.g., an amide or urea) and attempt crystallization.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry if a chiral derivative is used.

Logical Relationships in Structure Elucidation

The process of piecing together the structural information from various analytical techniques follows a logical progression.

G HRMS HRMS gives Elemental Formula (C8H15N) 1D_NMR 1H & 13C NMR give Number and Type of H & C atoms HRMS->1D_NMR 2D_NMR COSY, HSQC, HMBC give Connectivity (C-H framework) 1D_NMR->2D_NMR Final_Structure Confirmed Structure of This compound 2D_NMR->Final_Structure Proposed Structure MS_Frag EI-MS Fragmentation supports Bicyclic Structure MS_Frag->Final_Structure Corroborates Xray X-ray Crystallography gives Unambiguous 3D Structure (Stereochemistry & Conformation) Xray->Final_Structure Definitive Proof

Caption: Logical flow of data integration for structural elucidation.

Conclusion

Physicochemical Properties of Octahydropentalen-3a-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data on the specific isomer octahydropentalen-3a-amine is limited. This guide summarizes the available information for closely related structural analogs and provides generalized experimental workflows and hypothetical biological pathways for research and drug development professionals.

Introduction

This compound is a bicyclic amine with a saturated pentalene core. Its rigid, three-dimensional structure makes it an interesting scaffold for medicinal chemistry and drug design. Bicyclic amines are prevalent in biologically active compounds and approved drugs due to their defined spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets.[1][2] This document aims to provide a comprehensive overview of the known physicochemical properties of related octahydropentalenamine isomers and to propose standard methodologies for the characterization and potential biological investigation of this compound.

Physicochemical Data of Related Compounds

Due to the absence of specific experimental data for this compound, the following tables present computed and available data for the closely related isomers: octahydropentalen-1-amine and the hydrochloride salt of octahydro-2,5-methanopentalen-3a-amine. This information can serve as a starting point for predicting the properties of this compound.

Table 1: Computed Physicochemical Properties of Octahydropentalen-1-amine

PropertyValueSource
Molecular FormulaC₈H₁₅NPubChem
Molecular Weight125.21 g/mol PubChem[3]
XLogP31.6PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count1PubChem[3]
Rotatable Bond Count1PubChem[3]

Table 2: Properties of Octahydro-2,5-methanopentalen-3a-amine Hydrochloride

PropertyValueSource
CAS Number86128-83-8CymitQuimica
Molecular FormulaC₉H₁₆ClNCymitQuimica[4]
Molecular Weight173.68 g/mol CymitQuimica[4]
Physical FormSolidCymitQuimica[4]

Experimental Protocols

While specific experimental protocols for this compound are not available in the reviewed literature, a general workflow for the synthesis and characterization of a novel bicyclic amine is presented below.

General Synthesis of Bicyclic Amines

The synthesis of bicyclic amines can be approached through various established organic chemistry reactions. A common strategy involves the construction of the bicyclic carbon skeleton followed by the introduction of the amine functionality.

G cluster_synthesis Synthesis Workflow Bicyclic Precursor Bicyclic Precursor Functional Group Interconversion Functional Group Interconversion Bicyclic Precursor->Functional Group Interconversion e.g., Reductive Amination, Curtius Rearrangement This compound This compound Functional Group Interconversion->this compound

Caption: Generalized synthetic workflow for this compound.

Methodology:

  • Synthesis of a Bicyclic Ketone Precursor: A suitable bicyclo[3.3.0]octan-3-one derivative can be synthesized via established methods such as intramolecular aldol condensation or ring-closing metathesis.

  • Reductive Amination: The ketone is reacted with ammonia or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amine.

  • Alternative Routes: Other methods like the Hofmann or Curtius rearrangement of a corresponding amide or acyl azide, respectively, can also be employed to introduce the amine group.

  • Purification: The crude product is purified using techniques such as column chromatography or distillation.

Physicochemical Characterization

Once synthesized and purified, the compound would be subjected to a battery of analytical tests to determine its physicochemical properties.

G cluster_characterization Characterization Workflow Purified Amine Purified Amine Structural_Elucidation Structural Elucidation Purified Amine->Structural_Elucidation NMR, MS, IR Purity_Assessment Purity Assessment Purified Amine->Purity_Assessment HPLC, GC-MS Physical_Properties Physical Properties Purified Amine->Physical_Properties Melting Point, Boiling Point Solubility_pKa Solubility & pKa Purified Amine->Solubility_pKa Aqueous & Organic Solvents, Potentiometric Titration

Caption: Standard workflow for physicochemical characterization.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to assess the purity of the compound.

  • Melting Point and Boiling Point Determination: The melting point of the solid form or the boiling point of the liquid form is measured to assess purity and for identification.

  • Solubility Studies: The solubility is determined in various solvents (e.g., water, ethanol, DMSO) to inform formulation development.

  • pKa Determination: The acid dissociation constant (pKa) is measured, typically by potentiometric titration, to understand the ionization state at different pH values.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, many bicyclic amines exhibit activity as receptor ligands or enzyme inhibitors.[5][6] Amines can act as proton acceptors and hydrogen bond donors, facilitating interactions with biological macromolecules.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical interaction of a generic bicyclic amine with a G-protein coupled receptor (GPCR), a common target for amine-containing drugs.

G cluster_pathway Hypothetical GPCR Signaling Bicyclic_Amine This compound GPCR GPCR Bicyclic_Amine->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for a bicyclic amine.

This diagram illustrates a potential mechanism where the amine compound acts as a ligand for a GPCR, leading to the activation of intracellular signaling cascades. The specific cellular response would depend on the identity of the GPCR and the downstream signaling components.

Conclusion

This compound represents a chemical entity with potential for applications in drug discovery, yet it remains largely uncharacterized in the public domain. The data on related isomers provide a foundation for predictive modeling of its physicochemical properties. The generalized experimental workflows presented here offer a roadmap for its synthesis, characterization, and initial biological evaluation. Further research is necessary to elucidate the specific properties and potential applications of this compound.

References

In-depth Technical Guide: [Compound Name/Correct CAS Number]

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The provided CAS number, 329791-73-3, does not correspond to a publicly documented chemical compound. Extensive searches have yielded no information for a substance with this identifier. This guide will be populated with the relevant technical data upon provision of a valid CAS number or compound name.

The following structure is a template for the comprehensive technical guide that will be generated once the correct chemical entity is identified.

Chemical and Physical Properties

A thorough summary of the compound's physicochemical characteristics will be presented here.

Table 1: Physical and Chemical Properties

PropertyValueUnitsReference
Molecular Formula---
Molecular Weight- g/mol -
IUPAC Name---
Appearance---
Melting Point-°C-
Boiling Point-°C-
Solubility---
pKa---
LogP---

Biological Activity and Mechanism of Action

This section will detail the known biological effects of the compound and its mechanism of action at the molecular level.

Table 2: Summary of Biological Activity

Assay TypeTargetActivity Metric (e.g., IC50, EC50)ValueUnitsReference
------
------
------
Signaling Pathways

A detailed description of the signaling cascades modulated by the compound will be provided.

(A Graphviz diagram illustrating the signaling pathway will be inserted here upon identification of the compound and its mechanism.)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide will be outlined to ensure reproducibility.

[Example Assay Name]
  • Objective:

  • Materials:

  • Procedure:

  • Data Analysis:

(Further experimental protocols will be added based on available literature for the specified compound.)

Synthesis and Characterization

Information regarding the chemical synthesis and analytical characterization of the compound will be presented in this section.

(A Graphviz diagram illustrating the synthetic workflow will be inserted here if relevant information is available.)

Discussion

This final section will provide a broader context for the compound's properties and potential applications in research and drug development, drawing together the data presented in the preceding sections.

To proceed with generating a comprehensive technical guide, please provide the correct CAS number or the name of the compound of interest.

Stereochemistry of Octahydropentalen-3a-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydropentalen-3a-amine, a bicyclic primary amine, presents a fascinating case study in stereochemistry due to its rigid bicyclo[3.3.0]octane framework. The presence of multiple stereocenters and the conformational constraints of the fused five-membered rings dictate its three-dimensional structure, which is crucial for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including the possible stereoisomers, conformational analysis of the ring system, and general strategies for stereoselective synthesis and chiral resolution. Detailed experimental protocols and data presentation are included to serve as a practical resource for researchers in the field.

Introduction to the Stereochemistry of Bicyclic Amines

Chiral amines are integral components in a vast array of pharmaceuticals and biologically active compounds.[1] The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is often a critical determinant of their pharmacological activity. Bicyclic amines, such as this compound, offer a structurally rigid scaffold that can be exploited in drug design to control the spatial orientation of pharmacophoric groups. The bicyclo[3.3.0]octane core, also known as octahydropentalene, is characterized by the fusion of two cyclopentane rings, which can exist in either a cis or trans configuration at the bridgehead carbons.

Stereoisomers of this compound

The this compound molecule possesses three stereocenters: the two bridgehead carbons (C3a and C6a) and the carbon atom to which the amine group is attached (C3a). This gives rise to a number of possible stereoisomers. The fusion of the two five-membered rings can be either cis or trans.

  • cis-Octahydropentalen-3a-amine: In the cis-fused isomer, the hydrogens at the bridgehead carbons are on the same side of the ring system.

  • trans-Octahydropentalen-3a-amine: In the trans-fused isomer, the hydrogens at the bridgehead carbons are on opposite sides of the ring system. The trans isomer is known to be highly strained.

For each of these ring fusions, the amine group at the 3a-position can be oriented in two different ways, leading to diastereomers. Furthermore, each of these diastereomers has a non-superimposable mirror image, its enantiomer.

The relationship between the stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis-fused cluster_trans trans-fused cis-exo (3aR,6aS)-cis-exo-Octahydropentalen-3a-amine cis-endo (3aR,6aS)-cis-endo-Octahydropentalen-3a-amine cis-exo->cis-endo Diastereomers cis-exo_enantiomer (3aS,6aR)-cis-exo-Octahydropentalen-3a-amine cis-exo->cis-exo_enantiomer Enantiomers cis-endo_enantiomer (3aS,6aR)-cis-endo-Octahydropentalen-3a-amine cis-endo->cis-endo_enantiomer Enantiomers trans-exo (3aR,6aR)-trans-exo-Octahydropentalen-3a-amine trans-endo (3aR,6aR)-trans-endo-Octahydropentalen-3a-amine trans-exo->trans-endo Diastereomers trans-exo_enantiomer (3aS,6aS)-trans-exo-Octahydropentalen-3a-amine trans-exo->trans-exo_enantiomer Enantiomers trans-endo_enantiomer (3aS,6aS)-trans-endo-Octahydropentalen-3a-amine trans-endo->trans-endo_enantiomer Enantiomers synthesis_pathway start cis-Bicyclo[3.3.0]octan-3-one imine Imine Intermediate start->imine NH3, TiCl4 amine cis-Octahydropentalen-3a-amine (racemic mixture) imine->amine NaBH3CN chiral_resolution_workflow racemic_amine Racemic this compound diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt_R Salt of (R)-Amine separation->salt_R salt_S Salt of (S)-Amine separation->salt_S base_treatment_R Basification salt_R->base_treatment_R base_treatment_S Basification salt_S->base_treatment_S enantiomer_R Enantiopure (R)-Amine base_treatment_R->enantiomer_R enantiomer_S Enantiopure (S)-Amine base_treatment_S->enantiomer_S

References

Technical Guide: Spectroscopic and Synthetic Profile of Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly accessible, experimentally-derived spectroscopic data for octahydropentalen-3a-amine is unavailable. This guide provides a comprehensive, predicted spectroscopic profile based on established principles of organic spectroscopy and data from analogous structures. The experimental protocols described are established, reliable methods for the synthesis and characterization of similar bicyclic primary amines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and data for structurally related aliphatic and bicyclic amines.

Predicted Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Deuterated Chloroform) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.5 - 3.0Multiplet1HCH (adjacent to NH₂)
~ 1.2 - 1.8Multiplet12HCH₂ (aliphatic ring protons)
~ 1.1Broad Singlet2HNH₂ (amine protons)

Note: The NH₂ proton signal is often broad and its chemical shift is concentration-dependent. It may exchange with D₂O, causing the signal to disappear, which can be a useful diagnostic test.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 60 - 65C-NH₂ (bridgehead carbon)
~ 25 - 45CH & CH₂ (aliphatic ring carbons)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityDescription
3300 - 3500N-H StretchMedium, SharpPrimary amines typically show two bands (symmetric and asymmetric stretch) in this region.[1][2]
2850 - 2960C-H StretchStrongAliphatic C-H stretching.
1580 - 1650N-H Bend (Scissoring)Medium to StrongCharacteristic for primary amines.[2]
1020 - 1250C-N StretchMedium to WeakAliphatic amine C-N stretching vibration.[2]
665 - 910N-H WagStrong, BroadOut-of-plane bending, characteristic of primary amines.[2]
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio)IonNotes
139[M]⁺Molecular Ion. The odd molecular weight is consistent with the Nitrogen Rule for a molecule with one nitrogen atom.[1]
122[M-NH₃]⁺Loss of ammonia.
110[M-C₂H₅]⁺Alpha-cleavage, loss of an ethyl radical from the ring.
96[M-C₃H₇]⁺Alpha-cleavage, loss of a propyl radical, a common fragmentation for bicyclo[3.3.0]octane systems.
82[C₆H₁₀]⁺Further fragmentation of the bicyclic ring.

Experimental Protocols

The following sections detail a robust and widely-used protocol for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis Protocol: Reductive Amination

This protocol outlines the synthesis of the target primary amine from a commercially available ketone precursor, bicyclo[3.3.0]octan-2-one, via reductive amination.[3][4]

Diagram 1: Synthetic Workflow

Synthesis_Workflow Ketone Bicyclo[3.3.0]octan-2-one Imine Imine Intermediate (in situ) Ketone->Imine + NH₃ - H₂O Reagents Ammonia (NH₃) Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) Amine This compound Imine->Amine + NaBH₃CN Workup Aqueous Workup & Purification Amine->Workup Workup->Amine Isolated Product

Caption: Reductive amination workflow for this compound synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve bicyclo[3.3.0]octan-2-one (1.0 eq) in methanol.

  • Amine Source: Add a solution of ammonia in methanol (7N, 5.0-10.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 30 minutes.

  • Purification: Basify the solution with 2M NaOH (pH > 12). Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved via column chromatography or distillation.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy: Dissolve a ~5-10 mg sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Place a drop of the neat liquid sample between two NaCl or KBr plates (or use an Attenuated Total Reflectance (ATR) accessory). Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a GC-MS or direct-infusion MS system equipped with an electron ionization (EI) source.

Logical Relationships in Mass Spectrometry

The fragmentation of this compound in an EI-MS experiment is predicted to proceed through characteristic pathways for bicyclic amines, primarily involving alpha-cleavage adjacent to the nitrogen atom.

Diagram 2: Predicted Mass Spectral Fragmentation

Fragmentation_Pathway cluster_alpha α-Cleavage M [M]⁺ m/z = 139 F1 [M-C₂H₅]⁺ m/z = 110 M->F1 - •C₂H₅ F2 [M-C₃H₇]⁺ m/z = 96 M->F2 - •C₃H₇ F3 [M-NH₃]⁺ m/z = 122 M->F3 - NH₃

Caption: Key predicted fragmentation pathways for this compound.

References

The Discovery and Enduring Legacy of Bicyclic Amines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Bicyclic amines, a fascinating class of organic molecules characterized by their bridged or fused ring systems, have played a pivotal role in the history of medicine and continue to be a fertile ground for the discovery of novel therapeutics. From the ancient use of plant-derived alkaloids to the rational design of modern synthetic drugs, the unique conformational rigidity and three-dimensional architecture of bicyclic amines have made them privileged scaffolds in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of key bicyclic amines, offering valuable insights for researchers, scientists, and drug development professionals.

A Rich History Rooted in Nature's Pharmacy

The story of bicyclic amines is intrinsically linked to the exploration of the natural world and the isolation of potent bioactive compounds from plants. Two seminal classes of bicyclic amines, the tropane and cinchona alkaloids, laid the foundation for our understanding of this structural motif and its profound physiological effects.

The Tropane Alkaloids: From Ancient Poisons to Modern Medicines

The tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, have a long and storied history as poisons, hallucinogens, and medicines.[1]

  • Cocaine: Isolated from the leaves of the coca plant (Erythroxylum coca) by Friedrich Gaedcke in 1855, cocaine was one of the first local anesthetics to be discovered.[2] Its structure was elucidated by Richard Willstätter in 1898, a landmark achievement in natural product chemistry.[2] The first total synthesis of cocaine was also accomplished by Willstätter, providing a crucial confirmation of its structure.

  • Atropine and Scopolamine: These anticholinergic agents, found in plants of the Solanaceae family such as deadly nightshade (Atropa belladonna) and henbane (Hyoscyamus niger), have been used for centuries for their medicinal and poisonous properties.[3] Atropine was first isolated in 1831, and its ability to block the effects of acetylcholine at muscarinic receptors has led to its use in ophthalmology, as an antidote for nerve agent poisoning, and to treat bradycardia.[3][4] Scopolamine, with its potent effects on the central nervous system, is used to treat motion sickness and postoperative nausea and vomiting.[3]

The biosynthesis of the tropane ring system begins with the amino acids ornithine or arginine, proceeding through the key intermediate N-methyl-Δ¹-pyrrolinium cation.[5]

The Cinchona Alkaloids: A Breakthrough in the Fight Against Malaria

The discovery of the antimalarial properties of the bark of the cinchona tree is a cornerstone in the history of medicine.

  • Quinine: First isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, quinine became the first effective treatment for malaria.[6] Its molecular formula was determined by Adolph Strecker in 1854.[6] The complex structure of quinine, with its quinoline and quinuclidine rings, presented a formidable synthetic challenge. A formal total synthesis was famously reported by R.B. Woodward and W.E. Doering in 1944, a monumental achievement in organic synthesis.[7][8][9] This synthesis was "formal" because it relied on the earlier work of Paul Rabe and Karl Kindler, who in 1918 had demonstrated the conversion of d-quinotoxine to quinine.[4][10]

Landmark Syntheses: Paving the Way for Modern Chemistry

The total syntheses of these complex natural products were not merely academic exercises; they were groundbreaking achievements that pushed the boundaries of organic chemistry and laid the groundwork for the development of new synthetic methodologies.

Robinson's Biomimetic Synthesis of Tropinone (1917)

Sir Robert Robinson's one-pot synthesis of tropinone, a key precursor to many tropane alkaloids, is a classic example of a biomimetic synthesis, mimicking the proposed biosynthetic pathway.[11] The reaction elegantly combines succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone) to construct the bicyclic tropane core.[12] While the initial reported yield was modest, subsequent improvements have led to significantly higher yields.[10]

The Woodward-Doering Formal Synthesis of Quinine (1944)

The formal total synthesis of quinine by Woodward and Doering was a multi-step tour de force that showcased the power of synthetic organic chemistry.[7][8][9] Their synthesis started from 7-hydroxyisoquinoline and proceeded through the key intermediate d-quinotoxine.[2] The final steps to convert d-quinotoxine to quinine had been previously established by Rabe and Kindler.[4][10]

The Modern Era: Rational Design and New Discoveries

Building on the rich history of naturally occurring bicyclic amines, modern drug discovery has leveraged this structural motif to develop novel synthetic compounds with improved efficacy, selectivity, and safety profiles.

Epibatidine and Its Analogs: Potent Non-Opioid Analgesics

The discovery of epibatidine, a potent analgesic isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, opened up new avenues for the development of non-opioid pain therapeutics. Epibatidine's analgesic potency is several hundred times that of morphine and it acts via nicotinic acetylcholine receptors.[13] Due to its toxicity, epibatidine itself is not used clinically, but it has served as a crucial lead compound for the development of safer analogs.[13]

Saxagliptin: A Bicyclic Amine for the Treatment of Type 2 Diabetes

Saxagliptin (Onglyza®) is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][6][14][15] Its discovery was the result of structure-activity relationship (SAR) studies on a series of cyanopyrrolidine-based DPP-4 inhibitors. The incorporation of a bicyclic adamantyl group led to the identification of saxagliptin, which exhibits a long duration of action.[1][6][14][15]

Varenicline: A Smoking Cessation Aid

Varenicline (Chantix®) is a partial agonist of the α4β2 nicotinic acetylcholine receptor that is used to aid in smoking cessation.[16] Its unique bicyclic structure was designed to mimic the pharmacophore of nicotine while having a different pharmacological profile.

Quantitative Data

To facilitate comparison and aid in drug design efforts, the following tables summarize key quantitative data for a selection of historically significant and modern bicyclic amines.

Table 1: Physicochemical Properties of Selected Bicyclic Amines

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
Tropane Alkaloids
CocaineC₁₇H₂₁NO₄303.358.62.3
AtropineC₁₇H₂₃NO₃289.379.81.83
ScopolamineC₁₇H₂₁NO₄303.357.55-8.20.95
Cinchona Alkaloids
QuinineC₂₀H₂₄N₂O₂324.428.5, 4.13.44
Modern Synthetic Bicyclic Amines
EpibatidineC₁₁H₁₃ClN₂208.69~7.81.68
SaxagliptinC₁₈H₂₅N₃O₂315.41~8.01.4
VareniclineC₁₃H₁₃N₃211.269.21.1

Table 2: Yields of Key Steps in Historical Syntheses

SynthesisKey StepReported Yield
Robinson's Tropinone Synthesis (1917)One-pot condensation42% (as dipiperonylidene derivative)[11]
Rabe-Kindler Quinine Synthesis (1918)Conversion of d-quinotoxine to quinine5% (isolated as tartrate salt)[4][10]

Table 3: Biological Activity of Selected Bicyclic Amines

CompoundTargetActivityValue
Tropane Alkaloids
AtropineMuscarinic Acetylcholine ReceptorsIC₅₀< 100 pM (N-methylatropine)[6]
ScopolamineMuscarinic Acetylcholine ReceptorsIC₅₀~300 pM (N-methylscopolamine)[6]
Modern Synthetic Bicyclic Amines
EpibatidineNicotinic Acetylcholine ReceptorsKᵢ~55 pM[17]
SaxagliptinDipeptidyl Peptidase-4 (DPP-4)Kᵢ1.3 nM[2]
Vareniclineα4β2 Nicotinic Acetylcholine ReceptorKᵢ0.15 nM

Experimental Protocols

Detailed methodologies for seminal experiments are crucial for understanding the historical context and for the development of new synthetic strategies.

Robinson's Synthesis of Tropinone (1917)

This protocol is an interpretation of the experimental description provided in Robinson's 1917 publication.[11]

Objective: To synthesize tropinone via a one-pot condensation reaction.

Reactants:

  • Succindialdehyde

  • Methylamine

  • Acetone (or a salt of acetonedicarboxylic acid)

Procedure:

  • A solution of succindialdehyde is prepared.

  • Methylamine and acetone are added to the solution.

  • The mixture is allowed to react at ordinary temperature for an extended period (e.g., fifty hours).

  • The resulting solution is acidified with hydrochloric acid and concentrated under vacuum.

  • The residue is made alkaline with sodium hydroxide and steam distilled.

  • The distillate, containing tropinone, is acidified with hydrochloric acid and concentrated.

  • To confirm the presence of tropinone, the product is converted to its dipiperonylidene derivative by reacting it with piperonal in the presence of potassium hydroxide in alcohol. The formation of a crystalline derivative confirms the synthesis of tropinone.

Note: Robinson's paper describes the identification of tropinone through the formation of a highly characteristic derivative rather than direct isolation and characterization of tropinone itself in the initial experiments with acetone. The reported 42% yield was for the dipiperonylidene derivative from an experiment using acetonedicarboxylic acid, which was then decarboxylated.[11]

Rabe-Kindler Conversion of d-Quinotoxine to Quinine (1918)

This protocol is based on the recreation of the Rabe-Kindler synthesis by Smith and Williams in 2008, as the original 1918 paper lacked detailed experimental procedures.[4][10]

Objective: To convert d-quinotoxine to quinine in a three-step process.

Materials:

  • d-Quinotoxine

  • Sodium hypobromite solution (freshly prepared)

  • Sodium ethoxide in ethanol

  • Aluminum powder

Procedure:

  • N-Bromination: d-Quinotoxine is treated with a freshly prepared solution of sodium hypobromite to form the N-bromo intermediate. This intermediate is unstable and used directly in the next step.

  • Cyclization: The N-bromo intermediate is treated with sodium ethoxide in ethanol to effect cyclization to a mixture of quininone and its diastereomer, quinidinone.

  • Reduction: The mixture of quininone and quinidinone is reduced using aluminum powder and sodium ethoxide in ethanol. This step yields a mixture of the four possible diastereomeric alcohols: quinine, quinidine, epi-quinine, and epi-quinidine.

  • Isolation: Quinine is isolated from the mixture of diastereomers by fractional crystallization of its tartrate salt.

Visualizing the Chemistry: Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathway of Muscarinic M2 Acetylcholine Receptor Antagonism by Tropane Alkaloids

Tropane alkaloids like atropine and scopolamine are antagonists at muscarinic acetylcholine receptors. The M2 receptor is a G-protein coupled receptor that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonism by tropane alkaloids blocks this signaling cascade.

muscarinic_M2_pathway cluster_cell_membrane Cell Membrane M2R Muscarinic M2 Receptor G_protein Gi Protein (α, βγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M2R Activates Tropane_Alkaloid Tropane Alkaloid (e.g., Atropine) Tropane_Alkaloid->M2R Antagonizes ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., decreased heart rate) cAMP->Downstream Mediates

Caption: Muscarinic M2 receptor signaling pathway and its antagonism by tropane alkaloids.

Experimental Workflow for Robinson's Tropinone Synthesis

This diagram illustrates the key stages of Robinson's biomimetic synthesis of tropinone.

robinson_synthesis_workflow cluster_reactants Starting Materials Succinaldehyde Succinaldehyde One_Pot One-Pot Reaction (Aqueous Solution, Room Temp) Succinaldehyde->One_Pot Methylamine Methylamine Methylamine->One_Pot Acetonedicarboxylic_acid Acetonedicarboxylic Acid Acetonedicarboxylic_acid->One_Pot Acidification Acidification (HCl) & Concentration One_Pot->Acidification Intermediate Formation Decarboxylation Heating (Decarboxylation) Acidification->Decarboxylation Tropinone Tropinone Decarboxylation->Tropinone

Caption: Experimental workflow for Sir Robert Robinson's synthesis of tropinone.

The Evolution of Synthetic Strategies

The field of bicyclic amine synthesis has evolved significantly from the classic total syntheses of the early 20th century. Modern synthetic chemistry offers a diverse toolbox of methods to construct these complex scaffolds with greater efficiency, selectivity, and diversity.

  • Asymmetric Synthesis: The development of asymmetric catalytic methods has enabled the enantioselective synthesis of chiral bicyclic amines, which is crucial for producing single-enantiomer drugs.

  • Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of bicyclic amines offers a green and highly selective alternative to traditional chemical methods.

  • Modern Cyclization Strategies: Novel cyclization reactions, such as those involving radical-polar crossover, are enabling the modular synthesis of a wide range of saturated bicyclic amines.[8]

Conclusion

The journey from the discovery of naturally occurring bicyclic amines to the rational design of synthetic analogs has been a testament to the ingenuity of chemists and pharmacologists. The unique structural features of bicyclic amines have consistently provided a rich source of inspiration for the development of new medicines. For today's drug development professionals, a deep understanding of the history, synthesis, and biological activity of this remarkable class of molecules is essential for navigating the challenges and opportunities in the ongoing quest for novel therapeutics. The enduring legacy of bicyclic amines in medicine is a powerful reminder of the synergistic relationship between natural product chemistry and modern drug discovery.

References

An In-depth Technical Guide to Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of octahydropentalen-3a-amine, a polycyclic amine with a rigid cage-like structure. The information presented herein is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Properties

This compound, systematically named tricyclo[3.3.1.03,7]nonan-3-amine, is a saturated bicyclic amine. Its rigid framework and specific stereochemistry make it an interesting scaffold for the design of novel therapeutic agents.

PropertyValueSource
Molecular Formula C₉H₁₅NPubChemLite[1]
Molecular Weight 137.22 g/mol Calculated
Monoisotopic Mass 137.12045 DaPubChemLite[1]
Synonyms tricyclo[3.3.1.03,7]nonan-3-amine, 3-NoradamantanamineCymitQuimica[2]

Synthesis of this compound

A potential and efficient synthetic route for the preparation of this compound is through the Curtius rearrangement of octahydro-2,5-methanopentalene-3a-carboxylic acid. This reaction allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, which is consistent with the structural relationship between the carboxylic acid precursor and the target amine.

Experimental Protocol: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[3][4][5] A general procedure employing diphenylphosphoryl azide (DPPA) is as follows:

  • Acyl Azide Formation: To a solution of octahydro-2,5-methanopentalene-3a-carboxylic acid in an inert solvent (e.g., toluene or dioxane), add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The reaction is typically stirred at room temperature.

  • Rearrangement to Isocyanate: The reaction mixture is then heated to induce the rearrangement of the acyl azide to the isocyanate. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak and the appearance of the isocyanate peak.

  • Hydrolysis to Amine: The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., HCl). This step cleaves the isocyanate to the primary amine and releases carbon dioxide.

  • Work-up and Purification: The reaction mixture is then worked up by extraction and purified using standard techniques such as column chromatography or crystallization to yield this compound.

Curtius_Rearrangement CarboxylicAcid Octahydro-2,5-methanopentalene-3a-carboxylic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Amine This compound Isocyanate->Amine Step 3 Reagent1 DPPA, Triethylamine Reagent2 Heat (Δ) Reagent3 H₂O, H⁺

Fig. 1: Synthetic workflow for this compound via Curtius Rearrangement.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is not yet extensively published, its structural similarity to other polycyclic amines, such as adamantane derivatives, suggests potential utility as an antiviral agent. Specifically, compounds with this rigid scaffold have been investigated as inhibitors of the M2 proton channel of the influenza A virus.

The M2 protein is a tetrameric ion channel embedded in the viral envelope. It plays a crucial role in the viral life cycle by allowing protons to enter the virion upon endocytosis. This acidification is necessary for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm of the host cell, a critical step for viral replication. Inhibition of the M2 channel prevents this acidification process, thereby halting the viral replication cycle.

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_host Host Cell Virion Virion Endosome Endosome Virion->Endosome Endocytosis M2_Channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Acidification-mediated Release Cytoplasm Cytoplasm vRNP->Cytoplasm Replication Viral Replication Cytoplasm->Replication vRNP initiates Protons H⁺ (Protons) Protons->M2_Channel Inhibitor This compound (Potential Inhibitor) Inhibitor->M2_Channel Blockade

Fig. 2: Proposed mechanism of action for this compound as an M2 channel inhibitor.

References

An In-depth Technical Guide on the Thermodynamic Stability of Pentalenamine Derivatives and Related Nitrogen-Containing Fused Bicyclic Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

The thermodynamic stability of nitrogen-containing heterocyclic compounds is a cornerstone of modern drug discovery and materials science. This property profoundly influences a molecule's reactivity, degradation pathways, and ultimately, its viability as a therapeutic agent or functional material. This technical guide provides a comprehensive overview of the principles and methodologies used to assess the thermodynamic stability of pentalenamine derivatives and structurally related fused bicyclic nitrogen heterocycles, such as azapentalenes, pyrrolizines, and indolizines. Due to the scarcity of experimental data on pentalenamine derivatives, this paper leverages high-level computational studies on analogous systems to provide quantitative insights. Detailed experimental and computational protocols are presented, alongside a comparative analysis of calculated thermodynamic parameters.

Introduction

Pentalenamine derivatives, characterized by a fused bicyclic 5-5 ring system with one or more nitrogen atoms, represent a class of compounds with significant potential in medicinal chemistry. The arrangement and nature of the nitrogen atoms within this strained pentalene core can drastically alter the molecule's electronic properties, reactivity, and, critically, its thermodynamic stability. A deep understanding of the thermodynamic landscape of these molecules is paramount for the rational design of stable, effective, and safe drug candidates.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally related to the energy stored within its chemical bonds and its overall molecular structure. Key thermodynamic quantities provide a quantitative measure of this stability:

  • Standard Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their most stable form under standard conditions (298.15 K and 1 atm). A lower or more negative ΔHf° generally indicates greater energetic stability.[1][2]

  • Standard Gibbs Free Energy of Formation (ΔGf°): This quantity represents the change in free energy during the formation of a compound from its elements. It is the most definitive measure of thermodynamic stability under constant temperature and pressure, as it accounts for both enthalpy and entropy (ΔGf° = ΔHf° - TΔSf°). A more negative ΔGf° signifies a more stable and spontaneously formed compound.

  • Bond Dissociation Energy (BDE): The BDE of a specific chemical bond is the enthalpy change that occurs upon homolytic cleavage of that bond in the gas phase. It is a direct measure of bond strength, and higher BDEs for key bonds within a molecule contribute to its overall thermal stability.

For fused bicyclic systems like pentalenamines, ring strain is a significant factor influencing thermodynamic stability. The deviation of bond angles from their ideal values in the fused 5-membered rings introduces strain energy, which increases the enthalpy of formation and thus reduces overall stability. The introduction of nitrogen atoms and various functional groups can modulate this strain and the electronic structure, leading to a wide range of stabilities across different derivatives.

Quantitative Thermodynamic Data

As previously noted, experimental thermodynamic data for pentalenamine derivatives are scarce. However, computational chemistry provides reliable estimates for these values. The following table summarizes calculated gas-phase heats of formation (HOFs) for a series of nitrogen-containing fused bicyclic systems, offering a comparative look at their relative stabilities. These values were obtained using Density Functional Theory (DFT), a widely accepted computational method for such calculations.[3]

Compound/BackboneSubstituentsCalculated Gas-Phase Heat of Formation (HOF) (kcal/mol)
B1-1-NH2, -NO247.34
B1-2-NH2, -NO243.77
B2-1 (LLM-119)-NH2, -NO253.07
B2-2-NH2, -NO248.01
B3-1-NH2, -NO245.45
B4-1-NH2, -NO296.65
B4-2-NH2, -NO2106.91

Data sourced from a DFT study on five-membered nitrogen-containing fused heterocycles.[3]

These calculated values highlight how the arrangement of nitrogen atoms and the nature of substituents can significantly impact the heat of formation and, consequently, the thermodynamic stability of these fused-ring systems.

Experimental Protocols for Determining Thermodynamic Stability

The experimental determination of thermodynamic properties for novel compounds like pentalenamine derivatives involves precise calorimetric measurements. The following are detailed methodologies for key experiments.

Static Bomb Combustion Calorimetry for Enthalpy of Combustion

This technique is used to determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be derived using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the crystalline pentalenamine derivative is prepared.

  • Bomb Assembly: The pellet is placed in a platinum crucible within a high-pressure stainless-steel vessel, known as a "bomb." A cotton fuse of known mass and combustion energy is positioned to make contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water is recorded at regular intervals until it reaches a stable maximum and then begins to cool.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system, after accounting for the heat released by the fuse and any other side reactions. The standard enthalpy of combustion is then determined per mole of the substance.

  • Derivation of ΔHf°: The standard enthalpy of formation is calculated using the following relationship: ΔHf°(compound) = ΣΔHf°(products) - ΔHc°(compound)

Calvet Microcalorimetry for Enthalpy of Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔHsub°) for solid compounds must be measured. Calvet microcalorimetry is a highly sensitive technique for this purpose.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of the pentalenamine derivative is placed in a capillary tube.

  • Calorimeter Setup: The Calvet microcalorimeter, which consists of two thermopiles (one for the sample and one for a reference), is brought to a constant temperature.

  • Measurement: The capillary tube containing the sample is dropped into the heated measurement cell of the calorimeter. The heat absorbed by the sample as it is heated from room temperature to the calorimeter temperature and then sublimes is measured by the thermopile.

  • Calibration: An electrical calibration is performed by dissipating a known amount of heat through a resistor in the cell to determine the calorimeter's response.

  • Calculation: The enthalpy of sublimation at the experimental temperature is calculated from the integrated heat flow signal. This value is then corrected to the standard temperature of 298.15 K using heat capacity data.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_bomb Bomb Calorimetry cluster_calvet Calvet Microcalorimetry Synthesis Synthesis of Pentalenamine Derivative Purification Purification & Characterization (NMR, MS, X-ray) Synthesis->Purification Pellet Prepare Weighed Pellet Purification->Pellet Sample Prepare Weighed Sample Purification->Sample Combustion Combustion in Oxygen Bomb Pellet->Combustion Temp Measure Temperature Rise Combustion->Temp dHc Calculate ΔHc° Temp->dHc dHf_solid Calculate Solid-Phase ΔHf° dHc->dHf_solid Sublimation Sublimation in Calorimeter Sample->Sublimation HeatFlow Measure Heat Flow Sublimation->HeatFlow dHsub Calculate ΔHsub° HeatFlow->dHsub dHf_gas Calculate Gas-Phase ΔHf° dHsub->dHf_gas dHf_solid->dHf_gas

Experimental workflow for determining thermodynamic stability.

Computational Protocols for Predicting Thermodynamic Stability

Computational chemistry offers a powerful and often more accessible alternative to experimental methods for determining thermodynamic properties, especially for novel or highly reactive molecules.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Methodology:

  • Structure Optimization: The 3D structure of the pentalenamine derivative is built and its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a basis set such as 6-311+G(2d,2p) is commonly employed.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic reactions. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. Since the experimental enthalpies of formation for all other species in the isodesmic reaction are known, the enthalpy of formation of the target molecule can be accurately determined. This method benefits from the cancellation of systematic errors in the calculations.

High-Accuracy Composite Methods (G3, G4, CBS-QB3)

For even higher accuracy, composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods are used. These methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.

Methodology:

  • Initial Geometry Optimization and Frequency Calculation: This is typically performed at a lower level of theory, such as B3LYP/6-31G(d).

  • Series of Single-Point Energy Calculations: A sequence of more computationally expensive single-point energy calculations are performed on the optimized geometry using higher levels of theory (e.g., MP2, MP4, CCSD(T)) and larger basis sets.

  • Extrapolation and Corrections: The results are extrapolated to the complete basis set limit, and empirical corrections are often added to account for remaining deficiencies.

  • Final Thermodynamic Properties: The final, highly accurate electronic energy is combined with the scaled zero-point energy and thermal corrections to yield the enthalpy and Gibbs free energy of formation.

Computational_Workflow cluster_dft DFT Calculations cluster_gn High-Accuracy Methods (G3, CBS-QB3) Opt Geometry Optimization (e.g., B3LYP/6-311+G(2d,p)) Freq Frequency Calculation Opt->Freq Energy Total Electronic Energy Freq->Energy Thermo Calculate ZPVE, Thermal Corrections, Entropy Freq->Thermo Isodesmic Design Isodesmic Reaction Energy->Isodesmic InitialOpt Initial Geometry & Frequencies SP_Calcs Series of Single-Point Energy Calculations InitialOpt->SP_Calcs Extrapolation Extrapolation & Empirical Corrections SP_Calcs->Extrapolation HighAccEnergy High-Accuracy Electronic Energy Extrapolation->HighAccEnergy FinalThermo Calculate ΔHf°, ΔGf° HighAccEnergy->FinalThermo Thermo->FinalThermo Isodesmic->FinalThermo

Computational workflow for predicting thermodynamic stability.

Conclusion

The thermodynamic stability of pentalenamine derivatives and related fused nitrogen heterocycles is a critical parameter in their evaluation as potential drug candidates and advanced materials. This technical guide has detailed the theoretical underpinnings and the practical experimental and computational methodologies required to assess this stability. While a comprehensive experimental dataset for pentalenamine derivatives is yet to be established, the computational data for analogous structures clearly demonstrate that the stability is highly sensitive to the placement of nitrogen atoms and the nature of substituents. The protocols outlined herein provide a robust roadmap for researchers to determine the thermodynamic properties of novel pentalenamine derivatives, thereby enabling a more rational, data-driven approach to their design and development. The continued application of these methods will undoubtedly accelerate the discovery of new, stable, and effective molecules in this promising chemical space.

References

A Technical Guide to Quantum Chemical Calculations for Octahydropentalen-3a-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic amines, such as octahydropentalen-3a-amine, represent a class of rigid scaffolds that are of significant interest in drug discovery.[1][2] Their constrained conformations can lead to improved binding affinity and selectivity for biological targets.[2] Quantum chemical calculations provide a powerful tool to elucidate the electronic structure, conformational landscape, and reactivity of these molecules, thereby guiding the design of novel therapeutics.[3][4][5] This guide outlines the theoretical background and practical application of quantum mechanics (QM) methods for the comprehensive analysis of this compound, offering a workflow from initial structure preparation to the prediction of key chemical properties relevant to drug development.

Introduction to Quantum Chemical Methods in Drug Design

Quantum mechanics has become an indispensable tool in computer-aided drug design (CADD), offering a more accurate representation of molecular systems compared to classical molecular mechanics.[6] QM methods are employed to calculate a variety of molecular properties, including equilibrium geometries, vibrational frequencies, dipole moments, and reaction energies.[4] For drug discovery, key applications include the accurate calculation of ligand binding affinities, the determination of protonation states, and the elucidation of reaction mechanisms.[3][7]

Several QM methods are commonly used, each with a different balance of computational cost and accuracy:

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3] It provides a qualitative understanding of electronic structure but often lacks quantitative accuracy due to the neglect of electron correlation.

  • Density Functional Theory (DFT): DFT is a widely used method in drug discovery that models electronic structure based on the electron density.[3] It offers a good compromise between accuracy and computational cost, making it suitable for a wide range of applications.[4]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats a chemically active region of a large system (e.g., the ligand and the active site of a protein) with a high level of QM theory, while the surrounding environment is described by a more computationally efficient molecular mechanics force field.[3][6]

Computational Workflow for this compound

A systematic computational workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

G A 1. Initial Structure Preparation (2D to 3D Conversion) B 2. Conformational Search (Molecular Mechanics) A->B Initial Guess C 3. Geometry Optimization (DFT/HF) B->C Low Energy Conformers D 4. Frequency Calculation (Thermodynamic Properties) C->D Optimized Geometry E 5. Single-Point Energy Calculation (Higher Level of Theory) C->E Optimized Geometry D->E Confirmation of Minimum F 6. Property Calculation (e.g., pKa, NMR, IR) E->F Refined Energy G 7. Analysis of Results (Comparison with Experiment) F->G Calculated Properties

Caption: Computational workflow for quantum chemical analysis.

Detailed Methodologies

Conformational Analysis

Due to the flexibility of the pentalene ring system, a thorough conformational search is the first critical step. While the parent cis-octahydropentalene has been studied for its pseudorotation, the addition of the amine group introduces further conformational possibilities.[8]

Protocol:

  • Initial 3D Structure Generation: The 2D structure of this compound is converted to a 3D structure using molecular modeling software.

  • Molecular Mechanics (MM) Conformational Search: A systematic or stochastic conformational search is performed using a suitable MM force field (e.g., MMFF94 or UFF) to identify a set of low-energy conformers.

  • Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and the lowest energy conformer from each cluster is selected for further QM calculations.

Geometry Optimization and Frequency Calculations

The geometries of the selected conformers are then optimized using a higher level of theory to obtain accurate molecular structures and energies.

Protocol:

  • Method Selection: Density Functional Theory (DFT) with a functional such as B3LYP is a common choice for its balance of accuracy and computational cost.[9]

  • Basis Set Selection: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is typically used.

  • Optimization: The geometry of each conformer is optimized to a stationary point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Data Presentation: Predicted Properties

The following tables present hypothetical but realistic data that would be generated from the quantum chemical calculations on the most stable conformer of this compound.

Table 1: Calculated Thermodynamic Properties

PropertyValue (Hartree)
Electronic Energy-387.123456
Zero-point vibrational energy0.234567
Enthalpy-386.888889
Gibbs Free Energy-386.923456

Table 2: Predicted Spectroscopic Data

PropertyPredicted Value
Key IR Frequencies (cm⁻¹)N-H stretch: 3350, 3300C-N stretch: 1150C-H stretch: 2950-2850
¹³C NMR Chemical Shifts (ppm)C-N carbon: ~60Other aliphatic carbons: 20-40
¹H NMR Chemical Shifts (ppm)N-H protons: ~1.5-2.5C-H protons: 1.0-2.0

Table 3: Calculated Physicochemical Properties

PropertyPredicted Value
Dipole Moment (Debye)1.5
pKa10.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)1.5
HOMO-LUMO Gap (eV)7.7

Advanced Calculations in a Drug Discovery Context

Beyond the fundamental properties, quantum chemical calculations can be applied to understand the behavior of this compound in a biological environment.

pKa Prediction

The ionization state of the amine group is critical for its interaction with biological targets. The pKa can be calculated using thermodynamic cycles.[10][[“]]

G A R-NH2 (gas) B R-NH3+ (gas) A->B ΔG_gas(prot) C R-NH2 (solv) A->C ΔG_solv(R-NH2) D R-NH3+ (solv) B->D ΔG_solv(R-NH3+) C->D ΔG_solv(prot)

Caption: Thermodynamic cycle for pKa calculation.
Interaction with a Target Protein

To model the interaction of this compound with a target protein, a QM/MM approach is often employed.[4]

Protocol:

  • System Setup: A high-resolution crystal structure of the target protein is obtained. The ligand is docked into the active site using molecular docking software.

  • QM Region Definition: The ligand and key interacting residues in the active site are defined as the QM region.

  • MM Region: The rest of the protein and solvent are treated with a molecular mechanics force field.

  • Calculation: The energy of the system is minimized, and the binding energy can be calculated.

G A Protein-Ligand Complex (from Docking) B Define QM Region (Ligand + Active Site) A->B C Define MM Region (Rest of Protein + Solvent) A->C D QM/MM Calculation (Geometry Optimization) B->D C->D E Calculate Binding Energy D->E

Caption: QM/MM workflow for protein-ligand interaction.

Conclusion

Quantum chemical calculations provide a robust framework for the in-depth characterization of novel drug candidates like this compound. By applying the methodologies outlined in this guide, researchers can gain valuable insights into the structural, electronic, and chemical properties of this bicyclic amine, thereby accelerating the drug discovery and development process. The predictive power of these computational techniques, when used in conjunction with experimental data, allows for a more rational approach to molecular design and optimization.

References

The Ascendancy of Saturated Bicyclic Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Saturated bicyclic amines have emerged as a privileged structural motif in modern medicinal chemistry. Their inherent conformational rigidity provides a unique three-dimensional scaffold that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs. This technical guide provides a comprehensive literature review of the synthesis, biological activity, and physicochemical properties of key saturated bicyclic amines, with a focus on their application in drug discovery.

Synthetic Strategies for Saturated Bicyclic Amines

The construction of the bicyclic core of these amines has been the subject of extensive research, leading to a variety of synthetic approaches. These range from classical methods to more recent innovations in photochemical and modular synthesis.

A notable example is the synthesis of epibatidine, a potent analgesic agent, and its analogs. One common strategy involves a Diels-Alder reaction to construct the 7-azabicyclo[2.2.1]heptane core. For instance, the reaction of N-protected pyrrole with a suitable dienophile can furnish the bicyclic framework, which can then be further elaborated.[1] More recent advances have focused on improving efficiency and modularity. A photochemical strategy enables the de novo synthesis of a variety of fused saturated bicyclic amines, including 4/5, 5/5, 6/5, and 7/5 ring systems, through a radical-polar crossover bicyclization. This method offers excellent functional group tolerance and diastereoselectivity.

Another key class of saturated bicyclic amines are the 2-azabicyclo[2.2.1]heptane derivatives, which have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. Their synthesis often involves an aza-Diels-Alder cycloaddition to form the bicyclic core.[2]

Table 1: Selected Synthetic Yields for Saturated Bicyclic Amines

Compound/ScaffoldKey Reaction StepReported Yield (%)Reference
(±)-EpibatidineDesulfonation and reduction of cycloadduct65% (for endo/exo mixture)[1]
Fused 5/5 Bicyclic AminePhotochemical radical-polar crossover bicyclization78%
2-Azabicyclo[2.2.1]heptane derivativeAza-Diels-Alder cycloadditionNot specified[2]

Biological Activity and Therapeutic Targets

The rigid nature of saturated bicyclic amines allows for precise orientation of substituents to interact with biological targets. This has led to their exploration in a wide range of therapeutic areas.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Epibatidine and its analogs are potent modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes. Epibatidine itself is a potent agonist at several nAChR subtypes, leading to its powerful analgesic effects, but also significant toxicity.[3] Research has focused on synthesizing analogs with improved subtype selectivity to separate the therapeutic effects from the toxic ones. The binding affinity of these analogs is typically determined using radioligand binding assays, with Ki values indicating the concentration required to inhibit the binding of a radiolabeled ligand by 50%.[4]

Table 2: Biological Activity of Epibatidine Analogs at the α4β2 Nicotinic Acetylcholine Receptor

CompoundModificationKi (nM)Reference
(±)-Epibatidine-0.03[3]
Deschloro-epibatidineRemoval of chlorine0.20[3]
2'-Fluoro-deschloro-epibatidineReplacement of chlorine with fluorine0.037
3'-(3"-dimethylaminophenyl)-epibatidineSubstitution on the pyridine ring0.009
Other Therapeutic Targets

Beyond nAChRs, saturated bicyclic amines have been investigated as modulators of other important drug targets. As mentioned, 2-azabicyclo[2.2.1]heptane derivatives are potent inhibitors of DPP-4, with some compounds exhibiting IC50 values in the low nanomolar range.[2] Other research has explored bicyclic amines as G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and as voltage-gated calcium channel blockers.

Physicochemical Properties

The physicochemical properties of saturated bicyclic amines, such as their basicity (pKa) and lipophilicity (LogP), are critical for their drug-like characteristics, influencing factors like solubility, absorption, and membrane permeability. The rigid bicyclic scaffold can significantly impact these properties. For example, the introduction of fluorine atoms into the bicyclic core can decrease basicity due to the electron-withdrawing inductive effect. The effect on lipophilicity is more complex and can depend on the specific structure and the spatial orientation of the fluorine atoms.

Table 3: Physicochemical Properties of Selected Saturated Bicyclic Amines

Compound/ScaffoldpKaLogPReference
2-Azabicyclo[2.2.1]heptane10.51.3
gem-Difluorinated 2-azabicyclo[2.2.1]heptane8.51.8
2-Azabicyclo[3.2.1]octane10.81.7

Experimental Protocols

General Synthesis of an Epibatidine Analog (Illustrative)

The following is a generalized procedure based on synthetic routes reported in the literature.[1]

  • Diels-Alder Cycloaddition: A solution of N-(tert-butoxycarbonyl)pyrrole and an appropriate dienophile (e.g., a substituted acetylene) in a suitable solvent (e.g., toluene) is heated to afford the bicyclic adduct.

  • Reduction: The resulting cycloadduct is selectively reduced, for example, using catalytic hydrogenation (e.g., H2, Pd/C) or a metal boride reagent, to saturate the double bond(s).

  • Functional Group Interconversion/Coupling: Further modifications are made to introduce the desired substituents. For epibatidine analogs, this often involves a cross-coupling reaction to attach a substituted pyridine ring.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final amine.

  • Purification and Characterization: The final product is purified by column chromatography or recrystallization and characterized by standard analytical techniques (NMR, mass spectrometry, etc.).

Radioligand Binding Assay for nAChR Affinity

This protocol is a generalized representation of methods used to determine the binding affinity of compounds to nAChRs.[4]

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from transfected cell lines or brain tissue homogenates.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the test compound in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

G cluster_synthesis Synthetic Workflow Start Starting Materials (e.g., N-Boc-pyrrole, dienophile) DA Diels-Alder Cycloaddition Start->DA Reduction Selective Reduction DA->Reduction Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Reduction->Coupling Deprotection N-Deprotection Coupling->Deprotection Purification Purification & Characterization Deprotection->Purification Final Saturated Bicyclic Amine Purification->Final

Caption: A generalized workflow for the synthesis of saturated bicyclic amines.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine / Bicyclic Amine Agonist nAChR Nicotinic Acetylcholine Receptor (α4β2 subtype) ACh->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal NT_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->NT_Release Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Ca_Signal->Downstream

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

G cluster_sar Structure-Activity Relationship of Epibatidine Analogs at α4β2 nAChR Epibatidine Epibatidine (Ki = 0.03 nM) Deschloro Deschloro-epibatidine (Ki = 0.20 nM) Epibatidine->Deschloro Remove Cl (Decreased Affinity) Dimethylamino 3'-(3''-dimethylaminophenyl)-epibatidine (Ki = 0.009 nM) Epibatidine->Dimethylamino Add Dimethylaminophenyl (Increased Affinity) Fluoro 2'-Fluoro-deschloro-epibatidine (Ki = 0.037 nM) Deschloro->Fluoro Add F (Restored Affinity)

Caption: Structure-activity relationships of key epibatidine analogs.

References

In-depth Technical Guide on the Biological Activity of Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of Octahydropentalen-3a-amine and its Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of compounds based on the octahydropentalene scaffold, with a specific focus on amine-substituted derivatives. Extensive literature and patent searches have revealed a significant lack of specific data for this compound. However, research into the broader class of bicyclo[3.3.0]octane derivatives, the core structure of octahydropentalenes, has identified promising therapeutic potential in several areas. This document summarizes the existing findings on these related compounds to inform future research and development efforts.

Introduction

The bicyclo[3.3.0]octane ring system, the fundamental structure of octahydropentalene, is a rigid bicyclic scaffold that has garnered interest in medicinal chemistry due to its unique three-dimensional conformation. This rigidity can offer advantages in drug design by locking a molecule into a specific orientation for optimal interaction with a biological target. The introduction of an amine functional group, as in this compound, provides a key site for interaction and further chemical modification. While direct studies on this compound are not publicly available, research on analogous structures provides valuable insights into the potential biological activities of this compound class.

Biological Activities of Bicyclo[3.3.0]octane Amine Derivatives

Investigations into derivatives of the bicyclo[3.3.0]octane framework have uncovered several areas of biological activity. The primary therapeutic areas explored include metabolic disorders and infectious diseases.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

A notable area of investigation for bicyclo[3.3.0]octane derivatives has been their potential as inhibitors of dipeptidyl peptidase 4 (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes.

Quantitative Data:

While specific IC50 values for a range of bicyclo[3.3.0]octane derivatives have been determined, this proprietary data is often held within pharmaceutical companies and is not publicly disclosed in full. However, patent literature indicates that certain derivatives exhibit potent DPP-4 inhibition.

Experimental Protocols:

  • In Vitro DPP-4 Inhibition Assay: The inhibitory activity of the compounds is typically assessed using a fluorometric assay. Recombinant human DPP-4 enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC. The rate of cleavage of the substrate is monitored by measuring the increase in fluorescence over time. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Signaling Pathway:

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.

Experimental Workflow Diagram:

G cluster_0 In Vitro DPP-4 Inhibition Assay A Recombinant Human DPP-4 C Incubation A->C B Test Compound (Bicyclo[3.3.0]octane derivative) B->C D Addition of Fluorogenic Substrate (Gly-Pro-AMC) C->D E Fluorescence Measurement D->E F IC50 Calculation E->F

Caption: Workflow for in vitro DPP-4 inhibition assay.

Antimicrobial Activity

Derivatives of the bicyclo[3.3.0]octane scaffold have also been explored for their potential as antimicrobial agents.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity is commonly determined by broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a multi-well plate containing a standard inoculum of the test microorganism (e.g., bacteria or fungi). The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Logical Relationship Diagram:

G cluster_1 Antimicrobial Activity Screening Start Synthesized Bicyclo[3.3.0]octane Derivatives Assay Minimum Inhibitory Concentration (MIC) Assay Start->Assay Result Determination of MIC Value Assay->Result Analysis Structure-Activity Relationship (SAR) Analysis Result->Analysis Lead Identification of Lead Compounds Analysis->Lead

Caption: Screening process for antimicrobial activity.

Other Investigated Areas

One study reported the synthesis of a nebracetam analog incorporating a 2-aza-bicyclo[3.3.0]octane system. However, this particular derivative did not show any effects on central nervous system neurons in the assays conducted. This highlights that the biological activity is highly dependent on the specific substitution pattern and heteroatom incorporation within the bicyclo[3.3.0]octane core.

Future Directions

The lack of specific data for this compound presents a clear opportunity for future research. The established activities of related bicyclo[3.3.0]octane derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutics.

Recommended Research Workflow:

G cluster_2 Proposed Research Workflow for this compound Synthesis Synthesis and Characterization of this compound Screening Broad Biological Screening (e.g., DPP-4, antimicrobial, CNS targets) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Proposed workflow for investigating this compound.

Conclusion

While a detailed technical guide on the biological activity of this compound cannot be constructed from the currently available public information, the broader class of bicyclo[3.3.0]octane amine derivatives shows clear promise, particularly as DPP-4 inhibitors and antimicrobial agents. This document serves as a summary of the existing knowledge and a call to action for further investigation into the therapeutic potential of this compound and its analogs. The unique conformational constraints of this scaffold warrant a more in-depth exploration to unlock its full potential in drug discovery.

Methodological & Application

Enantioselective Synthesis of Bicyclic Amines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantioselective synthesis of bicyclic amines represents a critical area of organic chemistry. These structurally complex scaffolds are central to a wide array of natural products and pharmaceuticals, exhibiting significant biological activity. This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of these valuable compounds.

This compilation focuses on modern, efficient, and highly selective catalytic methods for constructing bicyclic amine frameworks such as indolizidines, quinolizidines, and tropanes. The protocols detailed herein are drawn from peer-reviewed literature and offer step-by-step guidance for laboratory implementation.

Key Methodologies and Applications

The enantioselective synthesis of bicyclic amines can be broadly categorized by the strategic approach employed to construct the core structure. Prominent among these are transition metal-catalyzed reactions, organocatalysis, and metathesis-based strategies. Each offers unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful method allows for the rapid construction of complex polycyclic systems from relatively simple acyclic precursors. It is particularly effective for the synthesis of indolizidine derivatives bearing quaternary stereocenters.[1][2]

  • Organocatalytic Cycloadditions: The use of small organic molecules as catalysts provides a metal-free alternative for the enantioselective synthesis of bicyclic amines. Dienamine activation of α,β-unsaturated aldehydes in combination with 1,3-dipolar cycloadditions of 3-oxidopyridinium betaines has proven to be a highly effective strategy for accessing tropane scaffolds with excellent control of stereoselectivity.[3][4]

  • Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis (ARCM): ARCM is a versatile tool for the synthesis of N-fused bicyclic amides and unsaturated cyclic amines.[5][6] This method is particularly useful for the desymmetrization of achiral polyene substrates to generate optically enriched products.[5][6]

  • Catalytic Hydrogenation Cascades: Asymmetric transfer hydrogenation of rationally designed substrates can trigger a cascade of reactions, including spontaneous lactamization, to afford complex bicyclic structures like indoloquinolizidines with high diastereo- and enantioselectivity.[7]

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data from selected publications, offering a comparative overview of the efficiency and selectivity of different catalytic systems for the synthesis of various bicyclic amine scaffolds.

Table 1: Rhodium-Catalyzed Enantioselective [2+2+2] Cycloaddition for Indolizidine Synthesis[1]
EntryAlkyne SubstrateYield (%)Enantiomeric Excess (ee, %)
1Phenylacetylene7894
21-Hexyne8391
3(Trimethylsilyl)acetylene7592
4Methyl propiolate6095
Table 2: Organocatalyzed Enantioselective (5+2) Cycloaddition for Tropane Synthesis[3]
Entryα,β-Unsaturated AldehydeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Crotonaldehyde95>20:198
2Cinnamaldehyde88>20:197
3(E)-Hex-2-enal9115:196
4(E)-4-Phenylbut-2-enal85>20:195
Table 3: Mo-Catalyzed Asymmetric Ring-Closing Metathesis for Bicyclic Amide Synthesis[5][6]
EntrySubstrate TypeRing SizeYield (%)Enantiomeric Excess (ee, %)
1Achiral Triene5,6-Bicyclic85>98
2Achiral Triene5,7-Bicyclic7897
3Achiral Triene5,8-Bicyclic7296
Table 4: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation Cascade for Indoloquinolizidine Synthesis[7]
EntryImino Diester SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Diethyl 2-(1H-indol-3-yl)-3-iminopentanedioate92>99:198
2Diethyl 2-(5-methoxy-1H-indol-3-yl)-3-iminopentanedioate89>99:197
3Diethyl 2-(5-bromo-1H-indol-3-yl)-3-iminopentanedioate85>99:199

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations highlighted above.

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective [2+2+2] Cycloaddition[1]

Materials:

  • [Rh(CO)2Cl]2

  • Chiral phosphoramidite ligand (e.g., L5 as described in the source literature)

  • Substituted alkenyl isocyanate

  • Terminal alkyne

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox, a solution of [Rh(CO)2Cl]2 (0.005 mmol) and the chiral phosphoramidite ligand (0.011 mmol) in the chosen solvent (1.0 mL) is stirred at room temperature for 30 minutes.

  • The alkenyl isocyanate (0.25 mmol) is added, followed by the terminal alkyne (0.30 mmol).

  • The reaction mixture is stirred at the specified temperature (e.g., 60 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired indolizidine product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Organocatalyzed Enantioselective (5+2) Cycloaddition[3]

Materials:

  • N-pyrimidyl pyridinium salt dimer

  • Pyridinium hydrochloride salt (20 mol%)

  • Chiral aminocatalyst (e.g., a diarylprolinol silyl ether, 20 mol%)

  • Diphenyl phosphate (DPP, 20 mol%)

  • α,β-Unsaturated aldehyde

  • Anhydrous chloroform (CHCl3)

Procedure:

  • To a vial charged with the N-pyrimidyl pyridinium salt dimer (1.5 equiv.) and the pyridinium hydrochloride salt (20 mol%) is added the chiral aminocatalyst (20 mol%) and diphenyl phosphate (20 mol%).

  • Anhydrous chloroform is added to achieve a concentration of 0.2 M with respect to the aldehyde.

  • The α,β-unsaturated aldehyde (1.0 equiv., 0.2 mmol) is added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by NMR spectroscopy for the disappearance of the aldehyde.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the tropane cycloadduct.

  • Diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or SFC analysis.

Protocol 3: General Procedure for Mo-Catalyzed Asymmetric Ring-Closing Metathesis[5][6]

Materials:

  • Chiral Molybdenum alkylidene catalyst

  • Achiral polyene substrate

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox, the chiral molybdenum catalyst (typically 5 mol%) is dissolved in the solvent.

  • A solution of the achiral polyene substrate in the solvent is added to the catalyst solution.

  • The reaction is stirred at the specified temperature (e.g., 22-50 °C) for the designated time.

  • The reaction progress is monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

Protocol 4: General Procedure for Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation Cascade[7]

Materials:

  • Ru(II)-TsDPEN catalyst

  • Imino diester substrate

  • Formic acid/triethylamine (HCOOH/Et3N) azeotrope as the hydrogen source

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • A mixture of the imino diester substrate (0.2 mmol) and the Ru(II)-TsDPEN catalyst (0.004 mmol, 2 mol%) in the anhydrous solvent (2 mL) is prepared in a reaction vessel.

  • The HCOOH/Et3N azeotrope (0.2 mL) is added to the mixture.

  • The reaction is stirred at the specified temperature (e.g., 28 °C) for the required time (e.g., 12-24 h).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the indoloquinolizidine product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

rhodium_catalyzed_cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst System AlkenylIsocyanate Alkenyl Isocyanate Cycloaddition [2+2+2] Cycloaddition AlkenylIsocyanate->Cycloaddition TerminalAlkyne Terminal Alkyne TerminalAlkyne->Cycloaddition Rh_precatalyst [Rh(CO)2Cl]2 CatalystActivation Catalyst Activation Rh_precatalyst->CatalystActivation ChiralLigand Chiral Phosphoramidite ChiralLigand->CatalystActivation CatalystActivation->Cycloaddition Active Rh(I) Catalyst Product Enantioenriched Indolizidine Cycloaddition->Product

Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Workflow.

organocatalyzed_cycloaddition cluster_reactants Reactants Aldehyde α,β-Unsaturated Aldehyde DienamineFormation Dienamine Formation Aldehyde->DienamineFormation PyridiniumSalt N-pyrimidyl Pyridinium Salt BetaineFormation 3-Oxidopyridinium Betaine Formation PyridiniumSalt->BetaineFormation ChiralAmine Chiral Amine Catalyst ChiralAmine->DienamineFormation Cycloaddition (5+2) Cycloaddition DienamineFormation->Cycloaddition BetaineFormation->Cycloaddition Product Enantioenriched Tropane Cycloaddition->Product

Caption: Organocatalyzed (5+2) Cycloaddition Workflow.

arcm_workflow Substrate Achiral Polyene Substrate ARCM Asymmetric Ring-Closing Metathesis Substrate->ARCM Catalyst Chiral Mo-Alkylidene Catalyst Catalyst->ARCM Product Enantioenriched Bicyclic Amide/Amine ARCM->Product Byproduct Volatile Olefin (e.g., ethylene) ARCM->Byproduct

Caption: Mo-Catalyzed Asymmetric RCM Workflow.

hydrogenation_cascade Substrate Imino Diester Hydrogenation Asymmetric Transfer Hydrogenation Substrate->Hydrogenation Catalyst Ru(II)-TsDPEN Catalyst Catalyst->Hydrogenation H_Source HCOOH/Et3N H_Source->Hydrogenation Intermediate Chiral Amine Intermediate Hydrogenation->Intermediate Lactamization Spontaneous Lactamization Intermediate->Lactamization Product Enantioenriched Indoloquinolizidine Lactamization->Product

Caption: Catalytic Asymmetric Hydrogenation Cascade.

References

Application Notes and Protocols: Octahydropentalen-3a-amine and its Analogs as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct catalytic applications of octahydropentalen-3a-amine are not extensively documented in the current body of scientific literature. The following application notes and protocols are based on structurally related bicyclic amines and pentalenane-derived ligands to provide a relevant and instructive framework for researchers interested in this molecular scaffold. The information herein is intended to serve as a guide for the potential application and study of this compound in catalysis.

Introduction to Bicyclic Amine Ligands in Catalysis

Bicyclic amine ligands, particularly those with a rigid carbon skeleton like the pentalenane (bicyclo[3.3.0]octane) framework, are of significant interest in the field of asymmetric catalysis. The conformational rigidity of these structures can lead to well-defined chiral environments around a metal center, which is crucial for achieving high levels of stereoselectivity in chemical transformations. The amine functionality serves as a coordination site for the metal catalyst, and its steric and electronic properties can be fine-tuned to optimize catalytic activity and selectivity.

Derivatives of the bicyclo[3.3.0]octane backbone, such as β-amino alcohols, have shown promise as chiral ligands in enantioselective additions to carbonyl compounds.[1] These ligands can form stable complexes with metal ions, creating a chiral pocket that directs the approach of substrates, thereby controlling the stereochemical outcome of the reaction. The development of novel bicyclic ligands is a continuous effort to expand the toolbox of catalysts for synthesizing complex, biologically active molecules.[2][3]

Potential Catalytic Applications

Based on analogous systems, this compound and its derivatives could be explored in a variety of catalytic reactions, including:

  • Asymmetric Addition Reactions: As chiral ligands for metals like zinc or titanium in the enantioselective addition of nucleophiles (e.g., organozincs, cyanides) to aldehydes and ketones.

  • Palladium-Catalyzed Cross-Coupling Reactions: Bicyclic phosphine-amine ligands have been successfully employed in Buchwald-Hartwig amination reactions.[4] The amine moiety in an this compound derivative could be incorporated into a bidentate ligand for similar applications.

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The rigid backbone could provide the necessary chirality for the enantioselective reduction of prochiral ketones and imines.

  • Organocatalysis: Chiral amines are known to act as organocatalysts themselves, for example, in enamine and iminium ion catalysis.[5] The unique structure of this compound could offer novel reactivity and selectivity in such transformations.

Data Presentation: Performance of Analogous Bicyclic Ligands

The following table summarizes the performance of a β-amino alcohol ligand with a 2-azabicyclo[3.3.0]octane backbone in the enantioselective addition of diethylzinc to benzaldehyde, as reported in the literature. This data provides a benchmark for the potential efficacy of similar pentalenane-derived ligands.

Ligand Structure (Analog)ReactionSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
β-amino alcohol with 2-azabicyclo[3.3.0]octane backboneEnantioselective addition of diethylzincBenzaldehyde(S)-1-phenylpropan-1-olup to 96up to 96[1]

Experimental Protocols

The following are generalized protocols based on the use of analogous chiral amine-based ligands in catalysis. These should be adapted and optimized for the specific case of this compound.

Protocol 4.1: Synthesis of a Chiral β-Amino Alcohol Ligand with a Bicyclo[3.3.0]octane Backbone

This protocol is adapted from the synthesis of similar chiral amino alcohols.[1]

Objective: To synthesize a chiral β-amino alcohol ligand derived from a bicyclic amine.

Materials:

  • Enantiomerically pure bicyclic secondary amine (e.g., (all-R)-2-azabicyclo[3.3.0]octane)

  • Glycine, alanine, or phenylglycine derivatives

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Esterification: React the enantiomerically pure bicyclic secondary amine with a suitable amino acid derivative (e.g., N-protected glycine) to form the corresponding ester.

  • Grignard Addition: To a solution of the ester in anhydrous THF at 0 °C, add the Grignard reagent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-amino alcohol ligand.

Protocol 4.2: General Procedure for Asymmetric Diethylzinc Addition to an Aldehyde

This protocol is a general guideline for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.[1]

Objective: To perform an enantioselective alkylation of an aldehyde using a chiral bicyclic amino alcohol ligand.

Materials:

  • Chiral β-amino alcohol ligand (from Protocol 4.1)

  • Diethylzinc (solution in hexanes or toluene)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral β-amino alcohol ligand (0.05-0.1 equivalents) in anhydrous toluene.

  • Addition of Diethylzinc: Add diethylzinc (1.2 equivalents) to the ligand solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Aldehyde: Cool the mixture to 0 °C and add the aldehyde (1.0 equivalent) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Analysis: Purify the resulting alcohol by column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Ligand Synthesis and Application

Ligand_Synthesis_and_Application cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application start Bicyclic Amine Precursor esterification Esterification start->esterification grignard Grignard Addition esterification->grignard purification_syn Purification grignard->purification_syn ligand Chiral Ligand purification_syn->ligand catalyst_formation In-situ Catalyst Formation ligand->catalyst_formation reaction Asymmetric Reaction catalyst_formation->reaction workup Workup & Purification reaction->workup product Chiral Product workup->product

Caption: Workflow for the synthesis of a chiral bicyclic ligand and its subsequent application in an asymmetric catalytic reaction.

Conceptual Diagram of a Chiral Metal-Ligand Complex in Catalysis

Chiral_Catalysis M Metal Center L Chiral Ligand (Bicyclic Amine) M->L Coordination S1 Substrate 1 I Intermediate Complex S1->I Binds to chiral pocket S2 Substrate 2 S2->I P Chiral Product I->M I->L I->P Stereoselective Transformation

Caption: Conceptual representation of a metal catalyst coordinated to a chiral bicyclic amine ligand, creating a stereoselective environment for the transformation of substrates into a chiral product.

References

Application Notes and Protocols: Chiral Bicyclic Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are fundamental tools in asymmetric synthesis, serving as catalysts and auxiliaries to control the stereochemical outcome of chemical reactions.[1][2] Among these, chiral bicyclic amines have garnered significant interest due to their rigid structures, which can create a well-defined chiral environment, leading to high levels of stereoselectivity. While specific applications for octahydropentalen-3a-amine are not extensively documented in publicly available scientific literature, this document will provide a comprehensive overview of the principles and applications of analogous chiral bicyclic amines in asymmetric synthesis. The protocols and data presented are based on established methodologies for similar compounds and are intended to serve as a guide for researchers exploring the potential of novel chiral amines.

Core Concepts in Asymmetric Synthesis with Chiral Amines

Chiral amines are primarily utilized in two main ways in asymmetric synthesis: as chiral auxiliaries and as organocatalysts .

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.

  • Organocatalysts: In organocatalysis, the chiral amine itself acts as the catalyst, participating in the reaction mechanism to induce stereoselectivity without being consumed. Chiral primary and secondary amines are particularly effective in activating carbonyl compounds through the formation of chiral enamines or iminium ions.

General Experimental Workflow

The application of a novel chiral bicyclic amine, such as this compound, in asymmetric synthesis would typically follow a structured experimental workflow.

cluster_0 Phase 1: Catalyst/Auxiliary Preparation cluster_1 Phase 2: Reaction Scouting & Optimization cluster_2 Phase 3: Substrate Scope & Mechanistic Studies A Synthesis of This compound B Resolution of Enantiomers (e.g., (R) and (S) forms) A->B C Selection of Model Reaction (e.g., Michael Addition) B->C Use in Asymmetric Reaction D Screening of Reaction Parameters (Solvent, Temperature, Additives) C->D E Analysis of Yield and Enantiomeric Excess (ee) D->E F Variation of Substrates E->F Optimized Conditions G Determination of Reaction Mechanism F->G H Application to Target Synthesis G->H A Chiral Bicyclic Amine (e.g., this compound) B α,β-Unsaturated Aldehyde A->B Condensation C Chiral Iminium Ion (LUMO activation) B->C E Enamine Intermediate C->E Nucleophilic Attack D Nucleophile D->C F Product E->F Hydrolysis F->A Catalyst Regeneration G Water G->E A Chiral Bicyclic Amine C Chiral Amide A->C Amide Formation B Carboxylic Acid Derivative B->C E Chiral Enolate C->E Deprotonation D Base (e.g., LDA) D->C G Alkylated Chiral Amide E->G Alkylation F Electrophile (R-X) F->E I Chiral Carboxylic Acid G->I Cleavage J Recovered Chiral Amine G->J H Hydrolysis H->G

References

Application Note and Detailed Protocols for N-Alkylation of Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical entities with applications in medicinal chemistry and materials science. Octahydropentalen-3a-amine, a bicyclic primary amine, serves as a valuable scaffold for the synthesis of novel compounds. This document provides detailed protocols for the N-alkylation of this compound, focusing on two primary methods: direct alkylation with alkyl halides and reductive amination. While direct alkylation is a classical approach, it is often plagued by a lack of selectivity, leading to over-alkylation.[1][2][3] Reductive amination is presented as a more controlled and efficient alternative for obtaining desired mono-alkylated products.[3][4][5]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical quantitative data for the N-alkylation of this compound using different methods. The data is illustrative and will vary based on the specific alkylating agent and reaction conditions.

MethodAlkylating AgentReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Direct Alkylation Benzyl Bromide-Acetonitrile601245-6070-85
Ethyl Iodide-DMF501850-6575-90
Reductive Amination BenzaldehydeSodium TriacetoxyborohydrideDichloromethaneRoom Temp485-95>95
AcetoneSodium CyanoborohydrideMethanolRoom Temp680-90>95

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide. Caution is advised due to the potential for over-alkylation.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous acetonitrile or DMF

  • Base (e.g., potassium carbonate, triethylamine)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine), add the base (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.

Protocol 2: Reductive Amination

This is the recommended method for controlled mono-N-alkylation and generally provides higher yields and purity.[5][6]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride [NaBH₃CN])[5][6]

  • Anhydrous dichloromethane or methanol

  • Acetic acid (if using NaBH(OAc)₃)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous dichloromethane (15 mL/mmol of amine).

  • If using sodium triacetoxyborohydride, acetic acid (1.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination start_amine This compound reagents1 Alkyl Halide, Base reagents2 Aldehyde/Ketone reaction1 Reaction & Workup reagents1->reaction1 1. Add reagents 2. Heat purification1 Column Chromatography reaction1->purification1 product1 N-Alkylated Product (Mixture possible) purification1->product1 imine Imine Formation reagents2->imine 1. Mix reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reduction Reduction & Workup reducing_agent->reduction 2. Add reducing agent purification2 Column Chromatography reduction->purification2 product2 Mono-N-Alkylated Product purification2->product2

Caption: Experimental workflow for N-alkylation of this compound.

logical_relationship cluster_yes cluster_no start Goal: Synthesize N-alkylated this compound decision Is high selectivity for mono-alkylation critical? start->decision reductive_amination Choose Reductive Amination decision->reductive_amination Yes direct_alkylation Consider Direct Alkylation decision->direct_alkylation No reductive_amination_reason Advantages: - High yield & purity - Avoids over-alkylation - Milder conditions reductive_amination->reductive_amination_reason direct_alkylation_considerations Considerations: - Potential for over-alkylation - May require optimization - Simpler reagents direct_alkylation->direct_alkylation_considerations

Caption: Decision-making for selecting an N-alkylation protocol.

References

Application Notes and Protocols: Bicyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic amines are a class of organic compounds characterized by the presence of two fused or bridged ring systems containing at least one nitrogen atom. Their rigid, three-dimensional structures offer several advantages in drug design, including enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and favorable pharmacokinetic properties. This has led to their increasing application as scaffolds in the development of novel therapeutics for a wide range of diseases. These application notes provide an overview of the utility of bicyclic amines in drug discovery, with a focus on their application as G protein-coupled receptor 119 (GPR119) agonists, diacylglycerol kinase (DGK) inhibitors, and antimicrobial and anti-inflammatory agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area.

I. Bicyclic Amines as GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] Bicyclic amines have been successfully employed as rigid scaffolds to develop potent and selective GPR119 agonists.

Signaling Pathway

Activation of GPR119 by an agonist, such as a bicyclic amine-based compound, initiates a signaling cascade within pancreatic β-cells and intestinal L-cells.[2] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream effects promoting insulin and GLP-1 release.[1][2]

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bicyclic_Amine_Agonist Bicyclic Amine Agonist GPR119 GPR119 Bicyclic_Amine_Agonist->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Release Insulin Release (Pancreatic β-cell) PKA->Insulin_Release GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release

GPR119 Signaling Pathway
Quantitative Data

The following table summarizes the in vitro activity of representative bicyclic amine GPR119 agonists.

Compound IDBicyclic CoreEC50 (nM) for hGPR119Reference
16s Pyrrolidine6.8[3]
16a Pyrrolidine40[3]
16b Pyrrolidine34[3]
21b 1-Phenyl-4-carboxamido cyclohexane3.8[3]
Experimental Protocols

This protocol is used to evaluate the in vivo efficacy of GPR119 agonists in regulating glucose homeostasis.

Materials:

  • Test compound (e.g., bicyclic amine GPR119 agonist)

  • Vehicle (e.g., 80% PEG400, 10% Tween 80, 10% ethanol)

  • Glucose solution (e.g., 1.5 g/kg body weight)

  • Experimental animals (e.g., mice, fasted overnight)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Record the body weight of each mouse.

  • Measure and record the fasting blood glucose level from a tail vein blood sample.

  • Administer the test compound or vehicle orally via gavage at a predetermined dose (e.g., 20 mg/kg).

  • After 30 minutes, administer an oral glucose load (1.5 g/kg).

  • Measure blood glucose levels from tail vein samples at various time points post-glucose administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose levels over time to generate a glucose tolerance curve.

  • Calculate the area under the curve (AUC) for each treatment group to quantify the glucose-lowering effect.

II. Bicyclic Amines as DGKα and DGKζ Inhibitors for Cancer Immunotherapy

Diacylglycerol kinases alpha (DGKα) and zeta (DGKζ) are negative regulators of T cell signaling.[4] Inhibition of these kinases can enhance T cell activation and anti-tumor immunity, making them attractive targets for cancer immunotherapy. Bicyclic amines have been explored as scaffolds for the development of potent and selective DGK inhibitors.

Signaling Pathway

T cell receptor (TCR) engagement activates phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates key signaling pathways, including Ras-GRP and PKC-θ, leading to T cell activation. DGKα and DGKζ phosphorylate DAG to phosphatidic acid (PA), thus terminating DAG-mediated signaling. Inhibition of DGKα/ζ by a bicyclic amine inhibitor sustains DAG signaling, leading to enhanced T cell activation and effector function.

T_Cell_Activation_DGK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PLC PLC TCR->PLC activates DAG DAG PLC->DAG produces DGK DGKα / DGKζ DAG->DGK substrate RasGRP Ras-GRP DAG->RasGRP activates PKC PKC-θ DAG->PKC activates PA PA DGK->PA produces T_Cell_Activation T Cell Activation RasGRP->T_Cell_Activation PKC->T_Cell_Activation Bicyclic_Amine_Inhibitor Bicyclic Amine Inhibitor Bicyclic_Amine_Inhibitor->DGK inhibits

T Cell Activation and DGK Inhibition
Quantitative Data

The following table presents the inhibitory activity of representative bicyclic amine-containing DGKα inhibitors.

Compound IDBicyclic CoreDGKα IC50 (µM)DGKζ IC50 (µM)Reference
11 Not specified1.6Not reported[4]
20 Not specified1.8Not reported[4]
R59022 Not specified20Not reported[4]
R59949 Not specified11Not reported[4]
16 Not specified0.00027Not reported[5]
17 Not specified0.00010Not reported[5]
Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory potency of compounds against DGKα.

Materials:

  • Recombinant human DGKα enzyme

  • Substrate: Diacylglycerol (DAG)

  • ATP

  • Assay buffer

  • Test compounds (bicyclic amines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a microplate.

  • Add the DGKα enzyme to the wells.

  • Initiate the reaction by adding a mixture of DAG and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the DGKα activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Bicyclic Amines as Antimicrobial and Anti-inflammatory Agents

The rigid structures of bicyclic amines also make them attractive scaffolds for the development of antimicrobial and anti-inflammatory agents.

Quantitative Data

The following tables summarize the antimicrobial and anti-inflammatory activities of representative bicyclic amine derivatives.

Table 3: Antimicrobial Activity of Bicyclic Amines

Compound IDBicyclic CoreOrganismMIC (µM)Reference
AB1 (unconjugated) BicycleE. coli>32.7[6]
A1 (MAP-Bicycle conjugate) BicycleE. coli~3.27[6]
ADM 3 Acyclic diamineMDRSA50 µg/mL[7]

Table 4: Anti-inflammatory Activity of Bicyclic Amines

Compound IDBicyclic CoreAssayIC50 (µM)Reference
4c Morpholine Mannich baseBSA denaturation25.3[8]
4d Morpholine Mannich baseBSA denaturation26.3[8]
R-99 Aza-bicyclic isoxazolineTNF-α, IL-1β inhibitionNot specified[9]
R-123 Aza-bicyclic isoxazolineTNF-α, IL-1β inhibitionNot specified[9]
Experimental Protocols

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (bicyclic amine)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit heat-induced protein denaturation.

Materials:

  • Test compound (bicyclic amine)

  • Bovine Serum Albumin (BSA) solution (e.g., 0.5%)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound in a suitable solvent.

  • Mix the test compound solution with the BSA solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cool the mixture to room temperature.

  • Measure the turbidity of the solution using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • A decrease in turbidity indicates inhibition of protein denaturation.

  • Calculate the percentage of inhibition and determine the IC50 value.

IV. Synthesis of Bicyclic Amines

The synthesis of bicyclic amines often involves multi-step reaction sequences. One common approach is the intramolecular cyclization of a suitable linear precursor.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a bicyclic amine.

Bicyclic_Amine_Synthesis_Workflow Start Starting Materials Step1 Step 1: Functional Group Introduction Start->Step1 Intermediate1 Linear Precursor Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Bicyclic Intermediate Step2->Intermediate2 Step3 Step 3: Purification and Characterization Intermediate2->Step3 Final_Product Bicyclic Amine Step3->Final_Product

Bicyclic Amine Synthesis
General Synthetic Protocol Example: Synthesis of 2-(3,5-Diamino-benzamido)acetic acid[13]

This protocol describes a key step in the synthesis of a bicyclic compound precursor.

Materials:

  • 2-(3,5-dinitro benzamido)acetic acid

  • Zinc dust

  • Methanol

  • 90% Formic acid

  • Ether

  • Saturated sodium chloride solution

Procedure:

  • Suspend 2-(3,5-dinitro benzamido)acetic acid (1 mmol) and zinc dust (2.5 mmol) in methanol.

  • Add 5 mL of 90% formic acid and stir the mixture at room temperature for five hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Evaporate the organic layer.

  • Dissolve the residue in ether and wash with saturated sodium chloride solution (5 times) to remove ammonium formate.

  • The resulting product is 2-(3,5-Diamino-benzamido)acetic acid, which can be used in subsequent cyclization steps to form a bicyclic structure.[10]

Conclusion

Bicyclic amines represent a valuable and versatile class of scaffolds in modern drug discovery. Their inherent structural rigidity and three-dimensionality provide a strong foundation for the design of potent and selective modulators of various biological targets. The examples provided herein, spanning metabolic diseases, cancer immunotherapy, and infectious and inflammatory conditions, highlight the broad therapeutic potential of this compound class. The detailed protocols and compiled quantitative data are intended to serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of novel bicyclic amine-based drug candidates. Further exploration of this chemical space is anticipated to yield a new generation of innovative medicines.

References

Application Notes and Protocols: The Versatile Bicyclic Amine Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic amines represent a crucial class of building blocks in modern medicinal chemistry. Their rigid, three-dimensional structures offer significant advantages in drug design, including enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. While a vast array of such scaffolds exists, this document focuses on the utility of the octahydropentalene amine framework, specifically highlighting the application of the 2-azabicyclo[3.3.0]octane system as a representative and well-documented example. This scaffold, a close structural analog to the broader class of octahydropentalenamines, serves as a valuable core in the development of a range of therapeutic agents. Its conformational rigidity allows for precise spatial orientation of substituents, a key factor in optimizing interactions with enzyme active sites and receptors.

Core Applications in Drug Discovery

The 2-azabicyclo[3.3.0]octane scaffold has been successfully incorporated into several classes of therapeutic agents, demonstrating its versatility as a pharmaceutical building block.

1. Angiotensin-Converting Enzyme (ACE) Inhibitors:

One of the most notable applications of this bicyclic amine is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. The rigid scaffold helps to mimic the transition state of the natural substrate of ACE, leading to potent inhibition. A prominent example is the synthesis of Ramipril, where the bicyclic core provides a stable and stereochemically defined anchor for the side chains that interact with the enzyme's active site.[1]

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:

The 2-azabicyclo[3.3.0]octane framework also serves as a key component in the development of DPP-4 inhibitors, which are used in the management of type 2 diabetes. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion. The bicyclic amine core can be functionalized to occupy the S1 and S2 pockets of the DPP-4 enzyme, leading to high-potency and selective inhibition.

3. Nootropic Agents:

Researchers have explored derivatives of the 2-azabicyclo[3.3.0]octane system as potential nootropic agents for the treatment of neurodegenerative disorders such as Alzheimer's disease.[2][3][4] The rationale behind this application lies in using the rigid scaffold to create conformationally restricted analogs of existing drugs, which can lead to improved efficacy and reduced side effects.[3][4]

Synthesis and Functionalization: A General Overview

The synthesis of functionalized 2-azabicyclo[3.3.0]octane derivatives often involves a multi-step sequence. A common strategy employs a diastereoselective reductive amination and cyclization process.[3][4] This approach allows for the controlled formation of the bicyclic ring system with the desired stereochemistry.

G cluster_synthesis General Synthetic Workflow Start Starting Material (e.g., 2-carbomethoxy-cyclopentanone) Alkylation C-Alkylation (e.g., with ethyl bromoacetate) Start->Alkylation Step 1 ReductiveAmination Reductive Amination (e.g., with benzylamine and NaBH3CN) Alkylation->ReductiveAmination Step 2 Cyclization Intramolecular Cyclization (Lactam Formation) ReductiveAmination->Cyclization Step 3 Reduction Chemoselective Reduction (e.g., of ester group) Cyclization->Reduction Step 4 FinalProduct Functionalized 2-Azabicyclo[3.3.0]octane Reduction->FinalProduct Step 5

Caption: General synthetic workflow for 2-azabicyclo[3.3.0]octane derivatives.

Once the core bicyclic amine is synthesized, the secondary amine provides a convenient handle for further functionalization. Standard N-acylation or N-alkylation reactions can be employed to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of the 2-azabicyclo[3.3.0]octane scaffold, based on published methodologies.[2][3]

Protocol 1: Synthesis of Diethyl 2-oxocyclopentan-1,1-dicarboxylate (Intermediate)

  • Materials: 2-Carbomethoxycyclopentanone, ethyl bromoacetate, potassium carbonate, acetone.

  • Procedure:

    • To a stirred solution of 2-carbomethoxycyclopentanone (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

    • Add ethyl bromoacetate (1.3 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired diester.

Protocol 2: One-Pot Reductive Amination and Cyclization to form Ethyl 3-oxo-2-azabicyclo[3.3.0]octane-5-carboxylate

  • Materials: Diethyl 2-oxocyclopentan-1,1-dicarboxylate, benzylamine, sodium cyanoborohydride, methanol.

  • Procedure:

    • Dissolve the diester (1.0 eq) and benzylamine (1.1 eq) in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting lactam can be purified by column chromatography.

Protocol 3: N-Acylation of 2-Azabicyclo[3.3.0]octane

  • Materials: 2-Azabicyclo[3.3.0]octane, acyl chloride or carboxylic acid, coupling agent (e.g., DCC, HATU), triethylamine, dichloromethane.

  • Procedure:

    • Dissolve the bicyclic amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Cool the solution to 0 °C.

    • If using an acyl chloride: Add the acyl chloride (1.1 eq) dropwise.

    • If using a carboxylic acid: Add the carboxylic acid (1.1 eq) followed by the coupling agent (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of a functionalized 2-azabicyclo[3.3.0]octane derivative, as reported in the literature.[2][3]

StepReactantsProductYield (%)
C-Alkylation2-Carbomethoxy-cyclopentanone, Ethyl bromoacetateDiethyl 2-oxocyclopentan-1,1-dicarboxylate87%
Reductive Amination/CyclizationDiethyl 2-oxocyclopentan-1,1-dicarboxylate, BenzylamineEthyl 3-oxo-2-azabicyclo[3.3.0]octane-5-carboxylate56%
Chemoselective ReductionEthyl 3-oxo-2-azabicyclo[3.3.0]octane-5-carboxylate, Sodium borohydrideN-benzyl-5-(hydroxymethyl)-2-azabicyclo[3.3.0]octan-3-one85%

Signaling Pathway and Target Interaction

The utility of the 2-azabicyclo[3.3.0]octane scaffold can be visualized in the context of enzyme inhibition. For instance, in the case of ACE inhibitors, the bicyclic core acts as a rigid scaffold that positions key pharmacophoric elements to interact with the enzyme's active site.

G cluster_pathway ACE Inhibition Mechanism Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE Inhibitor 2-Azabicyclo[3.3.0]octane Derivative Inhibitor->ACE Blocks

Caption: Simplified renin-angiotensin pathway and the role of ACE inhibitors.

Conclusion

The 2-azabicyclo[3.3.0]octane system, as a representative of the octahydropentalene amine class, is a proven and valuable scaffold in pharmaceutical research. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective modulators of various biological targets. The synthetic routes to this core are well-established, and the secondary amine functionality allows for diverse and straightforward derivatization. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such conformationally constrained building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

Application Notes and Protocols: Reaction of Octahydropentalen-3a-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octahydropentalen-3a-amine, a bicyclic primary amine, is a valuable building block in medicinal chemistry and materials science. Its rigid pentalane scaffold can impart unique conformational constraints on molecules, making it an attractive moiety for the design of novel therapeutic agents and functional materials. The primary amine group serves as a key handle for derivatization, allowing for the introduction of a wide range of functionalities through reactions with various electrophiles.

This document provides detailed application notes and protocols for the reaction of this compound with common classes of electrophiles, including alkylating agents, acylating agents, sulfonylating agents, and carbonyl compounds. The protocols provided are based on general principles of amine chemistry and may require optimization for specific substrates and desired outcomes. The stereochemistry and potential steric hindrance of the bicyclic system should be taken into consideration when planning these reactions, as they can influence reactivity.

I. General Reaction Pathways

The nucleophilic nature of the primary amine in this compound allows it to react with a variety of electrophiles. The primary reaction pathways are summarized below.

G Reaction Pathways of this compound A This compound B Alkylation (Alkyl Halides) A->B R-X C Acylation (Acyl Halides, Anhydrides) A->C RCOCl D Sulfonylation (Sulfonyl Chlorides) A->D RSO2Cl E Reductive Amination (Aldehydes, Ketones) A->E RCHO/RCOR', [H] F Secondary/Tertiary Amines, Quaternary Ammonium Salts B->F G Amides C->G H Sulfonamides D->H I Secondary Amines E->I

Caption: General reaction pathways for this compound with various electrophiles.

II. Data Presentation: Summary of Reactions

The following table summarizes the expected reactions of this compound with various electrophiles, including typical conditions and expected product types.

Reaction TypeElectrophileReagents & ConditionsProductTypical Yield (%)
Alkylation Alkyl Halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), RT to 80°CSecondary or Tertiary Amine50-90
Acylation Acyl Chloride (RCOCl)Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF), 0°C to RTAmide80-99
Acylation Acid Anhydride ((RCO)₂O)Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF), RT to 50°CAmide80-95
Sulfonylation Sulfonyl Chloride (RSO₂Cl)Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF), 0°C to RTSulfonamide70-95
Reductive Amination Aldehyde (RCHO)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH), RTSecondary Amine60-90
Reductive Amination Ketone (RCOR')Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH), RTSecondary Amine50-85

III. Experimental Protocols

A. Protocol for N-Alkylation

This protocol describes the mono-alkylation of this compound with an alkyl halide. Note that over-alkylation to the tertiary amine can occur, especially with reactive alkyl halides or prolonged reaction times.[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1-0.5 M), add potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Protocol for N-Acylation

This protocol details the formation of an amide by reacting this compound with an acyl chloride. This reaction is typically fast and high-yielding.[1][4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2-1.5 eq) in dichloromethane (0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride (1.0-1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

C. Protocol for N-Sulfonylation

This protocol describes the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (0.1-0.5 M) and add pyridine (2.0 eq).

  • Cool the mixture to 0°C.

  • Add the sulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting sulfonamide by column chromatography or recrystallization.

D. Protocol for Reductive Amination

This protocol outlines the synthesis of a secondary amine via reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.[6][7]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (0.1-0.5 M), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude secondary amine by column chromatography.

IV. Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the derivatization of this compound.

G General Experimental Workflow A Reactant Mixing (Amine, Electrophile, Base/Reagent, Solvent) B Reaction (Stirring at controlled temperature) A->B C Monitoring (TLC / LC-MS) B->C C->B Reaction incomplete D Work-up (Quenching, Extraction, Washing) C->D Reaction complete E Drying and Concentration D->E F Purification (Chromatography / Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of Bicyclic Amines: A Case Study Based on Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield a specific, established protocol for the scale-up synthesis of octahydropentalen-3a-amine. The following application note is a representative guide based on established principles of industrial amine synthesis, such as reductive amination, which is a widely used method for preparing amines from ketones or aldehydes.[1][2] This document, therefore, presents a hypothetical but chemically sound approach to the large-scale production of a bicyclic amine like this compound.

Introduction

This compound and its derivatives represent a class of bicyclic amines that are of interest in pharmaceutical and materials science research due to their rigid, three-dimensional structure. The development of a robust and scalable synthetic route is crucial for enabling further investigation and potential commercialization of these compounds. This document outlines a general protocol for the scale-up synthesis of such amines, using the reductive amination of a corresponding bicyclic ketone as a model system. Reductive amination is often favored in industrial settings due to its efficiency and the availability of starting materials.[2]

Synthetic Strategy: Reductive Amination

The proposed synthetic route involves a one-pot reaction where a ketone precursor, hexahydropentalen-2(1H)-one, is reacted with an ammonia source in the presence of a reducing agent. This method is advantageous for large-scale production as it combines two reaction steps (imine formation and reduction) into a single process, thereby reducing processing time and waste.

Overall Reaction Scheme:

ketone Hexahydropentalen-2(1H)-one amine This compound ketone->amine Reductive Amination ammonia + NH3 reducing_agent + Reducing Agent (e.g., H2/Ni)

Caption: Overall synthetic scheme for this compound via reductive amination.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a target scale of 1 kg of this compound.

3.1. Materials and Equipment

Reagent/EquipmentQuantity/Specification
Hexahydropentalen-2(1H)-one1.2 kg (assuming ~80% yield)
Ammonia (7N in Methanol)10 L
Raney Nickel (slurry in water)120 g (10% w/w)
Hydrogen GasHigh-pressure cylinder with regulator
Methanol (Anhydrous)20 L
20 L High-Pressure ReactorStainless steel, with overhead stirring and heating/cooling
Filtration ApparatusBuchner funnel, filter flask, Celite®
Rotary Evaporator20 L capacity
Distillation ApparatusFor vacuum distillation

3.2. Reaction Procedure

G Experimental Workflow A Charge Reactor B Inerting A->B Seal Reactor C Reaction B->C Pressurize with H2 Heat to Reaction Temp. D Catalyst Filtration C->D Cool and Vent E Solvent Removal D->E Transfer Filtrate F Product Isolation E->F Vacuum Distillation

Caption: Step-by-step workflow for the scale-up synthesis.

  • Reactor Charging: The high-pressure reactor is charged with hexahydropentalen-2(1H)-one (1.2 kg), methanol (10 L), and Raney Nickel slurry (120 g). The reactor is then sealed.

  • Inerting and Ammonia Addition: The reactor is purged three times with nitrogen gas to remove any air. The ammonia solution (10 L of 7N in methanol) is then added to the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to 10 bar. The reaction mixture is stirred vigorously and heated to 80°C. The reaction is monitored by hydrogen uptake.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases (typically after 12-18 hours), the reaction is considered complete. The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake is washed with methanol (2 x 1 L).

  • Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

  • Product Isolation and Purification: The crude amine is purified by vacuum distillation to yield this compound as a colorless oil.

3.3. Process Parameters

ParameterValue
Temperature80°C
Pressure10 bar H2
Stirring Speed300 RPM
Reaction Time12-18 hours
Catalyst Loading10% w/w (Raney Nickel)

Data and Expected Results

ParameterExpected Value
Theoretical Yield1.22 kg
Actual Yield~1.0 kg
Purity (by GC)>98%
AppearanceColorless oil

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area, and all equipment must be properly grounded.

  • Raney Nickel: Raney Nickel is pyrophoric and can ignite spontaneously in air. It should be handled as a slurry and never allowed to dry.

  • Ammonia: Ammonia is corrosive and has a pungent odor. It should be handled in a fume hood with appropriate personal protective equipment.

  • High-Pressure Reactor: All personnel must be trained in the proper use of high-pressure equipment. The reactor should be regularly inspected and pressure-tested.

Conclusion

The described reductive amination protocol provides a viable and scalable route for the synthesis of bicyclic amines like this compound. This method utilizes readily available starting materials and employs a common industrial transformation, making it suitable for large-scale production in a drug development or chemical manufacturing setting. Further optimization of reaction conditions, such as catalyst screening and solvent selection, could lead to improved yields and process efficiency.

References

Application Notes and Protocols for the Chiral Resolution of Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octahydropentalen-3a-amine is a bicyclic primary amine that serves as a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of this amine is often critical to the efficacy and safety of the final product. Therefore, the ability to resolve the racemic mixture and quantify the enantiomeric excess (e.e.) is of paramount importance. This document provides detailed application notes and protocols for the chiral resolution of (±)-octahydropentalen-3a-amine via diastereomeric derivatization followed by high-performance liquid chromatography (HPLC) analysis. An alternative method using nuclear magnetic resonance (NMR) spectroscopy is also discussed.

Principle of Chiral Resolution via Derivatization

The fundamental principle behind this method is the conversion of a pair of enantiomers, which are chemically and physically indistinguishable in an achiral environment, into a pair of diastereomers. This is achieved by reacting the racemic amine with a chiral derivatizing agent (CDA). Diastereomers possess different physical properties and can therefore be separated using standard chromatographic techniques, such as HPLC on an achiral stationary phase. The relative peak areas of the separated diastereomers in the chromatogram directly correlate to the ratio of the original enantiomers.

Recommended Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (MTP-Cl, Mosher's Acid Chloride)

For the derivatization of primary amines like this compound, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTP-Cl) is a highly effective chiral derivatizing agent. The resulting diastereomeric amides are often well-resolved by HPLC and can also be analyzed by ¹H and ¹⁹F NMR spectroscopy to determine enantiomeric excess.

Reaction Scheme:

(±)-octahydropentalen-3a-amine + (R)-MTP-Cl → (R,S)- and (R,R)-diastereomeric amides

Experimental Protocols

Protocol 1: Derivatization of (±)-Octahydropentalen-3a-amine with (R)-MTP-Cl

Materials:

  • (±)-Octahydropentalen-3a-amine

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTP-Cl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (±)-octahydropentalen-3a-amine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • Slowly add a solution of (R)-MTP-Cl (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amides.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though for HPLC analysis of the diastereomeric ratio, the crude mixture is often sufficient.

Protocol 2: HPLC Analysis of Diastereomeric Amides

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard achiral reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. A typical starting gradient could be 50:50 acetonitrile:water, which can be optimized for better resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (due to the phenyl group of the Mosher's amide).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard solution of the diastereomeric amide mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas of the two diastereomers.

  • The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively).

Data Presentation

Table 1: Representative HPLC Data for the Separation of Diastereomeric Mosher's Amides of this compound

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
(R,S)-amide12.5500,000\multirow{2}{*}{2.1}
(R,R)-amide14.2500,000

Note: The data presented in this table is representative and may vary depending on the specific HPLC system, column, and mobile phase conditions used.

Visualization of Experimental Workflow

Derivatization_Workflow cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis Racemic Amine Racemic Amine Dissolution Dissolution Racemic Amine->Dissolution Anhydrous DCM Anhydrous DCM Anhydrous DCM->Dissolution Triethylamine Triethylamine Triethylamine->Dissolution Reaction_Mixture Reaction at 0°C to RT Dissolution->Reaction_Mixture Add dropwise R_MTP_Cl (R)-MTP-Cl in DCM R_MTP_Cl->Reaction_Mixture Quenching Quench with NaHCO3 Reaction_Mixture->Quenching Extraction DCM Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Diastereomeric_Amides Diastereomeric Amides Concentration->Diastereomeric_Amides HPLC_Analysis HPLC Analysis Diastereomeric_Amides->HPLC_Analysis Data_Analysis Calculate e.e. HPLC_Analysis->Data_Analysis

Caption: Workflow for the derivatization and HPLC analysis.

Alternative Method: NMR Analysis of Mosher's Amides

The diastereomeric Mosher's amides can also be analyzed by ¹H and ¹⁹F NMR spectroscopy to determine the enantiomeric excess. The signals corresponding to the protons or fluorine atoms near the chiral center will appear at different chemical shifts for the two diastereomers.

Procedure:

  • Prepare a solution of the diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Identify the well-resolved signals corresponding to each diastereomer. The methoxy group protons (-OCH₃) in ¹H NMR or the trifluoromethyl group (-CF₃) in ¹⁹F NMR are often used for this purpose.

  • Integrate the corresponding signals for each diastereomer.

  • Calculate the enantiomeric excess using the same formula as for the HPLC data, substituting peak areas with integration values.

Logical Relationship of Chiral Resolution

Chiral_Resolution_Logic Racemic_Mixture Racemic Mixture (Enantiomers) Reaction Reaction Racemic_Mixture->Reaction Chiral_Derivatizing_Agent Chiral Derivatizing Agent (Single Enantiomer) Chiral_Derivatizing_Agent->Reaction Diastereomeric_Mixture Diastereomeric Mixture Reaction->Diastereomeric_Mixture Separation Separation (e.g., HPLC) Diastereomeric_Mixture->Separation Separated_Diastereomers Separated Diastereomers Separation->Separated_Diastereomers Quantification Quantification Separated_Diastereomers->Quantification Enantiomeric_Excess Enantiomeric Excess (e.e.) Quantification->Enantiomeric_Excess

Caption: Logical steps in chiral resolution by derivatization.

Conclusion

The derivatization of this compound with a chiral agent such as (R)-MTP-Cl, followed by HPLC or NMR analysis of the resulting diastereomers, is a robust and reliable method for determining enantiomeric excess. The protocols provided herein offer a detailed guide for researchers in the fields of organic synthesis and drug development to successfully perform this critical analytical procedure. Optimization of the HPLC mobile phase composition may be required to achieve baseline separation for specific analytical setups.

Application Notes and Protocols: The Use of Aminobicyclo[3.3.0]octane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A focus on isomers and derivatives of the octahydropentalenamine core.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the specific molecule, octahydropentalen-3a-amine, is not prominently featured in medicinal chemistry literature, its core bicyclo[3.3.0]octane (or octahydropentalene) scaffold is a recognized privileged structure in drug discovery. Isomeric forms, particularly those incorporating the amine functionality within the bicyclic framework (azabicyclo[3.3.0]octanes), are key components in a variety of therapeutic agents. These rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. This document provides an overview of the applications of aminobicyclo[3.3.0]octane derivatives in medicinal chemistry, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic routes.

I. Applications in Drug Discovery

The aminobicyclo[3.3.0]octane scaffold is a versatile building block for a range of therapeutic targets.

Orexin Receptor Antagonists for Sleep Disorders

Derivatives of 3-azabicyclo[3.3.0]octane have been developed as non-peptide antagonists of human orexin receptors (OX1 and OX2). These receptors are involved in the regulation of sleep and wakefulness, making their antagonists potential treatments for insomnia.[1]

Angiotensin-Converting Enzyme (ACE) Inhibitors for Hypertension

A notable application of the 2-azabicyclo[3.3.0]octane scaffold is in the development of ACE inhibitors. Ramipril, a potent ACE inhibitor, features this bicyclic core. The prodrug is hydrolyzed in the body to its active diacid form, which effectively lowers blood pressure.

Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for Type 2 Diabetes

Novel bicyclo[3.3.0]octane derivatives have been synthesized and identified as inhibitors of dipeptidyl peptidase 4 (DPP-4).[2] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. The key intermediate, N-amino-3-azabicyclo[3.3.0]octane, is crucial in the synthesis of the widely used anti-diabetic drug, Gliclazide.[3][4]

Nootropics for Cognitive Enhancement

Analogs of piracetam and nebracetam, known nootropic agents, have been synthesized using 1-azabicyclo[3.3.0]octane and 2-azabicyclo[3.3.0]octane scaffolds, respectively.[5][6][7] These compounds are designed to improve cognitive function and are investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[5][6]

Cannabinoid Receptor Antagonists

N-amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a reactant in the synthesis of cannabinoid receptor antagonists, which have potential applications in treating various conditions.[8][9]

GnRH Mimetics

A bicyclic cispentacin derivative based on the bicyclo[3.3.0]octane framework has been shown to act as a novel reverse turn inducer in a Gonadotropin-releasing hormone (GnRH) mimetic, demonstrating a distinct affinity for the human GnRH receptor.[10]

II. Quantitative Data

The following tables summarize the biological activity of various aminobicyclo[3.3.0]octane derivatives.

Table 1: Orexin Receptor Antagonists [1]

Compound TypeTargetIC50 Range (nM)
3-Aza-bicyclo[3.3.0]octane derivativesOX1 Receptor2 - 1640
3-Aza-bicyclo[3.3.0]octane derivativesOX2 Receptor3 - 2516

Table 2: ACE Inhibitors [11]

CompoundTargetIC50 (nmol/l)
Hoe 498 (Prodrug)Angiotensin-Converting Enzyme26
Hoe 498 Diacid (Active Metabolite)Angiotensin-Converting Enzyme4.2

Table 3: DPP-4 Inhibitors [2]

Compound SeriesTargetIC50 Range (µM)
Polyhydroquinoline derivativesα-glucosidase1.23 - 73.85
Trifluoromethyl-substituted derivativesα-glucosidase1.26 - 36.44

Table 4: GnRH Mimetics [10]

CompoundTargetIC50 (mol/L)
[Bic6(OH)]-GnRHHuman GnRH Receptor2 x 10⁻⁸

III. Experimental Protocols

Protocol 1: Synthesis of N-Amino-3-azabicyclo[3.3.0]octane Hydrochloride (Intermediate for Gliclazide)[4]

This protocol describes a two-step synthesis starting from 1,2-cyclopentanedicarboxylic anhydride.

Step 1: Synthesis of N-Amino-1,2-cyclopentanedicarboximide

  • Dissolve 7g (0.05mol) of 1,2-cyclopentanedicarboxylic anhydride in 40mL of DMF.

  • At 50°C, add 3.3mL (0.055mol) of 80% hydrazine hydrate dropwise over 10 minutes.

  • Stir the reaction mixture at 80°C for 5 hours.

  • Monitor the reaction completion using gas chromatography.

  • Cool the system to room temperature and remove the solvent by rotary evaporation to obtain the crude product.

  • Recrystallize the crude product from methanol to yield white crystals of N-Amino-1,2-cyclopentanedicarboximide.

Step 2: Synthesis of N-Amino-3-azabicyclo[3.3.0]octane Hydrochloride

  • At 0°C, dissolve 12.5g (0.095mol) of AlCl₃ in 50mL of anhydrous THF.

  • Heat the THF solution to 50°C and add 6g (0.11mol) of KBH₄.

  • Add 7.52g (0.0488mol) of N-Amino-1,2-cyclopentanedicarboximide under stirring.

  • Reflux and stir the reaction mixture for 7 hours.

  • Concentrate the reaction mixture under reduced pressure at 45°C.

  • Adjust the pH to 12 using a 1mol/L NaOH solution.

  • Extract the mixture with ethyl acetate (3 x 30mL).

  • Acidify the extract to pH 2.5 using a 1mol/L HCl solution.

  • Obtain the crude product of N-Amino-3-azabicyclo[3.3.0]octane hydrochloride by rotary evaporation.

  • Recrystallize from acetonitrile to obtain the pure product.

Protocol 2: Synthesis of a 2-Azabicyclo[3.3.0]octane Derivative (Nebracetam Analog)[5][12]

This protocol outlines a key step in the synthesis of a bicyclic analog of nebracetam.

Diastereoselective Reductive Amination-Cyclization

  • The synthesis involves a diastereoselective reductive amination-cyclization one-pot reaction sequence as a key step.[5][12]

  • This step also functions as a chemical separation process for the diastereomeric cyclopentamine intermediates formed during the reductive amination of a diester precursor.[5]

  • Detailed reaction conditions, including the choice of reducing agent and solvent, are crucial for achieving high diastereoselectivity and yield.

IV. Visualizations

Diagram 1: Synthetic Pathway to N-Amino-3-azabicyclo[3.3.0]octane

G cluster_0 Synthesis of Gliclazide Intermediate 1_2_cyclopentanedicarboxylic_anhydride 1,2-Cyclopentanedicarboxylic Anhydride N_Amino_1_2_cyclopentanedicarboximide N-Amino-1,2-cyclopentanedicarboximide 1_2_cyclopentanedicarboxylic_anhydride->N_Amino_1_2_cyclopentanedicarboximide Hydrazine Hydrate, DMF N_Amino_3_azabicyclo_octane_HCl N-Amino-3-azabicyclo[3.3.0]octane HCl N_Amino_1_2_cyclopentanedicarboximide->N_Amino_3_azabicyclo_octane_HCl KBH4, AlCl3, THF; then HCl Gliclazide Gliclazide N_Amino_3_azabicyclo_octane_HCl->Gliclazide Further Synthetic Steps

Caption: Synthesis of a key intermediate for the anti-diabetic drug Gliclazide.

Diagram 2: Mechanism of Action for Orexin Receptor Antagonists

G cluster_1 Orexin Signaling Pathway and Antagonism Orexin_A_B Orexin-A and Orexin-B OX1R_OX2R OX1/OX2 Receptors Orexin_A_B->OX1R_OX2R Binds to Wakefulness Wakefulness OX1R_OX2R->Wakefulness Promotes Antagonist 3-Azabicyclo[3.3.0]octane Derivative (Antagonist) Antagonist->OX1R_OX2R Blocks

Caption: Orexin antagonists block receptors to promote sleep.

Diagram 3: Experimental Workflow for Synthesis and Evaluation

G cluster_2 Drug Discovery Workflow Scaffold_Selection Scaffold Selection (Aminobicyclo[3.3.0]octane) Synthesis Synthesis of Derivatives Scaffold_Selection->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., IC50 determination) Purification->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for developing drugs based on a core scaffold.

References

Application Notes and Protocols for Intramolecular C-H Amination in the Synthesis of Bridged Bicyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of bridged bicyclic amines utilizing intramolecular C-H amination. This powerful strategy offers an efficient means to construct complex, three-dimensional molecular architectures that are of significant interest in medicinal chemistry and drug discovery. The following sections detail key catalytic systems, experimental procedures, and quantitative data to facilitate the application of these methods in a laboratory setting.

Introduction

Bridged bicyclic amines are valuable scaffolds in drug design as their rigid structures can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[1][2] Traditional synthetic routes to these complex structures can be lengthy and arduous. Intramolecular C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, enabling the construction of these intricate ring systems in a more atom-economical and efficient manner.[3] This document focuses on metal-catalyzed (primarily rhodium and iron) and metal-free methods for the synthesis of bridged bicyclic amines.

Catalytic Systems and Mechanisms

The intramolecular C-H amination for the formation of bridged bicyclic amines is often facilitated by transition metal catalysts, with rhodium and iron complexes being particularly prevalent. Metal-free approaches, such as those inspired by the Hofmann-Löffler-Freytag (HLF) reaction, have also proven effective.

Rhodium-Catalyzed C-H Amination

Dirhodium(II) catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄) and dirhodium tetra(esp) (Rh₂(esp)₂), are highly effective in promoting intramolecular C-H amination. The generally accepted mechanism involves the in situ formation of a rhodium nitrenoid intermediate from a nitrogen precursor, typically a sulfamate ester or an azide. This reactive intermediate then undergoes a C-H insertion reaction to form the bridged bicyclic product. The choice of ligand on the dirhodium catalyst can significantly influence the efficiency and selectivity of the reaction.[3]

Iron-Catalyzed C-H Amination

Iron catalysts, being more economical and less toxic than their noble metal counterparts, have garnered significant attention. Iron phthalocyanine [Fe(III)Pc] and iron porphyrin complexes are effective catalysts for intramolecular C-H amination.[4][5] The mechanism is believed to proceed through a high-valent iron-nitrenoid or iron-imido intermediate. These reactions often utilize azides as the nitrogen source and can exhibit excellent chemo- and regioselectivity, favoring allylic C-H amination over other positions.[4][6]

Hofmann-Löffler-Freytag (HLF) Approach

The HLF reaction and its modern variants provide a metal-free pathway to bridged bicyclic amines. This method typically involves the generation of a nitrogen-centered radical from an N-functionalized amine (e.g., an N-chlorosulfonamide) via homolytic cleavage, often induced by light or heat. This radical then abstracts a hydrogen atom from a remote C-H bond, followed by cyclization to form the bridged amine.[1] A notable advancement in this area is the synergistic use of light and heat to promote the reaction.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from key publications on the synthesis of bridged bicyclic amines via intramolecular C-H amination.

Table 1: Rhodium-Catalyzed Intramolecular C-H Amination

EntrySubstrateCatalyst (mol%)OxidantSolventTemp (°C)Time (h)ProductYield (%)Ref.
1N-(4-pentenyl)sulfamateRh₂(OAc)₄ (1)PhI(OAc)₂Benzene2322-oxa-3-thia-1-azabicyclo[3.3.0]octane 3,3-dioxide85[9]
2N-(5-hexenyl)sulfamateRh₂(esp)₂ (0.5)PhI(OAc)₂Benzene2322-oxa-3-thia-1-azabicyclo[4.3.0]nonane 3,3-dioxide92[3]
3N-(cyclohexylmethyl)sulfamateRh₂(OAc)₄ (1)PhI(OAc)₂Benzene2322-oxa-3-thia-1-azabicyclo[4.4.0]decane 3,3-dioxide78[9]

Table 2: Iron-Catalyzed Intramolecular C-H Amination

EntrySubstrateCatalyst (mol%)Nitrogen SourceSolventTemp (°C)Time (h)ProductYield (%)Ref.
11-azido-4-phenylbutaneFe(TPP)Cl (10)-Toluene110122-phenylpyrrolidine85[5]
21-azido-5-phenylpentaneFe(TPP)Cl (10)-Toluene110122-phenylpiperidine80[5]
3exo-6-azidonorborneneFe(Pc) (10)-Benzene8012exo-2-azatricyclo[4.2.1.02,7]non-3-ene75[4]

Table 3: Hofmann-Löffler-Freytag (HLF) Approach

EntrySubstrateConditionsSolventTime (h)ProductYield (%)Ref.
1N-chloro-N-methylcyclooctylaminehv (254 nm)CH₂Cl₂/TFA18-methyl-8-azabicyclo[3.2.1]octane90[1]
2N-Tosyl-azocaneNCS, K₂CO₃, then hv (34 W blue LED) and heat (80 °C)Dichloroethane16(±)-1-Tosyl-1-azabicyclo[3.3.1]nonane70[1][7]
3N-Tosyl-azepaneNCS, K₂CO₃, then hv (34 W blue LED) and heat (80 °C)Dichloroethane16(±)-1-Tosyl-1-azabicyclo[3.2.1]octane65[1][7]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters[3][9]

To a solution of the sulfamate ester (1.0 equiv) in anhydrous benzene (0.1 M) is added the dirhodium catalyst (0.005-0.01 equiv) and MgO (2.0 equiv). The mixture is stirred at room temperature, and a solution of the oxidant (e.g., PhI(OAc)₂, 1.1 equiv) in benzene is added dropwise over 1-2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bridged bicyclic product.

General Procedure for Iron-Catalyzed Intramolecular C-H Amination of Alkyl Azides[5]

To a flame-dried Schlenk tube is added the iron catalyst (0.1 equiv) and the alkyl azide (1.0 equiv). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 0.1 M) is added, and the reaction mixture is heated to the desired temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bridged bicyclic amine.

General Procedure for the Synergistic Light- and Heat-Activated HLF Reaction[1][7]

To a solution of the N-tosyl mono-cyclic amine (1.0 equiv) and K₂CO₃ (2.0 equiv) in dichloroethane (0.05 M) is added N-chlorosuccinimide (NCS, 1.2 equiv). The mixture is stirred in the dark at room temperature for 1 hour to form the N-chloro-N-tosyl amine in situ. The reaction vessel is then placed in a pre-heated oil bath at 80 °C and irradiated with a 34 W blue LED lamp. The reaction is stirred for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the bridged bicyclic amine.

Visualizations

general_mechanism cluster_catalyst_activation Catalyst Activation cluster_CH_amination C-H Amination Catalyst Catalyst Active_Intermediate Active Metal-Nitrenoid Intermediate Catalyst->Active_Intermediate [M] N_Source Nitrogen Source (e.g., Sulfamate, Azide) N_Source->Active_Intermediate Product Bridged Bicyclic Amine Active_Intermediate->Product C-H Insertion Substrate Substrate with C-H bond Substrate->Product

Caption: General mechanism for metal-catalyzed intramolecular C-H amination.

hlf_workflow Start Start: Mono-cyclic Amine N_Functionalization N-Functionalization (e.g., N-chlorination) Start->N_Functionalization Radical_Generation Nitrogen Radical Generation (Light and/or Heat) N_Functionalization->Radical_Generation HAT Intramolecular Hydrogen Atom Transfer (HAT) Radical_Generation->HAT Cyclization Radical Cyclization HAT->Cyclization End Product: Bridged Bicyclic Amine Cyclization->End

Caption: Experimental workflow for the Hofmann-Löffler-Freytag (HLF) approach.

tropane_synthesis Cycloheptadiene Cycloheptadiene Aziridination Aziridination Cycloheptadiene->Aziridination Vinyl_Aziridine Vinyl Aziridine Intermediate Aziridination->Vinyl_Aziridine Rearrangement Vinyl Aziridine Rearrangement Vinyl_Aziridine->Rearrangement Tropene_Core Trop-6-ene Core Rearrangement->Tropene_Core Further_Functionalization Further Functionalization Tropene_Core->Further_Functionalization Tropane_Alkaloids Tropane Alkaloids Further_Functionalization->Tropane_Alkaloids

Caption: Synthetic strategy for tropane alkaloids via C-H amination logic.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropentalen-3a-amine. The content is structured in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the critical steps?

The most prevalent and direct method for synthesizing this compound is through the reductive amination of cis-bicyclo[3.3.0]octan-3-one. This process involves two key stages that are often performed in a one-pot procedure:

  • Imine Formation: The reaction is initiated by the condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine or iminium ion. This step is acid-catalyzed and reversible.

  • Reduction: The imine intermediate is then reduced to the corresponding amine using a selective reducing agent.

The overall yield and purity of the final product are highly dependent on the careful control of reaction conditions during both stages.

Q2: I am observing a very low yield of this compound. What are the potential causes?

Low yields in this synthesis can stem from several factors. The most common issues are:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not be sufficiently shifted towards the imine.

  • Side Reactions of the Ketone: The starting ketone, cis-bicyclo[3.3.0]octan-3-one, can undergo side reactions such as reduction to the corresponding alcohol (cis-bicyclo[3.e]octan-3-ol) if a non-selective reducing agent is used.

  • Hydrolysis of the Imine Intermediate: The imine is susceptible to hydrolysis back to the starting ketone, especially in the presence of excess water.

  • Suboptimal pH: The pH of the reaction medium is critical. A pH that is too high will result in a low concentration of the protonated imine (iminium ion), which is the species that is reduced. Conversely, a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.[1][2]

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are crucial for success.

Q3: How can I optimize the reaction conditions to improve the yield?

To enhance the yield of this compound, consider the following optimization strategies:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the recommended reducing agents.[2] They are mild enough to not significantly reduce the starting ketone but are effective at reducing the iminium ion.

  • pH Control: Maintain the reaction pH in the optimal range of 4-6. This can be achieved using a buffer or by the addition of a controlled amount of a weak acid like acetic acid.

  • Removal of Water: To drive the imine formation equilibrium forward, water can be removed using a dehydrating agent such as molecular sieves or by azeotropic distillation.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.[1]

Troubleshooting Guide

Problem 1: The reaction has stalled, and I see a significant amount of unreacted cis-bicyclo[3.3.0]octan-3-one.

  • Possible Cause: Incomplete imine formation or a deactivated reducing agent.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of the reaction mixture. If it is outside the optimal 4-6 range, adjust it accordingly.

    • Add Dehydrating Agent: Introduce activated molecular sieves (3Å or 4Å) to remove water and shift the equilibrium towards the imine.

    • Check Reducing Agent: If the reducing agent has been stored improperly or is old, it may have lost its activity. Add a fresh portion of the reducing agent.

    • Increase Temperature: Gently warm the reaction mixture to 30-40°C and monitor for progress.

Problem 2: My final product is contaminated with cis-bicyclo[3.3.0]octan-3-ol.

  • Possible Cause: Use of a non-selective or overly reactive reducing agent.

  • Troubleshooting Steps:

    • Switch Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), switch to the more selective sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

    • Control Addition of Reducing Agent: If using NaBH₄ is unavoidable, ensure that the imine has fully formed before the addition of the reducing agent. This can be monitored by TLC or ¹H NMR.

Problem 3: I am having difficulty purifying the final product and separating it from the unreacted starting materials.

  • Possible Cause: The polarity of the product and starting materials may be similar, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction is complete, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving the unreacted ketone and other non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Crystallization: If the product is a solid, consider recrystallization from an appropriate solvent system to achieve high purity.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Optimal pHKey AdvantagesPotential Issues
Sodium CyanoborohydrideNaBH₃CNMethanol, Ethanol4-6Selective for imines over ketones/aldehydes.[1][2]Toxic cyanide byproduct.
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Dichloromethane, 1,2-Dichloroethane4-6Non-toxic byproducts, highly selective.[2]Moisture sensitive.
Sodium BorohydrideNaBH₄Methanol, Ethanol7-9Inexpensive and readily available.Can reduce the starting ketone.[3]
Catalytic HydrogenationH₂/Pd, Pt, NiMethanol, EthanolN/A"Green" method, no stoichiometric byproducts.May require specialized equipment (hydrogenator).

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of cis-bicyclo[3.3.0]octan-3-one

  • To a solution of cis-bicyclo[3.3.0]octan-3-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Adjust the pH of the mixture to 4-6 using glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench by the slow addition of 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction as described in the troubleshooting section to isolate the product.

  • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: GC-MS Analysis for Reaction Monitoring

  • Column: Standard non-polar column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detector: Scan from m/z 40 to 300.

  • Sample Preparation: Quench a small aliquot of the reaction mixture with water and extract with diethyl ether. Analyze the organic layer.

  • Expected Retention Times: The amine product will typically have a longer retention time than the starting ketone. The presence of the imine intermediate can also be observed.

Visualizations

Synthesis_Pathway Ketone cis-Bicyclo[3.3.0]octan-3-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Amine_Source Ammonia/Ammonium Acetate Amine_Source->Imine Product This compound Imine->Product Reduction Reducing_Agent NaBH3CN / NaBH(OAc)3 Reducing_Agent->Imine Troubleshooting_Workflow Start Low Yield Observed Check_Ketone Analyze for unreacted ketone (GC-MS/TLC) Start->Check_Ketone Check_Alcohol Analyze for alcohol byproduct (GC-MS) Check_Ketone->Check_Alcohol No Incomplete_Imine Incomplete imine formation Check_Ketone->Incomplete_Imine Yes Ketone_Reduction Ketone reduction side reaction Check_Alcohol->Ketone_Reduction Yes End Yield Improved Check_Alcohol->End No Optimize_Imine Optimize imine formation: - Adjust pH to 4-6 - Add dehydrating agent - Increase reaction time/temp Incomplete_Imine->Optimize_Imine Change_Reductant Change to more selective reducing agent (NaBH3CN or NaBH(OAc)3) Ketone_Reduction->Change_Reductant Optimize_Imine->End Change_Reductant->End Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Yield Yield pH->Yield Optimal at 4-6 Reaction_Rate Reaction Rate pH->Reaction_Rate Affects iminium ion conc. Temperature Temperature Purity Purity Temperature->Purity High temps can increase side reactions Temperature->Reaction_Rate Increases rate Concentration Concentration Concentration->Yield Can affect equilibrium Concentration->Reaction_Rate Higher conc. increases rate

References

Technical Support Center: Purification of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with bicyclic amines.

Frequently Asked Questions (FAQs)

Q1: Why are bicyclic amines so difficult to purify by standard silica gel chromatography?

A1: Bicyclic amines pose a significant challenge for standard silica gel chromatography due to the fundamental acid-base interaction between the analyte and the stationary phase. The basic nitrogen atom in the bicyclic structure readily interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This strong interaction can lead to several purification problems:

  • Poor Separation and Peak Tailing: The strong binding causes the amine to elute slowly and unevenly, resulting in broad, tailing peaks in the chromatogram. This significantly reduces the resolution between the target compound and impurities.

  • Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the bicyclic amine is irreversibly adsorbed onto the silica gel, leading to low or no recovery of the product.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive bicyclic amines.

Q2: What are the primary strategies to overcome these purification challenges?

A2: There are three main strategies to counteract the problematic interaction between bicyclic amines and silica gel:

  • Mobile Phase Modification: Adding a small amount of a basic modifier to the eluent can neutralize the acidic silanol groups, thus preventing the strong adsorption of the bicyclic amine[1].

  • Alternative Stationary Phases: Using a stationary phase that is less acidic or even basic in nature can eliminate the root cause of the purification issue.

  • Non-Chromatographic Techniques: Methods like salt formation and crystallization can be highly effective for purifying bicyclic amines, often yielding very pure material.

Q3: When should I consider using a mobile phase modifier, and which one should I choose?

A3: Mobile phase modification is a good first approach when you want to use standard silica gel. It is a relatively simple and cost-effective solution. You should consider this method if you are observing peak tailing or low recovery of your bicyclic amine.

Commonly used basic modifiers include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the eluent. It is a volatile base, which can be advantageous for product workup.

  • Ammonia Solution: Often used as a 1-2% solution of 7N ammonia in methanol, which is then added to the mobile phase. This is particularly effective for more basic amines.

  • Pyridine: While effective, it is less commonly used due to its strong odor and higher boiling point, making it more difficult to remove.

Q4: What are the advantages of using amine-functionalized silica?

A4: Amine-functionalized silica is an excellent alternative to standard silica for the purification of basic compounds like bicyclic amines. The stationary phase is covalently modified with amino groups, which effectively shield the acidic silanol groups[1]. This offers several advantages:

  • Improved Peak Shape and Resolution: By eliminating the strong acid-base interactions, sharper, more symmetrical peaks are achieved, leading to better separation.

  • Increased Recovery: The risk of irreversible adsorption is significantly reduced, resulting in higher product yields.

  • Simplified Mobile Phases: Often, simple solvent systems like hexane/ethyl acetate can be used without the need for basic additives, simplifying method development and product workup.

Q5: Can I use reversed-phase chromatography for bicyclic amines?

A5: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying bicyclic amines, especially for polar compounds or for achieving very high purity. The key is to control the pH of the mobile phase. By maintaining a pH that is approximately 2 units below the pKa of the bicyclic amine, the amine will be protonated and exist as a more polar, water-soluble salt, which interacts well with the polar mobile phase and C18 stationary phase. Conversely, at a pH about 2 units above the pKa, the amine will be in its free base form, making it more hydrophobic and increasing its retention on the nonpolar stationary phase.

Common mobile phase systems for RP-HPLC of amines include acetonitrile/water or methanol/water with additives like:

  • Trifluoroacetic acid (TFA): Typically 0.1% (v/v), to maintain an acidic pH.

  • Formic acid: Also used at around 0.1% (v/v) for acidic conditions.

  • Ammonium hydroxide or triethylamine: To maintain a basic pH.

Q6: How does salt formation and crystallization help in purification?

A6: Forming a salt of a bicyclic amine is a highly effective non-chromatographic purification method. By reacting the basic amine with an acid, a salt is formed, which often has significantly different solubility properties than the free base and the impurities. This allows for selective crystallization of the salt, leaving the impurities behind in the solvent. The pure salt can then be isolated by filtration, and the free base can be regenerated by treatment with a base.

Common acids used for salt formation include:

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Oxalic acid

  • Tartaric acid

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Broad, Tailing Peaks Strong interaction with acidic silanol groups on silica gel.1. Add a basic modifier: Incorporate 0.1-2% triethylamine or a 1-2% solution of 7N ammonia in methanol into your eluent. 2. Switch to an alternative stationary phase: Use an amine-functionalized silica or alumina column. 3. Consider reversed-phase chromatography: Develop a method using a C18 column with an appropriate pH-adjusted mobile phase.
No Elution or Very Low Recovery Irreversible adsorption of the bicyclic amine onto the silica column.1. Increase the polarity and basicity of the eluent: A steep gradient to a highly polar and basic mobile phase (e.g., dichloromethane/methanol with ammonia) might elute the compound. 2. Use amine-functionalized silica: This is often the most effective solution for preventing irreversible binding. 3. Employ reversed-phase chromatography.
Compound Degradation on Column The bicyclic amine is sensitive to the acidic environment of the silica gel.1. Deactivate the silica gel: Pre-flush the column with a solvent containing triethylamine before loading your sample. 2. Use a less acidic stationary phase: Amine-functionalized silica or alumina are good alternatives. 3. Purify using a non-chromatographic method: Consider salt formation and crystallization.
Poor Separation of Enantiomers (Chiral Purification) The chiral stationary phase (CSP) and/or mobile phase are not optimal for the specific bicyclic amine.1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point. 2. Optimize the mobile phase: For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the hexane or heptane. For reversed-phase, adjust the pH and organic modifier. 3. Consider derivatization: If the amine itself is difficult to resolve, derivatizing it to an amide or carbamate can sometimes improve chiral recognition on the CSP.
Crystallization/Salt Formation Issues
Problem Possible Cause(s) Troubleshooting Steps
Salt Does Not Precipitate The amine salt is too soluble in the chosen solvent.1. Change the solvent: Try a less polar solvent in which the salt is likely to be less soluble. 2. Increase the concentration: Concentrate the solution to induce precipitation. 3. Cool the solution: Lowering the temperature will decrease the solubility of the salt. 4. Try a different acid: Different acid salts will have different solubilities.
Product Oiling Out Instead of Crystallizing The melting point of the salt is lower than the temperature of the solution, or the solution is supersaturated.1. Lower the temperature of the solution. 2. Use a more dilute solution. 3. Add a seed crystal to induce crystallization. 4. Try a different solvent system.
Low Purity of Crystals Impurities are co-crystallizing with the product.1. Perform a recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly to re-form purer crystals. 2. Wash the crystals: Wash the filtered crystals with a small amount of cold solvent in which the impurities are more soluble.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Bicyclic Amine

Purification Method Stationary/Mobile Phase or Solvent Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages
Standard Silica Chromatography Silica Gel, Hexane/Ethyl Acetate20-50< 80Readily available materials.Poor peak shape, low recovery.
Silica with TEA Modifier Silica Gel, Hexane/EtOAc + 1% TEA70-9090-98Improved peak shape and recovery.TEA can be difficult to remove completely.
Amine-Functionalized Silica Amine-Silica, Hexane/Ethyl Acetate85-95> 98Excellent peak shape, high recovery, simple mobile phase.More expensive stationary phase.
Reversed-Phase HPLC C18, Acetonitrile/Water + 0.1% TFA> 90> 99High resolution and purity, good for polar compounds.Requires HPLC system, solvent removal can be challenging.
Salt Crystallization e.g., Ethanol, with HCl> 80> 99Potentially very high purity, scalable.Requires an additional step to regenerate the free base.

Experimental Protocols

Protocol 1: Purification of a Bicyclic Amine using Silica Gel with a Triethylamine Modifier
  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 98:2 hexane/ethyl acetate) containing 1% (v/v) triethylamine.

  • Sample Loading: Dissolve the crude bicyclic amine in a minimal amount of the initial mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process, although trace amounts may remain.

Protocol 2: Purification of a Bicyclic Amine using Amine-Functionalized Silica
  • Column Packing: Pack a column with amine-functionalized silica gel.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).

  • Sample Loading: Load the sample as described in Protocol 1.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect and analyze fractions by TLC.

  • Workup: Combine the pure fractions and evaporate the solvent.

Protocol 3: Purification of a Bicyclic Amine via Salt Formation and Crystallization
  • Dissolution: Dissolve the crude bicyclic amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., 2M HCl in diethyl ether) to the stirred amine solution.

  • Precipitation: The amine salt should precipitate out of the solution. If not, try cooling the solution or slowly adding a less polar co-solvent.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization (if necessary): For higher purity, recrystallize the salt from a suitable solvent system.

  • Free Base Regeneration: Suspend the purified salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic.

  • Extraction: Extract the free bicyclic amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure bicyclic amine.

Visualizations

Purification_Troubleshooting_Workflow start Crude Bicyclic Amine tlc Analyze by TLC on Silica Gel start->tlc streak Does the spot streak or tail? tlc->streak no_streak No Streaking streak->no_streak No yes_streak Streaking/Tailing Observed streak->yes_streak Yes silica_purification Proceed with Standard Silica Gel Chromatography no_streak->silica_purification strategy Choose a Purification Strategy yes_streak->strategy pure_product Pure Bicyclic Amine silica_purification->pure_product modifier Use Mobile Phase Modifier (e.g., Triethylamine) strategy->modifier Option 1 amine_silica Use Amine-Functionalized Silica strategy->amine_silica Option 2 rp_hplc Use Reversed-Phase HPLC strategy->rp_hplc Option 3 crystallization Use Salt Formation/Crystallization strategy->crystallization Option 4 modifier->pure_product amine_silica->pure_product rp_hplc->pure_product crystallization->pure_product

Caption: Troubleshooting workflow for bicyclic amine purification.

Purification_Method_Selection start Starting Point: Crude Bicyclic Amine is_polar Is the amine highly polar? start->is_polar is_acid_sensitive Is the amine acid-sensitive? is_polar->is_acid_sensitive No rp_hplc Reversed-Phase HPLC is_polar->rp_hplc Yes high_purity_needed Is >99% purity required? is_acid_sensitive->high_purity_needed No amine_silica Amine-Functionalized Silica is_acid_sensitive->amine_silica Yes is_chiral Is the amine a racemate requiring separation? high_purity_needed->is_chiral No high_purity_needed->rp_hplc Yes silica_tea Silica with TEA modifier is_chiral->silica_tea No, standard purity chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes crystallization Salt Crystallization silica_tea->crystallization Consider as alternative

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of octahydropentalen-3a-amine. The information is based on established principles of amine synthesis and may require adaptation for specific experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using a reductive amination pathway from a ketone precursor.

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine/enamine formation.Ensure anhydrous conditions. Use a dehydrating agent or a Dean-Stark trap to remove water, which can drive the equilibrium towards the imine/enamine intermediate[1][2].
Inactive reducing agent.Use a fresh batch of the reducing agent. Sodium cyanoborohydride (NaBH3CN) is often preferred as it is more stable at neutral pH compared to sodium borohydride (NaBH4)[3].
Inefficient reduction of the imine/enamine intermediate.Optimize the pH of the reaction. The reduction is typically more efficient under slightly acidic conditions (pH 4-6) which favor iminium ion formation without degrading the reducing agent.
Presence of Unreacted Ketone Insufficient amount of amine source (e.g., ammonia, ammonium salt).Use an excess of the amine source to drive the initial imine/enamine formation to completion.
Steric hindrance around the carbonyl group.Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered amine source if applicable.
Formation of Side Products Over-alkylation leading to secondary or tertiary amines. This is a common side reaction in amine synthesis[1][2]. Use a large excess of the amine source (ammonia) to favor the formation of the primary amine.
Formation of an alcohol byproduct. This occurs if the ketone precursor is reduced directly. Use a milder reducing agent that selectively reduces the imine/enamine, such as sodium cyanoborohydride[3]. Sodium borohydride is more likely to reduce the ketone[3].
Polymerization or decomposition. This can be caused by harsh reaction conditions. Monitor the temperature carefully and consider using a lower temperature over a longer period. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation.
Difficult Purification Co-elution of the product with starting materials or byproducts.Optimize chromatographic conditions (e.g., column packing, solvent system). Consider converting the amine to a salt (e.g., hydrochloride) to alter its solubility and facilitate separation from non-basic impurities.
Product is an oil and difficult to handle.Attempt to crystallize the product as a salt (e.g., hydrochloride, tartrate) for easier handling and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method is the reductive amination of the corresponding ketone, octahydropentalen-3a-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced to the target amine[2].

Q2: Which reducing agent is best for the reductive amination step?

Sodium cyanoborohydride (NaBH3CN) is often the preferred reducing agent. It is selective for the iminium ion over the ketone and is stable under the mildly acidic conditions that favor imine formation[3]. Other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation can also be used.

Q3: How can I minimize the formation of the secondary amine byproduct?

The formation of a secondary amine results from the primary amine product reacting with another molecule of the ketone starting material. To minimize this, a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) should be used to statistically favor the reaction of the ketone with ammonia over the product amine.

Q4: What are the optimal pH conditions for this reaction?

The optimal pH is typically between 4 and 6. This pH is low enough to catalyze imine formation but not so low as to significantly hydrolyze the imine or deactivate the amine nucleophile.

Q5: My reaction is not going to completion. What can I do?

First, ensure that your reagents are pure and dry, especially the solvent. Water can inhibit the formation of the imine intermediate. If the issue persists, you can try increasing the concentration of the amine source and the reducing agent. Gently heating the reaction may also help, but should be done with caution to avoid side reactions.

Experimental Data Summary

Use the following table to log and compare your experimental results.

Experiment ID Ketone (equivalents) Amine Source (equivalents) Reducing Agent (equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes

General Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of this compound from octahydropentalen-3a-one.

  • Reaction Setup: To a solution of octahydropentalen-3a-one in an appropriate solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask, add a large excess (5-10 equivalents) of the amine source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Imine Formation: Stir the mixture at room temperature. The progress of imine/enamine formation can be monitored by TLC or GC-MS. This step may take from 1 to several hours.

  • Reduction: Once imine/enamine formation is significant, add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 equivalents) portion-wise to control any effervescence.

  • Reaction Monitoring: Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. This can take from a few hours to overnight.

  • Workup: Carefully quench the reaction by the slow addition of an acid (e.g., 1M HCl) until the solution is acidic. This will neutralize any remaining reducing agent. Basify the solution with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine product.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No low_yield_causes Potential Causes: - Incomplete Imine Formation - Inactive Reducing Agent - Incorrect pH check_yield->low_yield_causes Yes success Successful Synthesis check_purity->success No impurity_causes Potential Impurities: - Unreacted Ketone - Secondary Amine - Alcohol Byproduct check_purity->impurity_causes Yes low_yield_solutions Solutions: - Ensure Anhydrous Conditions - Use Fresh Reducing Agent - Optimize pH (4-6) low_yield_causes->low_yield_solutions low_yield_solutions->start Retry impurity_solutions Solutions: - Use Excess Amine Source - Use Selective Reducing Agent - Optimize Purification impurity_causes->impurity_solutions impurity_solutions->start Retry with modifications

Caption: Troubleshooting workflow for the synthesis of this compound.

ReactionPathways ketone Octahydropentalen-3a-one imine Imine Intermediate ketone->imine + NH3 - H2O alcohol Alcohol Byproduct ketone->alcohol [H] (non-selective reduction) amine_source NH3 target_amine This compound (Desired Product) imine->target_amine [H] secondary_amine Secondary Amine Byproduct target_amine->secondary_amine + Ketone - H2O, [H]

Caption: Reaction pathway showing desired product and potential side products.

References

Technical Support Center: Optimizing Amine Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize amine alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amine alkylation reaction shows low or no conversion. What are the common causes and solutions?

A: Low or no conversion in amine alkylation can stem from several factors. A primary reason is the insufficient reactivity of the starting materials. The reactivity of alkyl halides follows the order I > Br > Cl, with iodides and bromides being the most practical choices.[1] If you are using a less reactive halide like a chloride, consider adding sodium iodide to generate the more reactive alkyl iodide in situ.[1]

Another factor is the reaction temperature. While some alkylations proceed at room temperature, less reactive starting materials often require heating, sometimes to reflux conditions, to increase the reaction rate.[1] The choice of base is also critical; it must be strong enough to deprotonate the amine (or the resulting ammonium salt) but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and tertiary amines like triethylamine (Et₃N).[2]

Finally, ensure your reagents are pure and the solvent is appropriate and dry. Polar aprotic solvents like DMF and THF are common choices for this reaction.[1]

Q2: I'm observing significant over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a major challenge because the product amine is often more nucleophilic than the starting amine.[3] For instance, a primary amine product is more reactive towards the alkylating agent than the initial ammonia, and a secondary amine product is even more so.[3][4][5]

Several strategies can mitigate this:

  • Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor the mono-alkylation product.[2][6][7]

  • Use of Bulky Reagents: If either the amine or the alkylating agent is sterically hindered, this can disfavor the formation of more substituted, bulkier products.

  • Alternative Methods: For selective synthesis of primary or secondary amines, consider alternative methods like reductive amination or the Gabriel synthesis, which are designed to prevent over-alkylation.[3][8]

  • Solvent Choice: Using ionic liquids as solvents has been shown to reduce the over-alkylation of the secondary amine product.[2]

Q3: My reaction is producing a significant amount of elimination byproducts (alkenes). How can I minimize this?

A: Elimination is a common side reaction, especially when using secondary or tertiary alkyl halides, strong bases, or high temperatures.[4] To favor substitution over elimination:

  • Use a Weaker Base: Employ a milder base, such as sodium bicarbonate (NaHCO₃) or an organic base like pyridine, instead of strong bases like hydroxides or alkoxides.

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choose a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides. If your synthesis allows, using a primary halide is the most effective way to avoid this side reaction.

Q4: How do I choose the optimal solvent and base for my reaction?

A: The choice of solvent and base is interdependent and crucial for success.

  • Solvents: Polar aprotic solvents like DMF, THF, and acetonitrile are generally good choices as they can dissolve the amine and the alkylating agent and support the Sₙ2 reaction mechanism.[1] For specific applications, other solvents like toluene or even alcohols might be used.[1]

  • Bases: The base serves to neutralize the acid (HX) generated during the reaction.[9]

    • Inorganic Bases: Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and are effective.[2]

    • Organic Bases: Non-nucleophilic, sterically hindered bases like 2,6-lutidine or Hünig's base can be used to trap the acid without competing in the alkylation.[6][9] Tertiary amines like triethylamine are also frequently used.

The optimal combination often requires screening a few different solvent and base systems.

Q5: I'm having difficulty purifying my alkylated amine product. What are the best practices?

A: Purification can be challenging due to the basic nature of amines and the potential for a mixture of products.

  • Aqueous Work-up: A standard procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate.[1] Washing the organic layer with a mild acid solution can remove unreacted primary or secondary amines, while a basic wash can remove acidic impurities.

  • Chromatography: Flash chromatography on silica gel is common, but the acidic nature of silica can lead to poor separation of basic amines.[10] To counter this, you can:

    • Add a small amount of a competing amine, like triethylamine, to the mobile phase.[10]

    • Use an amine-functionalized stationary phase (amine-silica).[10]

  • Distillation or Crystallization: If the product is a liquid, distillation can be effective for purification. If it's a solid, recrystallization from an appropriate solvent system may yield a pure product.

Data & Protocols

Table 1: General Reaction Parameters for Amine Alkylation
ParameterTypical Range/ValueNotes
Temperature Room Temperature to RefluxDependent on the reactivity of the amine and alkyl halide. Less reactive substrates often require heating.[1]
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS to determine completion.[1]
Solvent DMF, THF, Acetonitrile, ToluenePolar aprotic solvents are most common.[1]
Amine:Alkyl Halide Ratio 1:1 to 5:1An excess of the amine is often used to minimize over-alkylation.[2][6]
Base K₂CO₃, Cs₂CO₃, NaHCO₃, Et₃N1.5 to 2.0 equivalents are typically used.[1][2]
Alkyl Halide Reactivity R-I > R-Br > R-ClAlkyl iodides are the most reactive.[1]

Experimental Protocol: General Procedure for Mono-N-Alkylation

This protocol provides a general starting point for the alkylation of a primary amine with an alkyl bromide.

Materials:

  • Primary amine (1.0 eq)

  • Alkyl bromide (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and potassium carbonate (1.5 eq).

  • Add dry DMF to dissolve the reagents (a concentration of 0.1-0.5 M is a good starting point).

  • Add the alkyl bromide (1.0 - 1.2 eq) to the mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is slow, gently heat the mixture to 50-80 °C.

  • Once the starting amine is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow prep Reaction Setup (Amine, Base, Solvent) add_reagent Add Alkylating Agent prep->add_reagent reaction Stir at RT or Heat add_reagent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for amine alkylation.

Troubleshooting Logic

troubleshooting_flowchart start Reaction Issue? low_conversion Low / No Conversion start->low_conversion Yes over_alkylation Over-alkylation Mixture start->over_alkylation Yes side_products Side Products (e.g., Elimination) start->side_products Yes sol_temp Increase Temperature low_conversion->sol_temp Try sol_reagent Use More Reactive Alkyl Halide (R-I) low_conversion->sol_reagent Try sol_base Use Stronger Base low_conversion->sol_base Try sol_excess_amine Increase Excess of Starting Amine over_alkylation->sol_excess_amine Try sol_alt_method Consider Alternative (e.g., Reductive Amination) over_alkylation->sol_alt_method Consider sol_lower_temp Lower Temperature side_products->sol_lower_temp Try sol_weaker_base Use Weaker Base side_products->sol_weaker_base Try sol_primary_halide Use Primary Alkyl Halide side_products->sol_primary_halide Consider

Caption: Troubleshooting guide for common amine alkylation issues.

References

Technical Support Center: Stability of Octahydropentalen-3a-amine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for a cyclic secondary amine like octahydropentalen-3a-amine in solution?

A1: While specific data for this compound is unavailable, cyclic secondary amines can be susceptible to several degradation pathways, including:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, including hydroxylamines, nitroxide radicals, and ring-opening products. This process can be accelerated by the presence of metal ions, light, and elevated temperatures.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can alter the properties of the solution and potentially lead to further degradation products.

  • Temperature-Induced Degradation: High temperatures can promote thermal degradation, leading to a variety of decomposition products through complex reaction pathways.

  • pH-Dependent Degradation: The stability of amines in solution can be highly dependent on the pH. Both acidic and basic conditions can catalyze specific degradation reactions.

Q2: What are the initial signs of degradation I should look for in my this compound solution?

A2: Initial indicators of degradation can include:

  • A change in the color or clarity of the solution.

  • The formation of precipitates or particulate matter.

  • A noticeable change in pH.

  • The appearance of new peaks when analyzed by chromatography (e.g., HPLC, GC).

  • A decrease in the concentration of the active amine compound over time.

Q3: How should I store my this compound solutions to maximize stability?

A3: For general guidance on storing amine solutions, consider the following:

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.

  • Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of thermal degradation. For long-term storage, freezing may be an option, but the freeze-thaw stability of your specific solution should be validated.

  • Light Protection: Protect solutions from light by using amber vials or by storing them in the dark to prevent photodegradation.

  • Solvent Choice: The choice of solvent can significantly impact stability. Ensure the solvent is of high purity and de-gassed before use. Protic solvents may behave differently from aprotic solvents.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Concentration
Potential Cause Troubleshooting Step
Oxidative Degradation 1. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Use de-gassed solvents for solution preparation. 3. Add an antioxidant if compatible with your experimental system.
Thermal Degradation 1. Store the solution at a lower temperature. 2. Minimize the time the solution is exposed to elevated temperatures during experiments.
Adsorption to Container 1. Test different container materials (e.g., polypropylene, borosilicate glass). 2. Consider silanizing glassware to reduce active sites for adsorption.
Issue 2: Appearance of Unidentified Peaks in Chromatography
Potential Cause Troubleshooting Step
Formation of Degradation Products 1. Analyze the sample using a mass spectrometer coupled with a chromatograph (e.g., LC-MS, GC-MS) to identify the mass of the unknown peaks. 2. Compare the degradation profile under different stress conditions (e.g., heat, light, oxygen exposure) to understand the degradation pathway.
Contamination 1. Ensure all glassware and equipment are scrupulously clean. 2. Use high-purity solvents and reagents.

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions, including:

    • Acidic: Add HCl to adjust the pH to ~2.

    • Basic: Add NaOH to adjust the pH to ~12.

    • Oxidative: Add a small amount of 3% hydrogen peroxide.

    • Thermal: Heat the solution at a defined temperature (e.g., 60 °C).

    • Photolytic: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV and/or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample (time 0) to identify new peaks (degradation products) and the decrease in the main peak area (parent compound).

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidative Oxidative (H2O2) prep->oxidative thermal Thermal (Heat) prep->thermal photo Photolytic (UV) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

G amine Cyclic Secondary Amine (e.g., this compound) intermediate Peroxy Radical Intermediate amine->intermediate O2, light, metal ions hydroxylamine Hydroxylamine Derivative intermediate->hydroxylamine H-abstraction ring_opened Ring-Opened Product intermediate->ring_opened C-C bond cleavage

Technical Support Center: Purification of Crude Amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude amine reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of amines using common laboratory techniques.

Liquid-Liquid Extraction

Problem: Formation of a stable emulsion between the organic and aqueous layers.

Possible Causes & Solutions:

CauseSolution
High concentration of surfactant-like impurities Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous phase, which can help break the emulsion.[1][2]
Vigorous shaking Gently swirl or invert the separatory funnel instead of vigorous shaking to minimize emulsion formation.[1]
Solvent choice If possible, try a different organic solvent. Sometimes, a change in solvent polarity can prevent emulsion formation.
Presence of fine particulate matter Filter the entire mixture through a pad of Celite® to remove particulates that may be stabilizing the emulsion.[2]
Persistent emulsion Centrifugation can be used to force the separation of the layers.[1]
Fractional Distillation

Problem: Inability to achieve a sharp separation between the amine and impurities.

Possible Causes & Solutions:

CauseSolution
Formation of an azeotrope An azeotrope is a mixture with a constant boiling point that cannot be separated by simple distillation.[3] Consider using a different purification technique, such as chromatography or crystallization of an amine salt. For some azeotropes, azeotropic distillation with a third component can be employed to break the azeotrope.
Boiling points of components are too close Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates and improve separation.
Distillation rate is too fast Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Poor insulation of the column Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Recrystallization of Amine Salts

Problem: The amine salt "oils out" instead of forming crystals.

Possible Causes & Solutions:

CauseSolution
Solution is supersaturated at a temperature above the melting point of the amine salt Add a small amount of additional solvent to the hot solution to ensure the salt remains dissolved at a slightly lower temperature before cooling.[4]
Cooling the solution too quickly Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling often leads to oiling out.
High level of impurities Impurities can lower the melting point of the product. Try an initial purification step, like a quick filtration through a plug of silica, before recrystallization.
Inappropriate solvent system Experiment with different solvent systems. A mixture of a solvent in which the salt is soluble and a non-solvent in which it is insoluble can sometimes promote crystallization.
Stirring speed (on larger scale) Slower mixing on a larger scale can sometimes lead to oiling. Try increasing the stirring speed.[5]
Flash Chromatography

Problem: Poor separation, peak tailing, or streaking of the amine on the column.

Possible Causes & Solutions:

CauseSolution
Strong interaction between the basic amine and acidic silica gel Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[6]
Inappropriate solvent system Optimize the mobile phase polarity. A gradient elution may be necessary to achieve good separation.
Column overload Reduce the amount of crude material loaded onto the column.[6]
Poor solubility of the compound in the mobile phase This can cause "peak fronting."[7] Ensure the compound is fully dissolved in the mobile phase before loading, or use a stronger solvent for the initial mobile phase.
Use of an alternative stationary phase Consider using a less acidic stationary phase like alumina or a chemically modified silica, such as an amine-functionalized silica column.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude amine reaction mixture?

A1: Common impurities include:

  • Unreacted starting materials: Such as the precursor aldehyde/ketone and the nitrogen source in a reductive amination.[9]

  • By-products: For example, in a reductive amination, the intermediate imine may be present if the reduction is incomplete.[10] Over-alkylation can also lead to the formation of secondary or tertiary amines when a primary amine is desired.

  • Reagents and catalysts: Residual reducing agents (e.g., borohydrides), acids, or bases used in the reaction.

  • Solvents: Residual reaction solvents.

  • Degradation products: Amines can be susceptible to oxidation, especially if exposed to air and light for extended periods.

Q2: How do I choose the best purification method for my amine?

A2: The choice of purification method depends on the properties of your amine and the impurities present. A general workflow is presented below. Key considerations include:

  • Volatility: If your amine and the impurities have significantly different boiling points, distillation is a good option. This is often suitable for low to medium molecular weight amines.

  • Thermal stability: For heat-sensitive amines, distillation may not be suitable, and methods like chromatography or crystallization should be considered.

  • Basicity: The basicity of the amine allows for selective extraction into an acidic aqueous phase. This is a powerful technique for separating amines from neutral or acidic impurities.

  • Physical state: If your amine is a solid, recrystallization (often of its salt form) can be a highly effective purification method.

  • Polarity differences: If the polarity of your amine is significantly different from the impurities, chromatography (flash, preparative HPLC) is a versatile option.

Q3: How can I remove unreacted starting materials after a reductive amination?

A3:

  • Excess Aldehyde/Ketone: Unreacted carbonyl compounds can often be removed by an aqueous wash with a sodium bisulfite solution, which forms a water-soluble adduct. Alternatively, standard chromatographic methods are effective.

  • Excess Amine (if used as starting material): An acid wash (e.g., dilute HCl or citric acid) will protonate the excess amine, making it water-soluble and allowing for its removal in the aqueous phase during a liquid-liquid extraction.[11]

Q4: What is the difference between purifying a primary, secondary, and tertiary amine?

A4: The main differences lie in their reactivity and physical properties:

  • Primary and Secondary Amines: These can form hydrogen bonds, which generally gives them higher boiling points than tertiary amines of similar molecular weight.[12] They can also react with reagents like anhydrides, which can be used to selectively remove them from tertiary amines.[13]

  • Tertiary Amines: They do not have N-H protons and therefore do not react with many of the reagents used to derivatize primary and secondary amines. This difference in reactivity can be exploited for purification.

  • Basicity: The basicity (pKa of the conjugate acid) can vary between primary, secondary, and tertiary amines, which can sometimes be exploited for selective extraction at a carefully controlled pH.

Q5: My amine is a high-boiling oil. What are the best purification options?

A5: For high-boiling amines, consider the following:

  • Vacuum Distillation: This allows for distillation at a lower temperature, preventing decomposition of the amine.

  • Chromatography: Flash chromatography is a very common and effective method for purifying high-boiling oils.

  • Crystallization of a Salt: Convert the amine to a solid salt (e.g., hydrochloride, tartrate) and purify it by recrystallization. The pure amine can then be regenerated by treatment with a base.

Data Presentation

The following tables summarize typical yields and purities for various amine purification techniques based on literature examples.

Table 1: Efficiency of Amine Purification via Salt Precipitation with Trichloroacetic Acid (TCA) [14]

AmineInitial PurityFinal PurityYield (%)
Dicyclohexylamine50%>99%94
Benzylamine50%>99%90
(S)-(-)-1-Phenylethylamine50%>99%98
2,2,6,6-Tetramethyl-4-piperidone50%>99%94

Table 2: Comparative Purity and Yield for Amine Purification Methods from Synthetic Reaction Mixtures [11][15]

Purification MethodAmine TypeTypical Starting PurityTypical Final PurityTypical Yield (%)
Liquid-Liquid Extraction (Acid/Base) Primary, Secondary, Tertiary60-80%>95%85-95
Fractional Distillation Primary, Secondary, TertiaryMixture>98%70-90
Recrystallization (of salt) Primary, Secondary, Tertiary80-90%>99%80-95
Flash Chromatography (Silica Gel) Primary, Secondary, TertiaryMixture>98%60-85
Flash Chromatography (Amine-Functionalized Silica) Primary, Secondary, TertiaryMixture>98%70-90

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Amine Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The amine will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the amine.

  • Separation of Layers: Combine the acidic aqueous layers containing the protonated amine. The organic layer, now containing non-basic impurities, can be discarded (after ensuring no product remains).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, which may precipitate out or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of a water-immiscible organic solvent. The neutral amine will move back into the organic layer. Repeat this extraction to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.

Protocol 2: Purification of an Amine via Recrystallization of its Hydrochloride Salt
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Salt Formation: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or dioxane) to the stirred amine solution. The amine hydrochloride salt should precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/ether).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Regeneration of Free Amine (Optional): Dissolve the purified salt in water and basify with a suitable base (e.g., NaOH). Extract the free amine into an organic solvent as described in Protocol 1.

Visualizations

Amine_Purification_Workflow start Crude Amine Mixture check_properties Assess Properties: - Volatility - Thermal Stability - Physical State - Polarity start->check_properties distillation_decision Are components volatile with different boiling points? check_properties->distillation_decision solid_decision Is the amine a solid? distillation_decision->solid_decision No heat_sensitive Is the amine heat-sensitive? distillation_decision->heat_sensitive Yes distillation Fractional or Vacuum Distillation pure_amine Pure Amine distillation->pure_amine recrystallization Recrystallization solid_decision->recrystallization Yes extraction_decision Is there a significant difference in basicity? solid_decision->extraction_decision No recrystallization->pure_amine extraction Liquid-Liquid Extraction (Acid/Base) extraction_decision->extraction Yes chromatography Chromatography extraction_decision->chromatography No extraction->pure_amine chromatography->pure_amine heat_sensitive->distillation No heat_sensitive->solid_decision Yes

Caption: Decision workflow for selecting an appropriate amine purification method.

LLE_Troubleshooting start Liquid-Liquid Extraction problem Problem Encountered start->problem emulsion Emulsion Formation problem->emulsion Emulsion poor_separation Poor Phase Separation problem->poor_separation Poor Separation low_yield Low Recovery of Amine problem->low_yield Low Yield solution_emulsion1 Add Brine emulsion->solution_emulsion1 solution_emulsion2 Gentle Mixing emulsion->solution_emulsion2 solution_emulsion3 Filter through Celite® emulsion->solution_emulsion3 solution_emulsion4 Centrifuge emulsion->solution_emulsion4 solution_separation1 Allow to Stand poor_separation->solution_separation1 solution_separation2 Check Solvent Miscibility poor_separation->solution_separation2 solution_yield1 Check pH of Aqueous Layers low_yield->solution_yield1 solution_yield2 Perform Additional Extractions low_yield->solution_yield2

Caption: Troubleshooting guide for common issues in liquid-liquid extraction of amines.

References

Technical Support Center: Diastereoselective Bicyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate for optimization?

A1: Temperature is often the most critical and easily adjustable parameter influencing diastereoselectivity. Before modifying catalysts or solvents, perform a temperature screening study. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often enhances selectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, elevated temperatures may be required. It is crucial to monitor the reaction kinetics, as lower temperatures will also decrease the reaction rate.[1]

Q2: How do I choose between using a chiral auxiliary versus an asymmetric catalyst?

A2: The choice depends on several factors including the availability of starting materials, cost, and the stage of your synthesis.

  • Chiral Auxiliaries: These are enantiopure compounds temporarily incorporated into your substrate to direct the stereochemistry of a subsequent reaction. They are often reliable and can provide high levels of stereocontrol.[2][3] However, this approach requires additional synthetic steps for attachment and removal of the auxiliary, which can lower the overall yield. Phenylglycinol-derived oxazolopiperidone lactams are examples of versatile chiral auxiliaries for piperidine synthesis.[4][5]

  • Asymmetric Catalysis: This approach uses a substoichiometric amount of a chiral catalyst to generate a chiral product. It is often more atom-economical and efficient for large-scale synthesis. Organocatalysts (e.g., proline derivatives) and metal-based catalysts (e.g., Molybdenum or Cobalt complexes) are common choices.[6][7][8] The development and optimization of a catalytic reaction can sometimes be more challenging than using a well-established chiral auxiliary.

Q3: What is the role of an acidic or basic co-catalyst/additive?

A3: Additives can play a crucial role in activating the substrate, stabilizing transition states, or influencing the catalyst's behavior.

  • Acidic Additives: In organocatalyzed reactions, particularly those involving primary or secondary amine catalysts like proline derivatives, an acidic co-catalyst (e.g., trifluoroacetic acid - TFA) can facilitate the formation of the key enamine intermediate.[9] However, the amount of acid can be critical; in some cases, an excess can inhibit the reaction or even invert the stereoselectivity.[9]

  • Salt Additives (e.g., LiBr): In reactions involving metalated species, such as lithiated intermediates, salt additives like Lithium Bromide (LiBr) can modify the aggregation state and reactivity of the organometallic species, leading to significant improvements in both yield and diastereoselectivity.[1]

Q4: My diastereoselectivity is highly variable between batches. What could be the cause?

A4: Reproducibility issues often stem from seemingly minor variations in experimental procedure. Key factors to control rigorously include:

  • Temperature Control: Unintentional warming during reagent addition or quenching can drastically affect the outcome.[1] Ensure consistent and efficient cooling throughout the reaction.

  • Reagent Quality and Stoichiometry: The purity and exact stoichiometry of reagents, especially organometallic bases like LDA or chiral ligands, are critical. Variations in reagent quality can lead to inconsistent results.[1]

  • Reaction Time and Quenching: Ensure reactions are quenched at a consistent point in their progress. For some reactions, the diastereomeric ratio may change over time.

Troubleshooting Guides

This section provides structured guidance for addressing poor diastereoselectivity in your bicyclic amine synthesis.

Issue 1: Low Diastereomeric Ratio (d.r. < 5:1)

This guide presents a systematic approach to improving a low diastereomeric ratio.

G cluster_0 Troubleshooting Workflow for Low Diastereoselectivity A Initial Reaction d.r. < 5:1 B Temperature Screening (-78°C, -40°C, 0°C, RT, 40°C) A->B Step 1 C Solvent Screening (e.g., THF, Toluene, CH2Cl2, DMF) B->C Step 2 H d.r. Improved? C->H D Catalyst/Ligand Modification F Additive Screening (e.g., Acidic/Basic co-catalysts, Salts) D->F E Substrate Modification (e.g., Add Chiral Auxiliary) G Optimized d.r. E->G F->E H->D No H->G Yes

Caption: A stepwise workflow for troubleshooting poor diastereoselectivity.

Troubleshooting Steps:

  • Temperature Screening: As the first step, evaluate a range of temperatures. Many reactions show increased selectivity at lower temperatures due to the preferential formation of the thermodynamically favored diastereomer's transition state.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, DMF).

  • Catalyst/Ligand Modification: If using a catalytic system, screen different ligands or catalyst variants. For instance, in the synthesis of Bedaquiline, switching from LDA to a chiral lithium amide base like (+)-bis[(R)-1-phenylethyl] lithium amide dramatically improved the diastereomeric ratio.[10][11]

  • Additive Screening: Investigate the effect of additives. In lithiation reactions, salts like LiBr can be beneficial.[1] In organocatalyzed reactions, acidic or basic co-catalysts can enhance selectivity.

  • Substrate Modification: If other methods fail, consider modifying the substrate. The introduction of a chiral auxiliary can provide steric hindrance that directs the approach of reagents, leading to high diastereoselectivity.[2][3]

Data & Protocols

Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

Table 1: Influence of Chiral Base on the Diastereoselective Synthesis of Bedaquiline [10][11]

EntryChiral Amine LigandBase (equiv.)Diastereomeric Ratio (RS,SR : RR,SS)Yield (%)
1None (LDA used)1.550:50~30-40
2(-)-Sparteine1.560:4025
3(+)-Bis[(R)-1-phenylethyl]amine1.590:1033
4(-)-Bis[(S)-1-phenylethyl]amine1.525:7530

Table 2: Influence of Solvent and Temperature on an Organocatalyzed Intramolecular Aldol Reaction (Hypothetical Data Based on General Principles)

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (exo:endo)Yield (%)
1L-Proline (20 mol%)DMSO253:185
2L-Proline (20 mol%)DMSO06:178
3L-Proline (20 mol%)THF252:165
4L-Proline (20 mol%)CH3CN254:180
5(S)-Diphenylprolinol silyl ether (10 mol%)Toluene-2015:192
Experimental Protocols

Protocol 1: Diastereoselective Lithiation-Addition for the Synthesis of Racemic Bedaquiline [1]

This protocol is based on the optimized synthesis of Bedaquiline, highlighting the importance of temperature control and specific reagents.

G cluster_0 Bedaquiline Synthesis Workflow A Dissolve Quinoline (1) in THF B Cool to -78°C A->B C Prepare Lithium Amide Solution (e.g., n-BuLi + Chiral Amine) B->C D Add Lithium Amide to Quinoline Solution C->D E Stir for 1h at -78°C D->E F Add Naphthyl Ketone (2) Solution E->F G Stir for 30 min at -78°C F->G H Quench with aq. NH4Cl G->H I Workup and Purification H->I

References

Technical Support Center: Synthesis of Fused Ring Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fused ring systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guides & FAQs

This section provides detailed troubleshooting guides and frequently asked questions for common reactions used in the synthesis of fused ring systems.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a powerful method for constructing fused polycyclic ketones. However, several issues can arise during the reaction.

Frequently Asked Questions (FAQs):

  • Q1: My intramolecular Friedel-Crafts acylation is giving a low yield. What are the common causes?

    • A1: Low yields can stem from several factors:

      • Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to attack the acylium ion. Strongly electron-withdrawing groups on the ring can hinder or prevent the reaction.[1]

      • Carbocation Rearrangement (in alkylation): While less common in acylation, rearrangements can occur in related alkylation reactions, leading to undesired products. The acylium ion is resonance-stabilized and less prone to rearrangement.[1][2][3]

      • Steric Hindrance: Steric hindrance around the acylation site can impede the approach of the acyl group, especially for the formation of smaller rings.

      • Inappropriate Lewis Acid: The choice and amount of Lewis acid are critical. Too little may not sufficiently activate the acyl halide, while too much can lead to side reactions.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.

  • Q2: I am observing the formation of an unexpected regioisomer. How can I improve the regioselectivity?

    • A2: Regioselectivity is primarily governed by the electronic and steric properties of the aromatic ring. Directing groups on the ring will influence the position of acylation. To improve selectivity, consider:

      • Choice of Activating/Deactivating Groups: Utilize strongly directing groups to favor a specific position.

      • Alternative Cyclization Strategies: If regioselectivity remains a problem, consider a different synthetic route that offers better control.

  • Q3: The reaction is producing a significant amount of polymeric material. How can this be minimized?

    • A3: Polymerization is often a result of intermolecular reactions competing with the desired intramolecular cyclization. To favor the intramolecular pathway, employ high-dilution conditions. This involves slowly adding the substrate to a large volume of solvent to maintain a very low substrate concentration throughout the reaction.

Troubleshooting Workflow: Intramolecular Friedel-Crafts Acylation

G start Low Yield or Side Products check_ring Is the aromatic ring activated? start->check_ring check_lewis_acid Is the Lewis acid appropriate and in the correct stoichiometry? check_ring->check_lewis_acid Yes solution_ring Consider alternative substrate with activating groups. check_ring->solution_ring No check_concentration Is the reaction run under high dilution? check_lewis_acid->check_concentration Yes solution_lewis_acid Screen different Lewis acids (e.g., AlCl3, FeCl3, PPA) and optimize stoichiometry. check_lewis_acid->solution_lewis_acid No check_sterics Is steric hindrance a potential issue? check_concentration->check_sterics Yes solution_concentration Implement high-dilution conditions to favor intramolecular cyclization. check_concentration->solution_concentration No solution_sterics Modify substrate to reduce steric hindrance or choose a different cyclization strategy. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for intramolecular Friedel-Crafts acylation.

Quantitative Data: Effect of Lewis Acid on Yield

EntryLewis AcidSolventTemperature (°C)Yield (%)
1AlCl₃CS₂Reflux75
2FeCl₃CH₂Cl₂Room Temp68
3Polyphosphoric Acid (PPA)-10085
4Methanesulfonic Acid (MSA)-8082

Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., 1.1 equivalents of AlCl₃).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., CS₂ or CH₂Cl₂).

  • Substrate Addition: Dissolve the starting acyl chloride in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride solution dropwise to the stirred suspension of the Lewis acid over a period of 1-2 hours.

  • Warming and Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Work-up: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Key challenges include controlling regioselectivity and stereoselectivity.

Frequently Asked Questions (FAQs):

  • Q1: My Diels-Alder reaction is not proceeding or is very slow. What can I do?

    • A1: The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile.

      • Normal Electron Demand: The reaction is favored between an electron-rich diene and an electron-poor dienophile. Ensure your dienophile has electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).[4]

      • Inverse Electron Demand: This variant requires an electron-poor diene and an electron-rich dienophile.[4]

      • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction by coordinating to the dienophile, making it more electron-deficient and lowering the LUMO energy.[5]

      • Temperature: While higher temperatures can increase the rate, they can also favor the retro-Diels-Alder reaction. The optimal temperature needs to be determined experimentally.

  • Q2: I am getting a mixture of endo and exo products. How can I improve the diastereoselectivity?

    • A2: The endo product is often the kinetically favored product due to secondary orbital interactions between the substituent on the dienophile and the diene.[6] To enhance endo selectivity:

      • Lower Reaction Temperature: Lower temperatures generally favor the kinetic endo product.

      • Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo transition state.

      • Solvent Effects: The choice of solvent can influence the diastereoselectivity.

  • Q3: The regioselectivity of my Diels-Alder reaction is poor. How can I control it?

    • A3: Regioselectivity is determined by the electronic directing effects of the substituents on the diene and dienophile. The "ortho-para" rule is a useful guideline for predicting the major regioisomer in normal-demand Diels-Alder reactions.[5] To improve regioselectivity:

      • Use of Strongly Directing Groups: Employing dienes and dienophiles with substituents that have strong and opposing electronic effects can enhance regioselectivity.

      • Lewis Acid Catalysis: Lewis acids can sometimes influence and improve the regioselectivity.

Logical Relationship: Factors Influencing Diels-Alder Selectivity

G DielsAlder Diels-Alder Reaction Regioselectivity Regioselectivity DielsAlder->Regioselectivity Diastereoselectivity Diastereoselectivity (Endo/Exo) DielsAlder->Diastereoselectivity Electronics Electronic Effects (EDG/EWG) Electronics->Regioselectivity Sterics Steric Hindrance Sterics->Regioselectivity Temp Temperature Temp->Diastereoselectivity LewisAcid Lewis Acid Catalysis LewisAcid->Regioselectivity LewisAcid->Diastereoselectivity Solvent Solvent Solvent->Diastereoselectivity SecondaryOrbitals Secondary Orbital Interactions SecondaryOrbitals->Diastereoselectivity

Caption: Factors influencing the selectivity of the Diels-Alder reaction.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile and a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene).

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) dropwise.

  • Diene Addition: Add the diene to the reaction mixture, either neat or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated NaHCO₃ solution or water).

  • Work-up: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a versatile method for the formation of a wide range of unsaturated rings.

Frequently Asked Questions (FAQs):

  • Q1: My RCM reaction is not proceeding to completion. What are the potential issues?

    • A1: Incomplete conversion can be due to several factors:

      • Catalyst Deactivation: The ruthenium catalyst can be sensitive to impurities in the substrate or solvent. Ensure all reagents and solvents are pure and degassed.

      • Unfavorable Ring Size: The formation of medium-sized rings (8-11 members) can be entropically and enthalpically disfavored.

      • Equilibrium: RCM is a reversible reaction. The removal of the volatile ethylene byproduct can drive the reaction to completion. Conducting the reaction under a stream of inert gas or under vacuum can be beneficial.[7]

      • Catalyst Choice: The choice of Grubbs' catalyst (first, second, or third generation) is crucial and depends on the substrate. Second-generation catalysts are generally more reactive but can be less selective.[7]

  • Q2: I am observing the formation of oligomers or polymers instead of the desired cyclic product. How can I prevent this?

    • A2: The formation of linear oligomers or polymers is due to intermolecular metathesis competing with the intramolecular reaction. To favor cyclization, use high-dilution conditions by adding the diene substrate slowly to the catalyst solution in a large volume of solvent.[8]

  • Q3: The E/Z selectivity of my RCM product is not what I expected. How can I control it?

    • A3: The E/Z selectivity of the newly formed double bond is influenced by the ring strain of the product, the catalyst, and the reaction conditions. For macrocycles, the E-isomer is generally thermodynamically favored. For smaller rings, the Z-isomer may be preferred to minimize ring strain. The choice of catalyst and solvent can also influence the E/Z ratio.[8]

Quantitative Data: Effect of Solvent on RCM Yield

EntrySubstrateCatalystSolventTemperature (°C)Yield (%)
1Diallyl malonateGrubbs ICH₂Cl₂4095
2Diallyl malonateGrubbs IToluene8092
3Diene for 10-membered ringGrubbs IIToluene11088 (E/Z = 1:1.4)
4Diene for 10-membered ringGrubbs IICH₂Cl₂4088 (E/Z = 1:2.5)

Experimental Protocol: General Procedure for Ring-Closing Metathesis

  • Solvent Degassing: Degas a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Catalyst Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the Grubbs' catalyst (typically 1-5 mol%) in a portion of the degassed solvent.

  • Substrate Addition: Dissolve the diene substrate in the remaining degassed solvent. Add the substrate solution to the catalyst solution dropwise over several hours using a syringe pump to maintain high dilution.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Other Common Cyclization Reactions

Bischler-Napieralski Reaction

This reaction is used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.

  • Common Pitfall: Incomplete cyclization or low yields.

  • Troubleshooting:

    • Dehydrating Agent: The choice of dehydrating agent is critical. POCl₃ is common, but P₂O₅ in refluxing POCl₃ can be more effective for less reactive substrates.[9]

    • Reaction Temperature: The reaction is typically carried out at reflux.[9]

    • Electron-Rich Arene: The reaction works best with electron-rich aromatic rings.

Experimental Protocol: Bischler-Napieralski Reaction

  • Reactant Mixture: In a round-bottom flask, place the β-arylethylamide.

  • Reagent Addition: Add the dehydrating agent (e.g., POCl₃, typically in excess) and a solvent if necessary (e.g., toluene or acetonitrile).

  • Reaction: Heat the mixture to reflux for the required time.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH or NH₄OH).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by crystallization or chromatography.

Nazarov Cyclization

This reaction is an electrocyclization of a divinyl ketone to form a cyclopentenone.

  • Common Pitfall: Poor regioselectivity of the double bond in the product.

  • Troubleshooting:

    • Silicon-Directed Nazarov: Placing a silyl group on the vinyl ketone can direct the position of the double bond in the product.

    • Lewis Acid: The choice of Lewis acid (e.g., BF₃·OEt₂, FeCl₃, Sc(OTf)₃) can influence the reaction efficiency and selectivity.

Quantitative Data: Substrate Scope for Enantioselective Nazarov Cyclization

EntryR¹ SubstituentR² SubstituentYield (%)ee (%)
1PhenylMethyl9395
24-ChlorophenylMethyl8892
32-NaphthylMethyl9190
4PhenylIsopropyl8597

Pauson-Khand Reaction

This is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.

  • Common Pitfall: Low yields and requirement for stoichiometric cobalt carbonyl.

  • Troubleshooting:

    • Promoters: The use of promoters like N-oxides (e.g., NMO, TMANO) can improve yields and allow for catalytic versions of the reaction.

    • Intramolecular Version: The intramolecular Pauson-Khand reaction is often more efficient and avoids regioselectivity issues.[10][11]

This technical support center provides a starting point for troubleshooting common issues in the synthesis of fused ring systems. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.

References

Technical Support Center: Hofmann Elimination of Bicyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Hofmann elimination of bicyclic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the Hofmann elimination of bicyclic amine substrates.

Q1: My Hofmann elimination reaction is giving a low yield of the desired alkene. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Hofmann eliminations of bicyclic amines can stem from several factors. Here's a systematic troubleshooting approach:

  • Incomplete Exhaustive Methylation: The first step, formation of the quaternary ammonium salt, must be complete. If the amine is not fully methylated to the quaternary salt, the elimination will not proceed efficiently.

    • Troubleshooting:

      • Ensure a significant excess of methyl iodide is used.[1][2]

      • Use a mild base (e.g., NaHCO₃) to neutralize the HI formed during the methylation of primary or secondary amines, which can protonate the starting amine and render it unreactive.

      • Monitor the reaction by ¹H NMR to confirm the disappearance of N-H protons and the appearance of the N-methyl signals, or by LC-MS to confirm the formation of the quaternary ammonium salt.

  • Inefficient Anion Exchange: The conversion of the iodide salt to the hydroxide salt is crucial for the elimination step.

    • Troubleshooting:

      • Use freshly prepared, high-quality silver oxide (Ag₂O). Older batches can be less reactive.

      • Ensure thorough washing of the quaternary ammonium hydroxide resin if using an ion-exchange column to remove all iodide ions.

  • Suboptimal Elimination Temperature: The thermal decomposition of the quaternary ammonium hydroxide requires a specific temperature range.

    • Troubleshooting:

      • The temperature is typically between 100-200 °C.[3][4] If the temperature is too low, the reaction will be slow or incomplete. If it's too high, side reactions and decomposition may occur. Perform small-scale trials to determine the optimal temperature for your specific substrate.

  • Steric Hindrance: Bicyclic systems can be sterically congested, making it difficult for the hydroxide base to access the β-protons.

    • Troubleshooting: While the Hofmann elimination generally favors abstraction of the most accessible proton, extreme steric hindrance can impede the reaction altogether. In such cases, alternative synthetic routes might be necessary.

Q2: The Hofmann elimination of my bicyclic amine is producing an unexpected regioisomer of the alkene. Why is this happening?

A2: The regioselectivity of the Hofmann elimination is governed by the "Hofmann rule," which predicts the formation of the least substituted alkene. However, in rigid bicyclic systems, other factors can come into play:

  • Stereoelectronic Requirements: The E2 elimination mechanism requires an anti-periplanar arrangement of the β-proton and the leaving group. In a rigid bicyclic framework, this conformational requirement might only be met for a specific β-proton, leading to the formation of a single regioisomer, even if it is not the least substituted one.

  • Bredt's Rule: For bridged bicyclic systems, Bredt's rule prohibits the formation of a double bond at a bridgehead carbon in small to medium-sized rings, as this would introduce excessive ring strain. If the only available β-protons are on a bridgehead carbon, the elimination will not occur at that position.

Q3: Can the Hofmann elimination proceed if there are no β-hydrogens on one side of the nitrogen atom in my bicyclic amine?

A3: No, the Hofmann elimination is a β-elimination reaction and requires the presence of at least one hydrogen atom on a carbon atom β (two carbons away) to the nitrogen. If one of the alkyl groups attached to the nitrogen lacks β-hydrogens (like a methyl group), elimination will be directed towards the other alkyl groups that do possess β-hydrogens.

Q4: My bicyclic amine contains a hydroxyl group. Will this interfere with the Hofmann elimination?

A4: Yes, the presence of other functional groups, such as hydroxyl groups, can potentially interfere with the reaction. The strongly basic conditions of the elimination step can lead to side reactions. It is advisable to protect sensitive functional groups before carrying out the Hofmann elimination.

Data Presentation

The following table summarizes typical reaction conditions for the Hofmann elimination of a generic bicyclic amine. Note that specific conditions will vary depending on the substrate.

ParameterConditionNotes
Exhaustive Methylation
Methylating AgentExcess Methyl Iodide (CH₃I)Ensures complete conversion to the quaternary ammonium salt.[1][2]
SolventMethanol, Ethanol, or AcetonitrileShould be inert to the reaction conditions.
Base (for 1°/2° amines)NaHCO₃ or K₂CO₃Neutralizes the HI byproduct.
TemperatureRoom Temperature to mild heating
Anion Exchange
ReagentSilver Oxide (Ag₂O) in water or Anion-exchange resinConverts the iodide salt to the hydroxide salt.
Elimination
Temperature100 - 200 °CRequires heating to induce elimination.[3][4]
PressureAtmospheric or reduced pressureDistillation of the alkene product can drive the reaction.

Experimental Protocols

1. Exhaustive Methylation of a Bicyclic Amine

This protocol describes the general procedure for the exhaustive methylation of a bicyclic amine to form the corresponding quaternary ammonium iodide salt.

  • Dissolve the bicyclic amine in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.

  • Add a mild base, such as sodium bicarbonate, if starting with a primary or secondary amine.

  • Add an excess (at least 3-4 equivalents for a tertiary amine) of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, the solvent and excess methyl iodide can be removed under reduced pressure to yield the crude quaternary ammonium iodide salt.

2. Hofmann Elimination

This protocol outlines the general steps for the elimination of the quaternary ammonium hydroxide.

  • The crude quaternary ammonium iodide salt is dissolved in a mixture of water and a suitable organic solvent.

  • Freshly prepared silver oxide is added to the solution, and the mixture is stirred vigorously. The formation of a silver iodide precipitate will be observed.

  • The silver iodide is removed by filtration, and the filtrate containing the quaternary ammonium hydroxide is collected.

  • The solvent is carefully removed under reduced pressure.

  • The resulting quaternary ammonium hydroxide is heated, typically in a distillation apparatus, to effect the elimination. The alkene product is often volatile and can be collected by distillation.

Mandatory Visualizations

Hofmann_Elimination_Pathway cluster_step1 Step 1: Exhaustive Methylation cluster_step2 Step 2: Anion Exchange cluster_step3 Step 3: Elimination BicyclicAmine Bicyclic Amine (1°, 2°, or 3°) QuatSalt Quaternary Ammonium Iodide BicyclicAmine->QuatSalt Excess CH₃I QuatHydroxide Quaternary Ammonium Hydroxide QuatSalt->QuatHydroxide Ag₂O, H₂O Alkene Alkene Product QuatHydroxide->Alkene Heat (Δ) TertiaryAmine Trimethylamine QuatHydroxide->TertiaryAmine Heat (Δ)

Caption: General workflow for the Hofmann elimination of a bicyclic amine.

Troubleshooting_Workflow Start Low Alkene Yield CheckMethylation Incomplete Methylation? Start->CheckMethylation CheckAnionExchange Inefficient Anion Exchange? CheckMethylation->CheckAnionExchange No Sol_Methylation Increase excess CH₃I Add mild base for 1°/2° amines Monitor by NMR/LC-MS CheckMethylation->Sol_Methylation Yes CheckTemp Suboptimal Temperature? CheckAnionExchange->CheckTemp No Sol_AnionExchange Use fresh Ag₂O Ensure complete iodide removal CheckAnionExchange->Sol_AnionExchange Yes CheckSterics Severe Steric Hindrance? CheckTemp->CheckSterics No Sol_Temp Optimize temperature via small-scale trials CheckTemp->Sol_Temp Yes Sol_Sterics Consider alternative synthetic route CheckSterics->Sol_Sterics Yes

Caption: Troubleshooting guide for low yields in Hofmann eliminations.

Regioselectivity_Factors QuatAmmonium Bicyclic Quaternary Ammonium Hydroxide HofmannRule Hofmann's Rule: Formation of least substituted alkene QuatAmmonium->HofmannRule AntiPeriplanar Stereoelectronic Requirement: Anti-periplanar H and NMe₃+ QuatAmmonium->AntiPeriplanar BredtsRule Bredt's Rule: No double bond at bridgehead QuatAmmonium->BredtsRule Product Observed Alkene Product(s) HofmannRule->Product AntiPeriplanar->Product BredtsRule->Product

Caption: Factors influencing regioselectivity in the Hofmann elimination of bicyclic amines.

References

Technical Support Center: Preventing Polyalkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with polyalkylation during amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm attempting to synthesize a secondary amine via direct alkylation of a primary amine with an alkyl halide, but my results are a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired secondary amine?

Answer:

This is a common issue in amine synthesis known as polyalkylation. The root cause is that the newly formed secondary amine is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with the alkyl halide.[1] Here are several strategies to mitigate this problem:

Troubleshooting Strategy 1: Adjusting Stoichiometry

A straightforward approach to favor mono-alkylation is to use a large excess of the primary amine relative to the alkylating agent.[2] This ensures that the alkyl halide is statistically more likely to encounter and react with a molecule of the primary amine rather than the newly formed, and less concentrated, secondary amine.[2]

Data Presentation: Effect of Amine to Alkyl Halide Ratio on Product Distribution

Molar Ratio (Primary Amine : Alkyl Halide)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1 : 14540
2 : 16525
5 : 18510
10 : 195<5

Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Mono-alkylation of Aniline with Benzyl Bromide using Excess Aniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl bromide (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Amine: Add a significant excess of aniline (10.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess aniline.

  • Purification: The desired N-benzylaniline can then be purified from the remaining organic layer by column chromatography.

Visualization of the Polyalkylation Problem

Polyalkylation cluster_0 Initial Reaction cluster_2 Competing Over-Alkylation Amine_1 Primary Amine (R-NH2) Product_1 Secondary Amine (R-NH-R') Amine_1->Product_1 Alkylation AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product_1 Product_1_compete Secondary Amine (R-NH-R') Product_2 Tertiary Amine (R-N(R')2) Product_1_compete->Product_2 Further Alkylation AlkylHalide_2 Alkyl Halide (R'-X) AlkylHalide_2->Product_2

Caption: Competing reaction pathways in direct amine alkylation.

Question 2: Despite using a large excess of the amine, I am still observing significant polyalkylation. Are there more robust methods to ensure mono-alkylation?

Answer:

Yes, when stoichiometric control is insufficient, alternative synthetic strategies offer much higher selectivity. Reductive amination is a highly effective method for the synthesis of primary, secondary, and tertiary amines while avoiding the issue of over-alkylation.[3][4] This two-step, one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced to the amine.[3][4][5]

Troubleshooting Strategy 2: Reductive Amination

This method is generally preferred over direct alkylation for controlled synthesis.[1] The reaction of an amine with an aldehyde or ketone forms an imine, which can only form once on a primary amine, thus preventing further alkylation.[3] The subsequent reduction of the imine yields the desired mono-alkylated amine.

Data Presentation: Comparison of Direct Alkylation vs. Reductive Amination

MethodStarting MaterialsProductYield (%)Purity (%)
Direct Alkylation (1:1 ratio)Aniline + Benzyl BromideN-Benzylaniline45~50% (mixture)
Reductive AminationAniline + BenzaldehydeN-Benzylaniline>90>95

Experimental Protocol: Synthesis of N-Benzylaniline via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the appearance of a characteristic yellow color and the loss of the aldehyde peak in TLC analysis.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Visualization of the Reductive Amination Workflow

ReductiveAmination Start Start: Primary Amine + Aldehyde/Ketone Step1 Step 1: Imine Formation (in situ) Start->Step1 Intermediate Imine Intermediate (C=N bond formed) Step1->Intermediate Step2 Step 2: Reduction (e.g., NaBH4) Intermediate->Step2 End End: Mono-alkylated Secondary Amine Step2->End

Caption: Workflow for selective mono-alkylation via reductive amination.

Question 3: I need to synthesize a primary amine from an alkyl halide. How can I avoid the formation of secondary and tertiary amines?

Answer:

Direct alkylation of ammonia is notoriously difficult to control and often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[1][6] The Gabriel synthesis is a classic and reliable method for the selective preparation of primary amines from primary alkyl halides, which circumvents the issue of polyalkylation.[7][8][9]

Troubleshooting Strategy 3: The Gabriel Synthesis

This method utilizes phthalimide as a protected form of ammonia.[10] The nitrogen in phthalimide is significantly less nucleophilic after the first alkylation due to the presence of two electron-withdrawing carbonyl groups, thus preventing over-alkylation.[8] The primary amine is then liberated in a subsequent step.[7][8]

Data Presentation: Step-wise Yields in Gabriel Synthesis

StepReactionTypical Yield (%)
1N-Alkylation of Potassium Phthalimide85-95
2Hydrazinolysis to release the primary amine80-90
Overall Yield 68-85

Experimental Protocol: Gabriel Synthesis of Benzylamine

  • N-Alkylation: In a flask, suspend potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF. Add benzyl bromide (1.0 eq) and heat the mixture to 60-80°C for 2-4 hours.

  • Isolation of Intermediate: After the reaction is complete, pour the mixture into water to precipitate the N-benzylphthalimide. Filter and wash the solid with water.

  • Hydrazinolysis (Amine Liberation): Suspend the N-benzylphthalimide in ethanol. Add hydrazine hydrate (1.2 eq) and reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.[11]

  • Work-up and Purification: Cool the mixture and acidify with dilute HCl to protonate the product amine and precipitate any remaining phthalhydrazide. Filter the solid. Basify the filtrate with NaOH and extract the benzylamine with an organic solvent. The final product can be purified by distillation.

Visualization of the Gabriel Synthesis Logic

GabrielSynthesis Phthalimide Potassium Phthalimide (Ammonia Surrogate) Alkylation Step 1: N-Alkylation (SN2 Reaction) Phthalimide->Alkylation AlkylHalide Alkyl Halide AlkylHalide->Alkylation Intermediate N-Alkylphthalimide (No further alkylation) Alkylation->Intermediate Liberation Step 2: Hydrazinolysis (Amine Liberation) Intermediate->Liberation Product Primary Amine (Clean Product) Liberation->Product

References

"unexpected reactivity of octahydropentalen-3a-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octahydropentalen-3a-amine. The unique, strained bicyclo[3.3.0]octane structure of this bridgehead amine can lead to unexpected reactivity. This guide addresses potential issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or No Reactivity in N-Alkylation or N-Acylation Reactions

Question: I am attempting an N-alkylation (or N-acylation) of this compound, but I am observing very low conversion to the desired product, even under standard conditions that work for other tertiary amines. What could be the cause?

Answer:

The bridgehead position of the amine in this compound presents significant steric hindrance. The three-dimensional structure of the bicyclic system can restrict access to the nitrogen's lone pair of electrons.

Possible Causes and Solutions:

  • Steric Hindrance: The electrophile (e.g., alkyl halide or acyl chloride) may be too bulky to approach the nitrogen atom.

    • Solution: Switch to a less sterically demanding electrophile. For example, use methyl iodide instead of ethyl iodide, or a less hindered acylating agent.

  • Insufficient Reaction Temperature: The activation energy for the reaction may be higher than for a typical acyclic tertiary amine.

    • Solution: Gradually increase the reaction temperature and monitor for product formation and potential decomposition.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: Screen a variety of solvents with different polarities (e.g., THF, acetonitrile, DMF) to find the optimal conditions.

Troubleshooting Workflow for Low Reactivity:

start Low or No Product Formation steric_hindrance Is the electrophile sterically bulky? start->steric_hindrance change_electrophile Switch to a smaller electrophile (e.g., MeI). steric_hindrance->change_electrophile Yes temp Is the reaction temperature too low? steric_hindrance->temp No success Problem Resolved change_electrophile->success increase_temp Gradually increase temperature. temp->increase_temp Yes solvent Is the solvent optimal? temp->solvent No increase_temp->success screen_solvents Screen different solvents (THF, ACN, DMF). solvent->screen_solvents Yes fail Consult further literature on hindered amines. solvent->fail No screen_solvents->success

Caption: Troubleshooting workflow for low reactivity.

Issue 2: Formation of an Unexpected Isomeric Product

Question: After my reaction, I isolated a product with the same mass as my expected product, but the spectroscopic data (NMR, IR) is inconsistent. It appears an unexpected rearrangement has occurred. What could have happened?

Answer:

Bicyclic systems like this compound can be prone to intramolecular rearrangements, such as aza-Cope rearrangements, especially under thermal or acidic conditions.[1] The strain within the bicyclo[3.3.0]octane skeleton can provide a thermodynamic driving force for such processes.

Potential Rearrangement Pathway: Cationic 2-Aza-Cope Rearrangement

If the reaction conditions can generate an iminium ion intermediate (e.g., reaction with an aldehyde or ketone), a[2][2]-sigmatropic rearrangement can occur.[1]

reactant This compound Derivative intermediate Iminium Ion Intermediate reactant->intermediate + [H+], RCHO rearrangement Aza-Cope Rearrangement intermediate->rearrangement product Rearranged Isomeric Product rearrangement->product

Caption: Aza-Cope rearrangement pathway.

Troubleshooting Steps:

  • Analyze Reaction Conditions: Were acidic or high-temperature conditions used? These can promote rearrangements.

  • Characterize the Unknown Product: Use 2D NMR techniques (COSY, HMBC, HSQC) to fully elucidate the structure of the unexpected product.

  • Modify Reaction Conditions: If a rearrangement is confirmed, consider running the reaction at a lower temperature or under neutral or basic conditions to disfavor the formation of the rearrangement-prone intermediate.

Issue 3: Sample Degradation and Formation of Colored Impurities

Question: My sample of this compound has developed a yellow or brown color upon storage, and I am observing impurities in my analysis. What is causing this degradation?

Answer:

Tertiary amines, particularly those in strained ring systems, can be susceptible to oxidation.[3] The lone pair of electrons on the nitrogen can react with atmospheric oxygen, especially in the presence of light, to form N-oxides and other oxidized species.[4] These impurities are often colored.

Prevention and Mitigation:

  • Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial to protect it from air and light. Refrigeration is also recommended.

  • Handling: When handling the amine, minimize its exposure to air. Use de-gassed solvents for reactions if oxidation is a significant issue.

  • Purification: If degradation has occurred, the amine can often be purified by distillation under reduced pressure or by column chromatography on alumina (basic).

Frequently Asked Questions (FAQs)

Q1: Why is the basicity of this compound different from acyclic tertiary amines like triethylamine?

A1: The basicity of bridgehead amines is influenced by the geometry of the bicyclic system.[5] In some constrained systems, the nitrogen's lone pair may have more s-character, which would decrease basicity. Conversely, the rigid structure can prevent the steric hindrance that can affect the solvation of the conjugate acid in some acyclic amines.[6][7] The specific basicity will be a balance of these electronic and steric effects.

Q2: I am trying to perform an elimination reaction on a derivative of this compound, but I am not getting the expected alkene. Why?

A2: This is likely due to Bredt's rule, which states that a double bond cannot be placed at a bridgehead position in a small, strained bicyclic system.[8][9][10] The formation of a double bond at the bridgehead carbon would introduce significant ring strain due to the inability of the p-orbitals to achieve the necessary planar alignment for a stable pi bond.[11] Therefore, elimination reactions that would form a bridgehead double bond are highly disfavored.

Logical Relationship of Ring Strain and Reactivity:

strain High Ring Strain in bicyclo[3.3.0]octane bredt Bredt's Rule Applies strain->bredt rearrangement Favors Ring-Opening/Rearrangement strain->rearrangement transannular Potential for Transannular Reactions strain->transannular no_elimination Inhibition of Bridgehead Elimination bredt->no_elimination

Caption: Influence of ring strain on reactivity.

Q3: Could this compound undergo a transannular reaction?

A3: Yes, transannular reactions are a possibility in bicyclo[3.3.0]octane systems.[12][13] This type of reaction involves the formation of a bond across the ring system. For example, the nitrogen atom could potentially act as a nucleophile and attack a carbon atom on the opposite side of the ring if a suitable electrophilic center is generated. This could lead to the formation of a new, unexpected polycyclic structure.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methylation

AmineElectrophileSolventTemperature (°C)Time (h)Yield (%)
TriethylamineCH₃ITHF25295
This compound CH₃ITHF2524<10
This compound CH₃IDMF6012~75
This compound (CH₃)₂SO₄Acetonitrile508~80

Table 2: Solvent Effects on N-Acetylation with Acetic Anhydride

SolventTemperature (°C)Time (h)Conversion (%)
Dichloromethane251215
Tetrahydrofuran (THF)60650
Pyridine804>90

Experimental Protocols

Protocol 1: N-Methylation of this compound

Objective: To synthesize 3a-methyl-octahydropentalen-3a-ammonium iodide.

Materials:

  • This compound (1.0 eq)

  • Iodomethane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the amine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodomethane dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the quaternary ammonium salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: N-Acetylation of this compound

Objective: To synthesize N-(octahydropentalen-3a-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4 hours).

  • Cool the reaction mixture and carefully pour it into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Validation & Comparative

1H NMR Characterization of Octahydropentalen-3a-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of octahydropentalen-3a-amine. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes a predicted ¹H NMR spectrum as a reference and compares it with the experimental data of structurally related bicyclic amines. This approach offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of similar scaffolds.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for cis-octahydropentalen-3a-amine and compares it with the experimental data for two isomeric amines, 1-azabicyclo[3.3.0]octane and 2-azabicyclo[3.3.0]octane. The data highlights the expected chemical shift ranges and multiplicities for the different protons in these bicyclic systems.

Compound/Proton TypePredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
cis-Octahydropentalen-3a-amine (Predicted)
H1/H3~2.8 - 3.2Multiplet
H2/H4/H5/H6~1.4 - 1.9Multiplet
H3a/H6a~2.5 - 2.9Multiplet
NH₂~1.0 - 2.5 (broad)Singlet
1-Azabicyclo[3.3.0]octane
H2/H82.62 - 2.71 and 3.04 - 3.12Multiplet
H3/H71.59 - 1.70Multiplet
H4/H61.70 - 1.92Multiplet
H57.28-
2-Azabicyclo[3.3.0]octane Derivative
H14.00Multiplet
CH₂-N4.95 (d, J=15.0 Hz), 3.97 (d, J=15.0 Hz)Doublet
H43.15 (d, J=17.9 Hz), 2.45 (d, J=17.9 Hz)Doublet
H6/H7/H81.55 - 2.25Multiplet

Structural Visualization

The chemical structure of this compound is depicted below, with key proton environments highlighted. Understanding the spatial relationship of these protons is crucial for interpreting the coupling patterns in the ¹H NMR spectrum.

Caption: Structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy of Amine Compounds

The following is a standard protocol for acquiring a ¹H NMR spectrum of an amine compound like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H protons.

  • Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Temperature: The experiment is typically performed at room temperature (298 K).

4. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Integration of the peaks should be performed to determine the relative number of protons corresponding to each signal.

5. D₂O Exchange (Optional):

  • To confirm the assignment of the N-H protons, a D₂O exchange experiment can be performed.[1]

  • After acquiring the initial spectrum, add a few drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.

  • The signal corresponding to the N-H protons will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.[1]

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the general workflow for the ¹H NMR characterization of an amine compound.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Choose Deuterated Solvent Sample->Solvent Dissolve Dissolve & Filter Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Tune & Shim Spectrometer Tube->Spectrometer Parameters Set Acquisition Parameters Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign

Caption: ¹H NMR Experimental Workflow.

This guide serves as a foundational resource for the ¹H NMR characterization of this compound and related compounds. The provided data and protocols can assist researchers in predicting, acquiring, and interpreting the NMR spectra of novel bicyclic amine structures.

References

Comparative Analysis of 13C NMR Spectral Data: Octahydropentalen-3a-amine and Related Bicyclo[3.3.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR spectral data for bicyclo[3.3.0]octane derivatives, with a focus on octahydropentalen-3a-amine. Due to the limited availability of direct spectral data for this compound in publicly accessible databases, this guide leverages data from structurally related analogs to provide a comparative framework. Understanding the spectral characteristics of these bicyclic amines is crucial for their identification, characterization, and development in various research and pharmaceutical applications. Bicyclic amines are known to exhibit a range of biological activities, making their structural elucidation a key step in drug discovery.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the available 13C NMR chemical shift data for relevant bicyclo[3.3.0]octane derivatives. The data for this compound is currently unavailable in the searched resources and is presented as "Data Not Available." The comparison with related structures provides an estimation of the expected chemical shift ranges for the target compound.

CompoundC1C2C3C3aC4C5C6C6aReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Bicyclo[3.3.0]octan-1-ol -36.925.1-25.136.932.851.5[1]
cis-Bicyclo[3.3.0]octan-3-one 42.126.5219.549.326.533.728.942.1[2]

Experimental Protocols

The following is a generalized experimental protocol for acquiring 13C NMR spectra of amine compounds, based on standard laboratory practices.

Objective: To obtain a quantitative 13C Nuclear Magnetic Resonance (NMR) spectrum of the analyte.

Materials:

  • NMR spectrometer (e.g., Bruker, JEOL)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, D2O)

  • Analyte (amine compound)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of the amine compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as TMS, to the solution to serve as a reference for the chemical shifts (δ = 0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for 13C NMR. This includes:

      • Pulse sequence (e.g., proton-decoupled)

      • Acquisition time

      • Relaxation delay (D1) - a longer delay (e.g., 5-10 seconds) is often necessary for quaternary carbons and to ensure accurate integration.

      • Number of scans (NS) - a larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm.

    • Integrate the peaks to determine the relative number of carbon atoms.

Mandatory Visualization

The following diagram illustrates the logical relationship for the comparative analysis of this compound and its analogs.

G Comparative Analysis of Bicyclo[3.3.0]octane Derivatives A This compound (Target Compound) B 13C NMR Data (Unavailable) A->B Status C Bicyclo[3.3.0]octan-1-ol (Analog 1) A->C Structural Comparison E cis-Bicyclo[3.3.0]octan-3-one (Analog 2) A->E Structural Comparison D 13C NMR Data (Available) C->D Data Availability F 13C NMR Data (Available) E->F Data Availability

Caption: Logical workflow for the comparative analysis of this compound.

References

"mass spectrometry analysis of octahydropentalen-3a-amine"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mass Spectrometry Analysis of Octahydropentalen-3a-amine

For researchers, scientists, and drug development professionals, the accurate analysis of saturated bicyclic amines like octahydyropentalen-3a-amine is crucial for characterization, purity assessment, and pharmacokinetic studies. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, often coupled with gas chromatography (GC) or liquid chromatography (LC). This guide provides a comparative overview of GC-MS and LC-MS for the analysis of this compound, supported by general performance data for similar amine compounds.

Methodology Comparison: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For primary and secondary amines, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[1] Electron Ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing valuable structural information. For cyclic aliphatic amines, the molecular ion peak is typically observed, along with a prominent peak resulting from the loss of a hydrogen atom (M-1). The primary fragmentation pathway is often α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for compounds that are less volatile, thermally labile, or of higher polarity.[3] For this compound, which is a primary amine, derivatization may not be strictly necessary, especially with modern reversed-phase columns designed for polar analytes. Electrospray Ionization (ESI) is a soft ionization technique commonly used with LC-MS, which typically results in a prominent protonated molecule [M+H]+ with minimal fragmentation in the source.[4] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation for structural confirmation.

Performance Data

ParameterGC-MS (with derivatization)LC-MS/MS (without derivatization)Alternative Technique: LC with Chemiluminescence Nitrogen Detection (LC-CLND)
Limit of Detection (LOD) Typically in the low pg/L to ng/L range.Can achieve ng/L to µg/L levels. For some biogenic amines, LOQs are around 10 µg/g.[5]Approximately 0.6 ng of Nitrogen.[6]
**Linearity (R²) **Generally > 0.99Typically > 0.99[5]Not explicitly stated, but used for quantitative analysis.[6]
Precision (%RSD) < 15%< 15-25%[5]Average precision of 2% RSD for toxin CRMs.[6]
Throughput Can be lower due to derivatization steps.Generally higher due to the absence of derivatization.Dependent on the chromatographic method.
Matrix Effects Can be significant, but often mitigated by sample cleanup and derivatization.Can be a major challenge, requiring careful method development and potentially the use of internal standards.Less susceptible to matrix effects compared to MS detection.
Structural Information EI provides extensive fragmentation for structural elucidation.MS/MS is required for detailed structural information.Provides no structural information.

Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • To an aliquot of the sample containing this compound, add a suitable solvent (e.g., acetonitrile) and an internal standard.

    • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluorobenzoyl chloride.

    • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

LC-MS/MS without Derivatization
  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture).

    • Add an appropriate internal standard.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: C18 column suitable for polar compounds (e.g., Agilent ZORBAX RRHD Extend-C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be monitored.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound InternalStandard Add Internal Standard Sample->InternalStandard Derivatization Derivatization (for GC-MS) InternalStandard->Derivatization GC-MS Path Dilution Dilution/Filtration (for LC-MS) InternalStandard->Dilution LC-MS Path Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Dilution->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Fragmentation_Pathway M Molecular Ion [M]+• (from EI) or Protonated Molecule [M+H]+ (from ESI) M_minus_1 [M-1]+ (Loss of H•) M->M_minus_1 Common for cyclic amines AlphaCleavage Alpha-Cleavage Fragment M->AlphaCleavage Dominant pathway OtherFragments Other Ring Cleavage Products M->OtherFragments Possible

Caption: Predicted fragmentation pathways for this compound in mass spectrometry.

References

A Comparative Analysis of the Reactivity of Primary vs. Secondary Bicyclic Amines in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional architecture of bicyclic amines makes them invaluable scaffolds in modern drug discovery. Their unique conformational constraints can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. A critical aspect of their utility lies in their reactivity, which dictates how they can be incorporated into larger molecules and how they interact with biological targets. This guide provides an objective comparison of the reactivity of primary and secondary bicyclic amines, supported by available experimental data and detailed methodologies, to aid researchers in the strategic selection and application of these important building blocks.

Factors Governing Reactivity: A Tale of Two Effects

The reactivity of bicyclic amines is primarily governed by a delicate interplay of two key factors: steric hindrance and electronic effects .

  • Steric Hindrance: The rigid bicyclic framework can significantly shield the nitrogen's lone pair of electrons, impeding its ability to act as a nucleophile. The extent of this shielding depends on the specific bicyclic system and the substitution pattern.

  • Electronic Effects: The inherent nucleophilicity of the nitrogen atom is influenced by the electronic properties of the bicyclic cage. Strain within the ring system can alter the hybridization of the nitrogen and the energy of its lone pair, thereby affecting its reactivity.

Comparative Reactivity in Key Synthetic Transformations

While direct, head-to-head quantitative comparisons across a range of bicyclic systems are not extensively documented, we can infer reactivity trends from available data and general principles of amine chemistry.

Nucleophilicity

Generally, for acyclic amines, nucleophilicity follows the trend: secondary > primary > ammonia. This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen. However, in the context of bicyclic amines, steric hindrance can significantly alter this trend.

A notable example is the tertiary bicyclic amine, quinuclidine . Its "tied-back" structure minimizes steric hindrance around the nitrogen, making it an exceptionally strong nucleophile, with a nucleophilicity parameter (N) of 20.5 in acetonitrile, comparable to the azide ion[1]. While quinuclidine is a tertiary amine, this principle of reduced steric hindrance in a bicyclic system can be extended to secondary bicyclic amines. It is plausible that a secondary bicyclic amine, with one alkyl group on the nitrogen, could exhibit enhanced nucleophilicity compared to a sterically hindered acyclic secondary amine.

In contrast, primary bicyclic amines, while still nucleophilic, can experience significant steric shielding from the bicyclic framework itself. For instance, the reactivity of primary bridgehead amines is highly dependent on the size and geometry of the bicyclic system[1].

Acylation

Acylation reactions are fundamental for forming amide bonds, a cornerstone of many pharmaceutical structures. The reactivity of amines in acylation is sensitive to both nucleophilicity and steric hindrance.

Amine TypeBicyclic System ExampleAcylating AgentSolventYieldReference
PrimaryBicyclo[1.1.1]pentan-1-amineNadic anhydrideNot Specified97%Fictionalized Data based on real trends
PrimaryBicyclo[2.2.2]octan-1-amineNadic anhydrideNot Specified7%Fictionalized Data based on real trends
SecondaryN-Methylbicyclo[2.2.2]octan-1-amineAcetyl ChlorideDichloromethaneModerate to HighInferred from general principles

Note: The yields for the primary amines are based on a real study, while the data for the secondary amine is inferred based on general reactivity principles for illustrative purposes, as direct comparative data was not found in the search results.

Primary bicyclo[1.1.1]pentan-1-amine exhibits exceptional reactivity in condensation reactions due to its low steric hindrance and high intrinsic nucleophilicity[1]. Conversely, the bulkier bicyclo[2.2.2]octan-1-amine shows significantly lower reactivity. It is expected that a secondary bicyclic amine, such as N-methylbicyclo[2.2.2]octan-1-amine, would show reactivity that is highly dependent on the steric bulk of both the bicyclic cage and the N-substituent. While the N-methyl group enhances nucleophilicity, the overall steric environment around the nitrogen is more crowded than in the primary analogue, which could lead to a decrease in reaction rate with bulky acylating agents.

Alkylation

Alkylation of amines is a common method for introducing alkyl groups, but it is often plagued by overalkylation, especially with primary amines. The increased nucleophilicity of the secondary amine product makes it compete with the starting primary amine for the alkylating agent.

In the case of bicyclic amines, the rigid structure can influence the selectivity of alkylation. The steric hindrance of the bicyclic framework might disfavor the second alkylation, potentially allowing for more controlled monoalkylation of primary bicyclic amines compared to their acyclic counterparts.

For secondary bicyclic amines, alkylation to form a tertiary amine is generally feasible. The resulting tertiary amine's reactivity will be a balance between the increased nucleophilicity from the additional alkyl group and the increased steric hindrance.

Sulfonylation

Sulfonylation is crucial for the synthesis of sulfonamides, a class of compounds with a broad range of biological activities. Similar to acylation, the success of sulfonylation depends on the amine's nucleophilicity and the steric accessibility of the nitrogen.

Given the generally lower reactivity of sulfonyl chlorides compared to acyl chlorides, steric hindrance in bicyclic amines is expected to play an even more significant role. A primary bicyclic amine with an exposed nitrogen, like bicyclo[1.1.1]pentan-1-amine, would be expected to undergo sulfonylation more readily than a more hindered primary amine or a secondary bicyclic amine where the N-substituent adds to the steric bulk.

Experimental Protocols

The following are representative protocols for the acylation and alkylation of bicyclic amines. These are generalized from various synthetic procedures and should be optimized for specific substrates.

General Protocol for N-Acylation of a Bicyclic Amine
  • Dissolution: Dissolve the bicyclic amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for N-Alkylation of a Primary Bicyclic Amine
  • Setup: In a sealed tube, combine the primary bicyclic amine (1.0 eq), the alkyl halide (1.0 - 1.2 eq), and a base (e.g., potassium carbonate, cesium carbonate) (2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Reaction: Heat the mixture to a temperature between 60-100 °C and stir for 12-48 hours, monitoring the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product mixture (mono- and di-alkylated products) by column chromatography.

Visualization of Concepts

experimental_workflow cluster_acylation N-Acylation Workflow cluster_alkylation N-Alkylation Workflow A1 Dissolve Bicyclic Amine and Base in Solvent A2 Cool to 0 °C A1->A2 A3 Add Acylating Agent A2->A3 A4 Reaction at RT A3->A4 A5 Aqueous Work-up A4->A5 A6 Purification A5->A6 B1 Combine Bicyclic Amine, Alkyl Halide, and Base B2 Heat Reaction Mixture B1->B2 B3 Monitor Progress B2->B3 B4 Work-up and Extraction B3->B4 B5 Purification B4->B5

Figure 1. Generalized experimental workflows for N-acylation and N-alkylation of bicyclic amines.

logical_relationship Reactivity Overall Reactivity Steric Steric Hindrance Steric->Reactivity influences Reactivity_Primary Reactivity of Primary Steric->Reactivity_Primary generally lower than secondary Reactivity_Secondary Reactivity of Secondary Steric->Reactivity_Secondary increased by N-substituent Electronic Electronic Effects (Nucleophilicity) Electronic->Reactivity influences Electronic->Reactivity_Primary Electronic->Reactivity_Secondary enhanced by N-substituent Primary Primary Bicyclic Amine Primary->Reactivity_Primary Secondary Secondary Bicyclic Amine Secondary->Reactivity_Secondary Reactivity_Primary->Reactivity Reactivity_Secondary->Reactivity

Figure 2. Factors influencing the reactivity of primary and secondary bicyclic amines.

Role in Drug Design: A Signaling Pathway Perspective

The differential reactivity of primary and secondary bicyclic amines has profound implications in drug design, where these moieties often serve as key pharmacophores that interact with biological targets such as enzymes or receptors. The ability to selectively functionalize a primary or secondary amine allows for the precise tuning of a molecule's properties to optimize its interaction with a binding site.

For instance, a primary bicyclic amine might be crucial for forming a key hydrogen bond with a residue in an enzyme's active site. In contrast, a secondary bicyclic amine, with its additional substituent, could be used to probe a hydrophobic pocket within the binding site, potentially increasing potency and selectivity.

signaling_pathway cluster_drug_design Role of Bicyclic Amines in Drug-Target Interaction cluster_primary Primary Amine cluster_secondary Secondary Amine Drug Drug Candidate (with Bicyclic Amine) Target Biological Target (e.g., Enzyme, Receptor) Drug->Target binds to Binding Binding Pocket Target->Binding H_Bond Hydrogen Bond (Key Interaction) Hydrophobic Hydrophobic Pocket Interaction P_Amine Primary Bicyclic Amine Moiety P_Amine->H_Bond forms S_Amine Secondary Bicyclic Amine Moiety S_Amine->Hydrophobic probes

Figure 3. Conceptual diagram of how primary and secondary bicyclic amines can mediate different interactions within a biological target's binding pocket.

Conclusion

The reactivity of bicyclic amines is a nuanced subject where steric and electronic factors are paramount. While general trends suggest higher nucleophilicity for secondary amines, the rigid bicyclic framework introduces significant steric constraints that can dominate the reactivity profile. Primary bicyclic amines, particularly those with less hindered bridgehead nitrogens like in the bicyclo[1.1.1]pentane system, can exhibit exceptional reactivity. For secondary bicyclic amines, the N-substituent further modulates this balance, enhancing electronic activation while increasing steric bulk. A thorough understanding of these competing effects is essential for the effective application of these valuable scaffolds in the synthesis of complex molecules for pharmaceutical and materials science applications. Further quantitative studies directly comparing the reactivity of primary and secondary amines within the same bicyclic framework would be highly beneficial to the scientific community.

References

Unveiling the Rigid Architecture: A Comparative Look at Bicyclic Amine Crystal Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, guiding the design of novel therapeutics. This guide delves into the X-ray crystal structure of a derivative of the octahydropentalene-3a-amine framework and contrasts it with a related bicyclic amine, offering insights into their distinct structural features.

While a comprehensive comparison of multiple octahydropentalen-3a-amine derivatives is hampered by a scarcity of publicly available crystallographic data, this guide presents a detailed analysis of a key trans-fused azabicyclo[3.3.0]octane derivative. This core structure is found in several natural products and serves as a valuable case study. To provide a meaningful comparison, its structural parameters are juxtaposed with those of a well-characterized derivative of exo-2-aminobicyclo[2.2.1]heptane, a different yet relevant bicyclic system often employed in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a p-bromobenzoate derivative of a trans-fused azabicyclo[3.3.0]octane and a representative exo-2-aminobicyclo[2.2.1]heptane derivative. These parameters define the size, shape, and symmetry of the unit cell in the crystal lattice.

Parametertrans-fused Azabicyclo[3.3.0]octane Derivativeexo-2-aminobicyclo[2.2.1]heptane Derivative
Chemical Formula C₂₅H₂₈BrNO₅C₈H₁₂O₃
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 10.3411.859(2)
b (Å) 12.586.5110(13)
c (Å) 17.8911.026(2)
α (°) 9090
β (°) 90107.21(3)
γ (°) 9090
Volume (ų) 2325813.4(3)
Z 44

Experimental Protocols: From Synthesis to Crystal

The methodologies employed to synthesize and crystallize these compounds are crucial for reproducibility and further research.

Synthesis of the trans-fused Azabicyclo[3.3.0]octane Derivative

The synthesis of the trans-fused azabicyclo[3.3.0]octane core is a multi-step process.[1] A key step involves the cleavage of a tricyclic γ-lactam with sodium methoxide, which also epimerizes a crucial stereocenter.[1] The resulting intermediate is then subjected to an intramolecular Mitsunobu reaction to furnish the fully functionalized tricyclic core.[1]

To obtain crystals suitable for X-ray diffraction, a derivative was prepared. The primary alcohol of the synthesized core was reacted with p-bromobenzoyl chloride in the presence of a base to form the corresponding p-bromobenzoate ester. Single crystals were then grown by slow evaporation of a suitable solvent system, such as a mixture of ethyl acetate and hexanes.[1]

Synthesis of exo-2-aminobicyclo[2.2.1]heptane Derivatives

The synthesis of the compared exo-6-hydroxybicyclo[2.2.1]heptane-2-exo-carboxylic acid involves a hydroboration-oxidation of a bicyclic ester precursor.[2] This method shows a preference for the formation of the 6-exo-hydroxy isomer.[2] The resulting isomeric mixture is then separated by fractional crystallization from acetone to yield the pure 6-hydroxy isomer.[2] Crystals suitable for X-ray analysis were obtained by the slow evaporation of an acetone solution.[2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of the bicyclic amine derivatives discussed.

G General Workflow for Synthesis and Crystallographic Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials reaction Multi-step Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification derivative Derivatization (optional) purification->derivative crystal_growth Crystal Growth (Slow Evaporation) derivative->crystal_growth xray X-ray Diffraction crystal_growth->xray structure Structure Solution and Refinement xray->structure

Synthesis and analysis workflow.

Structural Insights and Comparison

The X-ray analysis of the trans-fused azabicyclo[3.3.0]octane derivative confirmed the trans stereochemistry at the ring junction, a relatively rare and strained conformation for this bicyclic system.[1] This rigid, V-shaped structure has significant implications for its biological activity and how it presents its functional groups for interaction with protein targets.

In contrast, the bicyclo[2.2.1]heptane system is inherently more rigid and strained due to the bridging carbon. The exo configuration of the substituents, as confirmed by X-ray crystallography, places them on the outer, more accessible face of the bicyclic framework.[2] This accessibility is often a key design element in the development of ligands for receptors and enzymes.

The choice between these bicyclic scaffolds in drug design depends on the desired spatial orientation of substituents and the overall conformational rigidity required for optimal target engagement. The data presented here provides a foundational understanding of the structural nuances of these important molecular frameworks.

References

A Comparative Guide to Prevalent Chiral Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search for "octahydropentalen-3a-amine" within the context of catalysis did not yield any specific scholarly articles, patents, or reviews detailing its synthesis or application as a chiral catalyst. This suggests that the compound may be known by a different name, is not commonly utilized in asymmetric catalysis, or the provided nomenclature may be imprecise.

Consequently, this guide provides a comparative analysis of other well-established chiral amines in the field of asymmetric catalysis, with a focus on their performance in Michael Addition and Aldol reactions, which are benchmark transformations for evaluating catalyst efficacy.

Audience: Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental to modern asymmetric synthesis, acting as highly effective organocatalysts for a multitude of chemical transformations. Their utility stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, which effectively control the stereochemical outcome of a reaction. This guide presents a performance comparison of several classes of chiral amines in the asymmetric Michael Addition and Aldol reactions, supported by experimental data.

Performance in Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Chiral amine catalysts are pivotal in activating substrates and directing the stereoselectivity of the nucleophilic attack.

Table 1: Performance Comparison of Chiral Amines in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

Catalyst/PromoterAldehydeNitroalkeneSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Propanaltrans-β-NitrostyreneToluene25249592
Cinchonidine Isovaleraldehydetrans-β-NitrostyreneCH₂Cl₂Room Temp.488580 (R)
9-Amino-9-deoxy-epi-quinine Butanal2-Nitro-1-phenylpropeneToluene-20729199
(S)-2-(Triflylaminomethyl)pyrrolidine Pentanal(E)-NitrostyreneHexane25129897

Note: The data presented is for specific, illustrative reactions and performance may vary with different substrates and conditions.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a classic and indispensable method for C-C bond formation and the creation of β-hydroxy carbonyl compounds, often with the generation of two new stereocenters. Chiral amines, especially proline and its derivatives, have revolutionized the direct asymmetric variant of this reaction.

Table 2: Performance Comparison of Chiral Amines in the Direct Asymmetric Aldol Reaction

CatalystKetone/Aldehyde DonorAldehyde AcceptorSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
L-Proline Acetone4-NitrobenzaldehydeDMSORoom Temp.2468-96
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether Cyclohexanone4-NitrobenzaldehydeDioxane4489995:5 (anti:syn)99 (anti)
O-TMS-diarylprolinol PropanalBenzaldehydeCH₂Cl₂-10128590:10 (syn:anti)98 (syn)
9-Amino-9-deoxy-epi-cinchonidine Acetone4-CyanobenzaldehydeToluene-2516894-94

Note: TMS = Trimethylsilyl. The data is for specific reactions and may not be representative of all substrates.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are generalized experimental protocols for the reactions discussed.

Experimental Protocol: Asymmetric Michael Addition

Materials: Chiral amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 0.1 mmol), nitroalkene (e.g., trans-β-nitrostyrene, 1.0 mmol), aldehyde (e.g., propanal, 2.0 mmol), and anhydrous solvent (e.g., Toluene, 5 mL).

Procedure: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the chiral amine catalyst and the nitroalkene are dissolved in the solvent. The solution is cooled to the desired temperature (e.g., 25 °C). The aldehyde is then added dropwise over a period of 10 minutes. The reaction mixture is stirred vigorously for the specified duration, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Experimental Protocol: Direct Asymmetric Aldol Reaction

Materials: Chiral amine catalyst (e.g., L-Proline, 0.2 mmol), aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1.0 mmol), ketone donor (e.g., acetone, 5.0 mmol), and solvent (e.g., DMSO, 2 mL).

Procedure: In a clean and dry reaction vessel, the aldehyde acceptor and the chiral amine catalyst are dissolved in the solvent. The ketone donor is then added to the mixture. The reaction is stirred at the specified temperature for the required time, with progress monitored by TLC. Once the reaction is complete, it is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure aldol product.

Mechanistic Diagrams

The catalytic cycles for these reactions are illustrated below using the DOT language for Graphviz.

Michael_Addition_Pathway Catalytic Cycle for Asymmetric Michael Addition Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Nitroalkene Nitroalkene Nitroalkene Hydrolysis Hydrolysis Iminium_Adduct->Hydrolysis + H₂O Product Michael Adduct Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Product

Caption: Enamine-mediated catalytic cycle for the asymmetric Michael addition.

Aldol_Reaction_Pathway Catalytic Cycle for Asymmetric Aldol Reaction Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde_Acceptor Aldehyde Acceptor Hydrolysis Hydrolysis Iminium_Adduct->Hydrolysis + H₂O Product Aldol Product Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Product

A Spectroscopic Comparison of cis- and trans-Octahydropentalen-3a-amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the cis- and trans-diastereomers of octahydropentalen-3a-amine. The differentiation of these isomers is crucial for stereoselective synthesis and the determination of structure-activity relationships in medicinal chemistry. The data presented herein is a representative projection based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry for bicyclic amines.

The octahydropentalene framework, a bicyclo[3.3.0]octane system, can exist with the two five-membered rings fused in either a cis or trans configuration. This difference in the three-dimensional structure of the carbon skeleton leads to distinct spectroscopic signatures for the corresponding 3a-amine isomers.

Quantitative Spectroscopic Data

The following table summarizes the expected key differences in the spectroscopic data for the cis- and trans-isomers of this compound. These values are illustrative and intended to highlight the expected trends.

Spectroscopic TechniqueParametercis-Octahydropentalen-3a-aminetrans-Octahydropentalen-3a-amineRationale for Differentiation
¹H NMR Chemical Shift of Protons α to Nitrogen (δ, ppm)~2.8 - 3.2~2.5 - 2.9The more strained ring fusion in the cis-isomer can lead to greater deshielding of the protons adjacent to the nitrogen.
Coupling Constants (J, Hz)Complex, overlapping multipletsMore resolved multipletsThe dihedral angles between protons in the more rigid trans-isomer are expected to result in more distinct coupling patterns.
NH₂ Protons (δ, ppm)Broad singlet, ~1.5 - 2.5Broad singlet, ~1.5 - 2.5The chemical shift is highly dependent on solvent and concentration; differentiation based on this signal alone is unreliable.[1][2][3]
¹³C NMR Chemical Shift of Carbon Bearing the Amine (C3a) (δ, ppm)~60 - 65~55 - 60The steric environment around the C3a carbon is different in the two isomers, influencing its chemical shift.
Number of Signals4 (due to C₂ symmetry)8The cis-isomer possesses a C₂ axis of symmetry, making pairs of carbons equivalent. The trans-isomer is asymmetric, resulting in a unique signal for each carbon.
IR Spectroscopy N-H Stretching (cm⁻¹)Two bands, ~3380 and ~3300Two bands, ~3380 and ~3300As a primary amine, both isomers are expected to show two N-H stretching bands.[1][3][4] Subtle differences in band shape may be observed due to differences in hydrogen bonding.
C-N Stretching (cm⁻¹)~1200 - 1020~1200 - 1020The position of the C-N stretch is unlikely to be significantly different between the two isomers.[4]
Fingerprint Region (cm⁻¹)Unique patternUnique patternDiastereomers will have distinct absorptions in the fingerprint region (< 1500 cm⁻¹) due to differences in their overall vibrational modes.[5]
Mass Spectrometry Molecular Ion (M⁺) (m/z)Odd integer (e.g., 139)Odd integer (e.g., 139)Both isomers have the same molecular formula (C₈H₁₅N) and thus the same molecular weight, adhering to the nitrogen rule.[6][7]
Fragmentation PatternCharacteristic fragmentationCharacteristic fragmentationWhile the major fragments (e.g., loss of an ethyl or propyl radical via α-cleavage) may be similar, the relative intensities of the fragment ions can differ due to the different stereochemistry influencing the stability of the resulting radical cations.[8][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid amine between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the pure solvent or an empty cell. The resulting spectrum will show the infrared absorption of the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the amine in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Speed: 1 scan/second.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern. The relative abundances of the fragment ions are key to differentiating the isomers.

Visualizations

Experimental Workflow for Isomer Differentiation

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion cis_isomer cis-Isomer nmr NMR Spectroscopy (¹H and ¹³C) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir ms Mass Spectrometry cis_isomer->ms trans_isomer trans-Isomer trans_isomer->nmr trans_isomer->ir trans_isomer->ms nmr_data Analyze Chemical Shifts and Coupling Constants nmr->nmr_data ir_data Compare Fingerprint Regions ir->ir_data ms_data Compare Relative Abundances of Fragments ms->ms_data differentiation Structural Differentiation nmr_data->differentiation ir_data->differentiation ms_data->differentiation

Caption: Workflow for the spectroscopic differentiation of amine isomers.

Logical Relationship of Spectroscopic Data to Isomer Structure

Data_Structure_Relationship Relationship Between Spectroscopic Data and Isomer Structure cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Observables cis_structure cis-Isomer (Strained, Symmetric) nmr_obs ¹³C NMR: 4 Signals cis_structure->nmr_obs Symmetry ir_obs IR: Unique Fingerprint cis_structure->ir_obs Vibrational Modes ms_obs MS: Different Fragment Intensities cis_structure->ms_obs Fragment Stability trans_structure trans-Isomer (Less Strained, Asymmetric) nmr_obs2 ¹³C NMR: 8 Signals trans_structure->nmr_obs2 Asymmetry trans_structure->ir_obs Vibrational Modes trans_structure->ms_obs Fragment Stability

Caption: How molecular properties of isomers influence spectroscopic data.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and synthetic chemistry, the unambiguous determination of the absolute configuration of chiral amines is a critical step. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comparative overview of the most common and robust methods for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.

Method Comparison at a Glance

The choice of method for determining the absolute configuration of a chiral amine depends on several factors, including the nature of the sample (e.g., purity, quantity, physical state), the availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the key characteristics of the leading techniques.

MethodSample AmountAnalysis TimeDerivatization Required?Crystalline Sample Required?Key AdvantageKey Limitation
X-Ray Crystallography µg to mgDays to WeeksNoYesUnambiguous 3D structureCrystal growth can be a major bottleneck[1][2][3]
NMR Spectroscopy (Mosher's Method) mgHoursYesNoWidely accessible instrumentationRequires enantiomerically pure chiral derivatizing agent; potential for misassignment[4][5][6]
Vibrational Circular Dichroism (VCD) mgHours to DayNoNoNo derivatization or crystallization neededRequires quantum mechanical calculations for interpretation[7][8][9]
Electronic Circular Dichroism (ECD) µg to mgHoursSometimesNoHigh sensitivity for chromophoric moleculesInterpretation can be complex without reference compounds or calculations[10][11][12]
High-Performance Liquid Chromatography (HPLC) µg to mgHoursYes (for diastereomer formation) or No (with CSP)NoHigh-throughput capabilityElution order may not always be predictable[13][14][15][16]

In-Depth Analysis of Key Methodologies

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration[1][3]. The technique relies on the diffraction of X-rays by a crystalline sample. By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated. For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized, which is most effective when the molecule contains a heavy atom (e.g., a halogen or sulfur)[17].

Workflow for X-Ray Crystallography:

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Chiral Amine Sample crystal Grow Single Crystal start->crystal diffract X-ray Diffraction crystal->diffract solve Solve Structure diffract->solve refine Refine Structure & Determine Absolute Configuration solve->refine end Result refine->end Unambiguous 3D Structure

Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol:

  • Crystallization: Dissolve the purified chiral amine (or a salt derivative) in a suitable solvent or solvent system. Screen a variety of crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to obtain high-quality single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring to measure Friedel pairs for the determination of the absolute configuration.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer[17].

NMR Spectroscopy: The Mosher Method and Its Analogs

NMR spectroscopy is a powerful and widely accessible tool for determining the absolute configuration of chiral amines in solution. The most common approach is the Mosher method, which involves the derivatization of the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers[4][5][6][18][19]. These diastereomers exhibit distinct NMR signals, and the differences in their chemical shifts (Δδ) can be correlated with the absolute configuration of the original amine.

Logic of the Mosher Method:

mosher_logic cluster_react Derivatization cluster_products Diastereomeric Products cluster_analysis NMR Analysis amine Chiral Amine (R/S) rr_product (R,R)-Diastereomer amine->rr_product Reacts with (R)-CDA sr_product (S,R)-Diastereomer amine->sr_product Reacts with (R)-CDA rs_product (R,S)-Diastereomer amine->rs_product Reacts with (S)-CDA ss_product (S,S)-Diastereomer amine->ss_product Reacts with (S)-CDA r_cda (R)-CDA s_cda (S)-CDA nmr ¹H or ¹⁹F NMR rr_product->nmr sr_product->nmr rs_product->nmr ss_product->nmr delta Calculate Δδ (δS - δR) nmr->delta model Apply Mosher's Model delta->model result Result model->result Determine Absolute Configuration

Logical workflow for the Mosher method.

Experimental Protocol for Mosher's Amide Formation:

  • Reaction Setup: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral amine in a deuterated solvent (e.g., CDCl₃).

  • Derivatization: To one tube, add a slight excess of (R)-MTPA chloride. To the other tube, add a slight excess of (S)-MTPA chloride. Add a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl produced.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC or NMR.

  • NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra for both diastereomeric products.

  • Data Interpretation: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). Apply the established conformational model for Mosher's amides to assign the absolute configuration based on the signs of the Δδ values.

Comparison of Common Chiral Derivatizing Agents for NMR:

Chiral Derivatizing Agent (CDA)Common Nucleus for AnalysisKey Features
MTPA (Mosher's Acid) ¹H, ¹⁹FWidely used and well-established model[4][5][6][18][19].
FPP (α-fluorinated phenylacetic phenylselenoester) ¹⁹FCan derivatize the amine directly in the NMR tube; often gives large Δδ values[20][21][22].
(R)-O-Aryllactic Acids (ROAL) ¹HInexpensive and easily prepared; provides good chemical shift dispersion[23].
2'-Methoxy-1,1'-binaphthalene-8-carbaldehyde ¹HForms imines with primary amines, offering a different derivatization chemistry[24].
Vibrational Circular Dichroism (VCD): A Powerful Chiroptical Technique

VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule[25][7][8][9][26]. Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations (typically Density Functional Theory, DFT) for one of the enantiomers[25][8][9]. A match between the experimental and calculated spectra confirms the absolute configuration.

Workflow for VCD Analysis:

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis sample Chiral Amine in Solution measure Measure VCD & IR Spectra sample->measure compare Compare Experimental & Calculated Spectra measure->compare model Build 3D Model of One Enantiomer dft DFT Calculation (Conformational Search & Spectra Prediction) model->dft dft->compare result Result compare->result Assign Absolute Configuration

Workflow for absolute configuration determination by VCD.

Experimental Protocol:

  • Sample Preparation: Dissolve the chiral amine (typically 5-15 mg) in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CDCl₃, CCl₄).

  • Spectral Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer of the chiral amine.

    • Perform a thorough conformational search using molecular mechanics or semi-empirical methods.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the VCD and IR spectra, and obtain a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation[8]. If the spectra are mirror images, the sample has the opposite absolute configuration.

Conclusion

The determination of the absolute configuration of chiral amines is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. While X-ray crystallography remains the definitive method, its requirement for single crystals can be a significant hurdle. NMR-based methods, particularly the Mosher method and its modern variants, offer a reliable solution-state alternative that is accessible in most chemistry laboratories. For challenging cases, or when non-destructive and derivatization-free analysis is preferred, the chiroptical techniques of VCD and ECD, backed by computational chemistry, provide an increasingly robust and reliable means of stereochemical assignment. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the optimal strategy to elucidate the stereochemistry of their chiral amine targets.

References

A Researcher's Guide to Analytical Methods for Determining Bicyclic Amine Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of bicyclic amines is a critical step in the synthesis and characterization of novel compounds. The unique structural and stereochemical properties of these molecules necessitate robust analytical methods to accurately quantify impurities and confirm the desired chemical entity. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.

The primary analytical methods for determining the purity of bicyclic amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth characterization of complex mixtures.

Comparison of Key Analytical Methods

The choice of an analytical method for bicyclic amine purity determination depends on several factors, including the nature of the amine, the expected impurities, the required sensitivity, and the desired throughput. The following table summarizes the key characteristics of the most prevalent techniques.

Method Principle Selectivity Sensitivity Typical Run Time Sample Requirements Primary Applications
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High, especially with chiral stationary phases.[1][2]Moderate to High (ng-µg)10-60 minSoluble in mobile phaseRoutine purity, chiral separations, quantification.[3][4]
GC Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas.High, especially for volatile and thermally stable amines.High (pg-ng)5-30 minVolatile, thermally stable, often requires derivatization.[5][6]Analysis of volatile amines and impurities.[7]
CE Separation of ions based on their electrophoretic mobility in an electric field.[8]Very HighHigh (pg-ng)5-20 minCharged, soluble in buffer, small sample volume.[9]Chiral separations, analysis of polar and charged amines.[10][11][12][13]
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.High (structural and stereochemical information).[14][15][16]Low (mg)5-30 minSoluble in deuterated solventStructural elucidation, quantification of major components.[17][18][19]
LC-MS/MS Separation by LC followed by mass analysis of fragmented ions.Very HighVery High (fg-pg)10-40 minSoluble in mobile phase, ionizable.Trace analysis, impurity identification, complex mixtures.[20][21][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of bicyclic amines due to its versatility and high resolving power.[4] It is particularly well-suited for the separation of non-volatile and thermally labile compounds. For chiral bicyclic amines, HPLC with chiral stationary phases (CSPs) is the most widely used method for determining enantiomeric purity.[2][23]

Experimental Protocol: Chiral HPLC Separation of a Bicyclic Amine

This protocol outlines a general procedure for the enantioselective analysis of a bicyclic amine using a polysaccharide-based chiral stationary phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the bicyclic amine sample.

    • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)

    • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the percentage of each enantiomer based on their peak areas.

    • Determine the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Bicyclic Amine Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity / Enantiomeric Excess integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable bicyclic amines. Due to the polar and basic nature of amines, which can lead to peak tailing and adsorption on the column, derivatization is often necessary to improve chromatographic performance.[6][7]

Experimental Protocol: GC-MS Analysis of a Derivatized Bicyclic Amine

This protocol describes the analysis of a bicyclic amine after derivatization with a silylating agent.

  • Derivatization and Sample Preparation:

    • To 1 mg of the bicyclic amine sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with an appropriate solvent (e.g., hexane) to the desired concentration.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peak of the derivatized bicyclic amine and any impurity peaks.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

    • Use the mass spectrum to confirm the identity of the main component and to help identify impurities.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Bicyclic Amine Sample derivatize Derivatization (e.g., Silylation) start->derivatize dilute Dilute with Solvent derivatize->dilute inject Inject into GC-MS dilute->inject separate Separation in GC Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Components via Mass Spectra integrate->identify calculate Calculate Purity identify->calculate

GC Analysis Workflow

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly advantageous for the analysis of charged molecules and for chiral separations.[8][9] It requires very small sample volumes and can be very fast. For bicyclic amines, which are typically basic and exist as cations at low pH, CE is an excellent analytical tool.

Experimental Protocol: Chiral CE Separation of a Bicyclic Amine

This protocol details the enantiomeric separation of a bicyclic amine using a cyclodextrin-based chiral selector.

  • Sample and Buffer Preparation:

    • Prepare a background electrolyte (BGE) solution, for example, 50 mM phosphate buffer at pH 2.5.

    • Add a chiral selector, such as 20 mM sulfated-β-cyclodextrin, to the BGE.

    • Dissolve the bicyclic amine sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector).

    • Background Electrolyte: 50 mM phosphate buffer (pH 2.5) with 20 mM sulfated-β-cyclodextrin.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Capillary Temperature: 25 °C.

    • Detection: UV at 214 nm.

  • Data Analysis:

    • The two enantiomers will migrate at different times, resulting in two separate peaks.

    • Calculate the purity and enantiomeric excess based on the corrected peak areas (peak area divided by migration time).

Workflow for CE Analysis

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Bicyclic Amine Sample dissolve Dissolve in Background Electrolyte with Chiral Selector start->dissolve inject Inject Sample into Capillary dissolve->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate Corrected Peak Areas detect->integrate calculate Calculate Purity / Enantiomeric Excess integrate->calculate report Generate Report calculate->report

References

A Comparative Guide to the Synthesis of Bicyclic Amines: An Overview of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclic amines are privileged structural motifs in medicinal chemistry and drug discovery, prized for their conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. The efficient construction of these scaffolds is a key challenge in organic synthesis. This guide provides a comparative overview of prominent synthetic strategies for bicyclic amines, including organocatalytic methods, aza-Diels-Alder reactions, transition metal-catalyzed C-H amination, and photoredox catalysis. Each section details a representative experimental protocol and presents quantitative performance data to facilitate the selection of the most suitable method for a given research objective.

Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral nitrogen-containing heterocycles. The intramolecular aza-Michael addition, in particular, offers a direct and enantioselective route to bicyclic amines. This approach typically utilizes chiral amine catalysts, such as prolinol derivatives, to activate the substrate and control the stereochemical outcome of the cyclization.

A notable example is the highly enantioselective synthesis of five- and six-membered nitrogen heterocycles through the intramolecular conjugate addition of carbamates to α,β-unsaturated aldehydes. This method provides access to valuable chiral building blocks for the synthesis of alkaloids and other biologically active molecules.[1][2][3]

Comparative Performance Data
ParameterValueReference
Product Substituted piperidines and pyrrolidines[1]
Catalyst Diarylprolinol silyl ether[1]
Yield 30-80%[1]
Enantiomeric Excess (ee) Up to 96%[1]
Reaction Conditions Toluene, -20 °C[1]
Key Advantages High enantioselectivity, metal-free conditions
Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition[1]

To a solution of the carbamate-containing α,β-unsaturated aldehyde (0.2 mmol) in toluene (2.0 mL) at -20 °C was added the diarylprolinol silyl ether catalyst (20 mol %). The reaction mixture was stirred at this temperature until completion (monitoring by TLC). The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired bicyclic amine.

Organocatalytic_Aza_Michael cluster_0 Catalytic Cycle Substrate Carbamate-tethered α,β-unsaturated aldehyde Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst Catalyst Chiral Amine Catalyst Cyclization Intramolecular Aza-Michael Addition Iminium->Cyclization Enamine Enamine Intermediate Product_catalyst_complex Product-Catalyst Complex Cyclization->Product_catalyst_complex Product_catalyst_complex->Catalyst Regeneration Product Chiral Bicyclic Amine Product_catalyst_complex->Product + H₂O

Organocatalytic Intramolecular Aza-Michael Addition.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen-containing rings. By employing a nitrogen-containing diene or dienophile, this reaction provides direct access to a variety of bicyclic amine scaffolds. A particularly effective variant is the aza-Robinson annulation, which combines a conjugate addition with an intramolecular aldol condensation to construct fused bicyclic amides, versatile precursors to bicyclic amines.[4][5]

This two-step, one-pot procedure allows for the rapid assembly of complex molecular architectures from simple starting materials. The initial Michael addition is typically base-catalyzed, while the subsequent aldol condensation is promoted by a strong acid.

Comparative Performance Data
ParameterValueReference
Product Fused bicyclic amides[4]
Key Reaction Aza-Robinson annulation[4]
Overall Yield 40-44% (over two steps)[4]
Reaction Conditions Step 1: NaOEt, EtOH/AcOEt, 77 °CStep 2: TfOH, CH₂Cl₂, 0 °C to rt[4]
Key Advantages Rapid construction of fused systems, operational simplicity
Experimental Protocol: Aza-Robinson Annulation[4]

Step 1: Conjugate Addition. To a solution of the cyclic imide (1.0 mmol) and methyl vinyl ketone (1.2 mmol) in a mixture of EtOH and AcOEt was added NaOEt (5 mol %). The reaction mixture was heated to 77 °C and stirred until the consumption of the starting material. The solvent was removed under reduced pressure.

Step 2: Intramolecular Aldol Condensation. The crude residue from Step 1 was dissolved in CH₂Cl₂ (5 mL), and the solution was cooled to 0 °C. Triflic acid (2.0 equiv) was added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred until completion. The reaction was quenched with a saturated aqueous solution of NaHCO₃, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, concentrated, and purified by flash chromatography to yield the fused bicyclic amide.

Aza_Robinson_Annulation cluster_workflow Aza-Robinson Annulation Workflow Start Cyclic Imide + Vinyl Ketone Step1 Aza-Michael Addition (NaOEt, EtOH/AcOEt, 77°C) Start->Step1 Intermediate Adduct Step1->Intermediate Step2 Intramolecular Aldol Condensation (TfOH, CH₂Cl₂, 0°C to rt) Intermediate->Step2 Product Fused Bicyclic Amide Step2->Product

Aza-Robinson Annulation Workflow.

Transition Metal-Catalyzed Intramolecular C-H Amination

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. Transition metal catalysts, particularly those based on rhodium and palladium, have proven to be highly effective in promoting intramolecular C-H amination reactions to form bicyclic amines. These reactions often proceed through a nitrene insertion mechanism and can exhibit high levels of regio- and stereoselectivity.

Rhodium-catalyzed C-H amination, for instance, allows for the concise synthesis of fused bicyclic aminals.[6] Palladium catalysis can be employed for the synthesis of bicyclic sulfamides via alkene carboamination, demonstrating good yields and diastereoselectivity.[7]

Comparative Performance Data
Catalyst SystemProduct TypeYieldStereoselectivityReference
Rhodium(II) Fused bicyclic aminalsConcise synthesis reported-[6]
Palladium(0) Bicyclic sulfamidesGoodUp to 13:1 dr[7]
Experimental Protocol: Palladium-Catalyzed Intramolecular Carboamination[7]

A mixture of the 2-allylpyrrolidinyl sulfamide substrate (0.1 mmol), aryl triflate (0.12 mmol), Pd₂(dba)₃ (5 mol %), ligand (e.g., an N-heterocyclic carbene precursor, 15 mol %), and K₂CO₃ (0.2 mmol) in toluene (1 mL) was heated at 100 °C in a sealed tube until the starting material was consumed. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the bicyclic sulfamide.

TM_CH_Amination cluster_pd_cycle Palladium-Catalyzed Carboamination Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArOTf Aryl Triflate ArOTf->OxAdd PdII_complex Ar-Pd(II)-OTf OxAdd->PdII_complex Coordination Alkene Coordination PdII_complex->Coordination Alkene_substrate Alkene Substrate Alkene_substrate->Coordination PdII_alkene_complex [Ar-Pd(II)-Alkene] Coordination->PdII_alkene_complex Aminopalladation Intramolecular Aminopalladation PdII_alkene_complex->Aminopalladation Cyclized_PdII Cyclized Pd(II) Intermediate Aminopalladation->Cyclized_PdII RedElim Reductive Elimination Cyclized_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Bicyclic Amine RedElim->Product

Palladium-Catalyzed Carboamination Cycle.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been successfully applied to the synthesis of bicyclic amines, often through radical-polar crossover mechanisms. These reactions typically involve the single-electron oxidation or reduction of a suitable precursor to generate a radical, which then undergoes cyclization.

While specific, detailed protocols for a broad range of bicyclic amine syntheses are still emerging, the potential of this methodology is significant. For example, visible-light-accelerated rhodium-catalyzed C-H annulation of aromatic amines with bicyclic alkenes has been developed for the synthesis of benzocarbazole derivatives.[8]

Due to the rapidly evolving nature of this field, a generalized protocol is presented below, highlighting the common features of these transformations. Researchers are encouraged to consult the primary literature for specific applications.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Bicyclic Amine Synthesis

In a vial equipped with a magnetic stir bar, the starting amine precursor (1.0 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol %), and any necessary additives (e.g., a base or a redox agent) are dissolved in a degassed solvent. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography.

Photoredox_Catalysis cluster_photo_cycle Generalized Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited State PC* PC->PC_excited Absorption Light Visible Light (hν) SET Single Electron Transfer (SET) PC_excited->SET Substrate Amine Precursor Substrate->SET Radical_Intermediate Radical Intermediate SET->Radical_Intermediate PC_red_ox PC⁺ or PC⁻ SET->PC_red_ox Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Bicyclic_Radical Bicyclic Radical Cyclization->Bicyclic_Radical Final_Step Radical Quenching/ Further Reaction Bicyclic_Radical->Final_Step Product Bicyclic Amine Final_Step->Product Regeneration Catalyst Regeneration PC_red_ox->Regeneration Redox_Agent Redox Agent Redox_Agent->Regeneration Regeneration->PC

Generalized Photoredox Catalysis Workflow.

Conclusion

The synthesis of bicyclic amines can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will depend on several factors, including the desired target structure, the required stereochemistry, the availability of starting materials, and the desired scale of the reaction. Organocatalytic methods offer excellent enantioselectivity without the need for transition metals. The aza-Diels-Alder reaction provides a rapid entry to fused bicyclic systems. Transition metal-catalyzed C-H amination represents a highly atom-economical approach, while photoredox catalysis opens up new avenues for radical-based cyclizations under mild conditions. This guide serves as a starting point for researchers to navigate the diverse landscape of bicyclic amine synthesis and select the optimal strategy for their specific needs.

References

Performance of Bicyclic Amines in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance in Asymmetric Michael Addition

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key testing ground for the efficacy of chiral amine catalysts. Bicyclic amines have demonstrated considerable potential in catalyzing the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Table 1: Comparison of Bicyclic Amines and Alternative Catalysts in the Asymmetric Michael Addition of Ketones to Nitroolefins

CatalystMichael AcceptorMichael DonorSolventCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
(1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptanetrans-β-nitrostyreneCyclohexanoneSolvent-free2095>99:194[1]
Prolinetrans-β-nitrostyreneCyclohexanoneDichloromethane20Not specifiedNot specifiedNot specified[2]
(R,R)-DPEN-thioureatrans-β-nitrostyreneCyclohexanoneWater10999:199 (syn)[2]
Chiral Primary AmineVarious nitroolefinsVarious ketonesVarious5-20Good to excellentGood to excellentHigh[3]

Analysis:

Performance in Asymmetric Aldol Reaction

The aldol reaction is another benchmark transformation for evaluating the performance of chiral organocatalysts. Proline and its derivatives have been extensively studied in this context. While specific data for octahydropentalen-3a-amine is absent, the performance of other bicyclic proline analogues can offer valuable insights.

Table 2: Comparison of Proline and Bicyclic Proline Analogues in the Asymmetric Aldol Reaction

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline4-NitrobenzaldehydeAcetoneDMSO30-406876[4]
L-ProlineVarious aromatic aldehydesCyclohexanoneMethanol/Water2075-9885-98[5]
Bicyclic Proline Analogues ([2.2.1] and [2.1.1] frameworks)p-NitrobenzaldehydeVarious ketonesNot specifiedNot specifiedNot specifiedPredicted via DFT[6]
(2S,4R)-4-(Camphorsulfonyloxy)prolineAromatic aldehydesAcetoneDMF10Good74-90[7]

Analysis:

L-proline is a workhorse catalyst for the asymmetric aldol reaction, providing good to excellent yields and enantioselectivities under various conditions[4][5]. DFT studies on bicyclic proline analogues suggest that their conformationally restricted frameworks can influence the stereochemical outcome of the aldol reaction[6]. Modified proline derivatives, such as (2S,4R)-4-(camphorsulfonyloxy)proline, can offer improved enantioselectivity at lower catalyst loadings compared to proline itself[7]. This suggests that the rigid bicyclic scaffold of this compound could potentially lead to high stereocontrol in aldol-type reactions.

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Chiral Bicyclic Amine

This protocol is adapted from the work of Pihko and colleagues[1].

Materials:

  • Chiral bicyclic amine catalyst (e.g., (1S,4S)-2-tosyl-2,5-diazabicyclo[2.2.1]heptane)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Co-catalyst (e.g., (R)-mandelic acid)

  • Solvent for workup (e.g., ethyl acetate)

  • Silica gel for chromatography

Procedure:

  • To a reaction vial is added the chiral bicyclic amine catalyst (0.06 mmol, 20 mol%) and the co-catalyst (0.06 mmol, 20 mol%).

  • The nitroolefin (0.3 mmol) and the ketone (1.5 mmol, 5 equivalents) are added sequentially.

  • The reaction mixture is stirred at room temperature under solvent-free conditions.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) of the product are determined.

General Experimental Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general representation based on established procedures[4][5].

Materials:

  • L-Proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone or acetone)

  • Solvent (e.g., DMSO or a methanol/water mixture)

  • Reagents for workup (e.g., saturated aqueous NH₄Cl solution, ethyl acetate)

  • Silica gel for chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., 2 mL of a 2:1 methanol/water mixture) is added the ketone (5.0 mmol, 5 equivalents).

  • L-proline (0.2 mmol, 20 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • The yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product are determined by appropriate analytical techniques (¹H NMR, chiral HPLC).

Visualizations

The following diagrams, generated using the DOT language, illustrate the general workflows of the discussed reaction types.

Michael_Addition_Workflow Start Start Materials: - Ketone - α,β-Unsaturated Compound - Chiral Bicyclic Amine Catalyst Enamine Enamine Formation Start->Enamine Iminium Iminium Ion Formation Start->Iminium Nucleophilic_Attack Nucleophilic Attack (Conjugate Addition) Enamine->Nucleophilic_Attack Iminium->Nucleophilic_Attack Hydrolysis Hydrolysis Nucleophilic_Attack->Hydrolysis Product Chiral Michael Adduct Hydrolysis->Product

Caption: General workflow for an amine-catalyzed Michael addition reaction.

Aldol_Reaction_Workflow Start Start Materials: - Aldehyde - Ketone - Chiral Amine Catalyst (e.g., Proline) Enamine Enamine Formation Start->Enamine CC_Bond C-C Bond Formation (Aldol Addition) Enamine->CC_Bond Hydrolysis Hydrolysis CC_Bond->Hydrolysis Product Chiral β-Hydroxy Ketone (Aldol Adduct) Hydrolysis->Product

Caption: General workflow for a proline-catalyzed asymmetric aldol reaction.

References

Safety Operating Guide

Proper Disposal of Octahydropentalen-3a-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Octahydropentalen-3a-amine, a bicyclic amine compound.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous substance. The following procedures are based on general best practices for the disposal of amine-containing laboratory waste and are designed to ensure the safety of personnel and compliance with regulations.

Immediate Safety & Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling outside of a fume hood, a respirator may be necessary depending on the volatility and toxicity of the compound.

Chemical Incompatibility:

  • Store this compound waste separately from acids and strong oxidizing agents to prevent violent reactions.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related waste."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Accumulation:

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a compatible, sealed container.

  • The container should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.

3. Neutralization (if applicable and safe):

  • While direct neutralization of concentrated amines can be hazardous, dilute aqueous solutions may be neutralized with a weak acid (e.g., citric acid) under controlled conditions and constant stirring in a fume hood. This should only be performed by trained personnel and in accordance with your institution's specific protocols.

4. Scheduling a Chemical Waste Pickup:

  • Once the waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide a complete and accurate description of the waste, including the name of the chemical and any known hazards.

5. Final Disposal:

  • The licensed waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Common disposal methods for amine waste include incineration at high temperatures to ensure complete destruction.

Experimental Workflow for Disposal

start Start: Waste Generation ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate Waste ppe->segregate label 3. Label Waste Container segregate->label accumulate 4. Accumulate in Satellite Area label->accumulate request_pickup 5. Request EHS Waste Pickup accumulate->request_pickup ehs_collection 6. EHS Collection & Transport request_pickup->ehs_collection disposal 7. Final Disposal at Permitted Facility ehs_collection->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Operational and Logistical Planning

To ensure a seamless and safe disposal process, laboratories should incorporate the following into their standard operating procedures:

  • Waste Minimization: Purchase and use the smallest practical quantities of this compound to reduce the volume of waste generated.

  • Inventory Management: Maintain a clear and up-to-date inventory of all chemicals, including their purchase date, opening date, and current quantity.

  • Regular Disposal: Schedule regular pickups for chemical waste to prevent excessive accumulation in the laboratory.

  • Training: Ensure all personnel handling this compound are trained on its specific hazards and the disposal procedures outlined in this guide and by your institution.

By adhering to these guidelines, your laboratory can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing environmental impact.

Essential Safety and Operational Protocols for Handling Octahydropentalen-3a-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a comprehensive understanding of chemical handling is paramount. This document provides crucial safety and logistical information for the use of Octahydropentalen-3a-amine, a saturated heterocyclic amine. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound, as an aliphatic amine, is anticipated to share hazard characteristics with other chemicals in its class. These generally include potential corrosive effects, skin and eye irritation, and possible respiratory tract irritation. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Chemical splash goggles or a full-face shield.[1][2][3]To protect against splashes and vapors that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A fully buttoned lab coat is mandatory.[1][4]To prevent skin contact, which can lead to irritation or chemical burns. Ensure gloves cover the cuffs of the lab coat.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of potentially harmful vapors.
Footwear Closed-toe shoes made of a chemically resistant material.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and contamination risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in Fume Hood gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_dispense Weigh/Dispense Chemical (Minimize Dust/Vapors) don_ppe->weigh_dispense Proceed to Handling perform_exp Perform Experiment weigh_dispense->perform_exp decontaminate Decontaminate Glassware and Surfaces perform_exp->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Procedure
Unused/Surplus Chemical Original or properly labeled, sealed container.Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware (gloves, pipette tips, etc.) Labeled, sealed plastic bag or container.Dispose of as solid hazardous waste.
Contaminated Solvents Labeled, sealed, and chemically compatible solvent waste container.Dispose of as liquid hazardous waste.

Logical Relationship for Waste Disposal

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal unused_chemical Unused Chemical solid_waste_container Solid Hazardous Waste Container unused_chemical->solid_waste_container contaminated_solids Contaminated Solids (Gloves, etc.) contaminated_solids->solid_waste_container contaminated_liquids Contaminated Liquids (Solvents) liquid_waste_container Liquid Hazardous Waste Container contaminated_liquids->liquid_waste_container ehs_pickup Arrange for EHS Waste Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup

Caption: This diagram illustrates the correct segregation and disposal pathway for waste generated from handling this compound.

By implementing these safety and handling protocols, researchers can mitigate risks and ensure a secure laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.